Product packaging for 2-(5-Formylfuran-2-yl)benzoic acid(Cat. No.:CAS No. 88460-72-4)

2-(5-Formylfuran-2-yl)benzoic acid

Cat. No.: B1303643
CAS No.: 88460-72-4
M. Wt: 216.19 g/mol
InChI Key: IOKDFDKKAQANIA-UHFFFAOYSA-N
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Description

2-(5-Formylfuran-2-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8O4 and its molecular weight is 216.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8O4 B1303643 2-(5-Formylfuran-2-yl)benzoic acid CAS No. 88460-72-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-formylfuran-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O4/c13-7-8-5-6-11(16-8)9-3-1-2-4-10(9)12(14)15/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKDFDKKAQANIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378147
Record name 2-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88460-72-4
Record name 2-(5-formylfuran-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid (CAS 88460-72-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-formylfuran-2-yl)benzoic acid (CAS number 88460-72-4), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the compound's physicochemical properties, outlines a plausible synthetic route based on established chemical transformations, and provides detailed, albeit hypothetical, experimental protocols for its synthesis and purification. Furthermore, this guide explores the potential biological activities of this compound, drawing parallels with structurally related furan derivatives, and includes protocols for evaluating its cytotoxic and antimicrobial properties. Analytical characterization methods, including NMR and mass spectrometry, are also discussed. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and application of novel furan-based molecules.

Chemical and Physical Properties

PropertyValueReference
CAS Number 88460-72-4[1][2]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
IUPAC Name This compound
Appearance Expected to be a solid
Purity ≥95% (as commercially available)
Storage Conditions Inert atmosphere, 2-8°C, protect from light
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.

Synthesis and Purification

A definitive, published synthetic protocol for this compound is not widely available. However, a plausible and efficient synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for coupling aryl halides with arylboronic acids. An alternative conceptual pathway could involve the oxidation of a precursor molecule.

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

A logical approach to the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid.

Synthetic_Pathway 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Product This compound 2-Bromobenzoic_Acid->Product 5-Formylfuran-2-yl-boronic_Acid (5-Formylfuran-2-yl)boronic Acid 5-Formylfuran-2-yl-boronic_Acid->Product Pd_Catalyst_Base Pd Catalyst, Base Pd_Catalyst_Base->Product

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Experimental Protocol (Hypothetical)

Materials:

  • 2-Bromobenzoic acid

  • (5-Formylfuran-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • To a round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidify the aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization or column chromatography.

Recrystallization (Hypothetical):

  • Dissolve the crude product in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Allow the solution to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Purification_Workflow Crude_Product Crude Product Dissolution Dissolve in Minimal Hot Solvent Crude_Product->Dissolution Cooling Slow Cooling & Ice Bath Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying under Vacuum Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: General workflow for purification by recrystallization.

Biological Activity and In Vitro Assays

Furan-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The unique structural combination of a furan ring, a benzoic acid, and an aldehyde group in this compound suggests potential for biological efficacy.

Potential Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, furan derivatives have been implicated in various cellular processes. For instance, some furan-containing molecules have been shown to induce apoptosis in cancer cells through pathways involving caspase activation or by inhibiting key enzymes in metabolic pathways.

Hypothetical_Signaling_Pathway Compound This compound Target Cellular Target (e.g., Enzyme, Receptor) Compound->Target Signaling_Cascade Downstream Signaling Cascade Target->Signaling_Cascade Apoptosis Apoptosis Signaling_Cascade->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Cascade->Cell_Cycle_Arrest

Caption: Hypothetical signaling pathway for biological activity.

Experimental Protocols for Biological Evaluation

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa or MCF-7).

Materials:

  • Cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.[3]

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).

Materials:

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • This compound

  • 96-well microtiter plates

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.[1]

Analytical Characterization

The structural confirmation and purity assessment of this compound would be performed using standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR - A singlet for the aldehydic proton (~9.5-10.0 ppm).- Doublets for the furan protons.- Multiplets for the aromatic protons of the benzoic acid ring.- A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - A signal for the aldehydic carbon (~180-190 ppm).- A signal for the carboxylic carbon (~165-175 ppm).- Signals for the furan and benzene ring carbons in the aromatic region.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z 216.- Fragmentation patterns corresponding to the loss of -CHO (M-29), -COOH (M-45), and other characteristic fragments.
HPLC - A single major peak indicating the purity of the compound. The retention time will depend on the specific column and mobile phase used.

Conclusion

This compound is a compound with significant potential for applications in drug discovery and materials science. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and methods for its purification and biological evaluation. While the experimental protocols provided are based on established methodologies for similar compounds, they offer a robust starting point for researchers. Further investigation into the synthesis, biological activity, and potential applications of this molecule is warranted.

References

An In-depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid: A Potential Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Formylfuran-2-yl)benzoic acid, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural motifs—a furan ring, a benzoic acid, and an aldehyde group—are present in numerous biologically active molecules. This document consolidates the known chemical and physical properties of this compound, and explores its potential as a versatile scaffold for the synthesis of novel therapeutic agents. Drawing parallels with other furan derivatives, this guide outlines potential biological activities and proposes experimental workflows for its evaluation.

Introduction

Furan-containing compounds represent a significant class of heterocyclic molecules that are integral to the field of medicinal chemistry. The furan nucleus is a common feature in a wide array of natural products and synthetic compounds exhibiting diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound is a bifunctional molecule that incorporates both a furan ring and a benzoic acid moiety, presenting multiple points for chemical modification and the potential for diverse biological interactions. The presence of a reactive formyl group further enhances its utility as a building block in the synthesis of more complex molecular architectures.

Chemical Identity and Structure

The nomenclature and structural details of this compound are well-established in chemical literature.

IUPAC Name: this compound[1]

Structure:

Chemical structure of this compound

Molecular Formula: C₁₂H₈O₄[1]

Canonical SMILES: O=Cc1ccc(o1)c2ccccc2C(=O)O

InChI Key: IOKDFDKKAQANIA-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueReference
CAS Number 88460-72-4[1][2]
Molecular Weight 216.19 g/mol [1][3]
Appearance White to off-white solidN/A
Solubility Soluble in organic solvents such as DMSO and methanolInferred
Storage Store in a cool, dry place away from light[2]

Synthesis

A generalized workflow for a potential synthesis is depicted below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_product Final Product 2-bromobenzoic_acid_derivative 2-Bromobenzoic acid derivative Suzuki_Coupling Suzuki Coupling (Pd catalyst, base) 2-bromobenzoic_acid_derivative->Suzuki_Coupling 5-formyl-2-furanboronic_acid 5-Formyl-2-furanboronic acid 5-formyl-2-furanboronic_acid->Suzuki_Coupling Target_Compound This compound Suzuki_Coupling->Target_Compound

Caption: A potential synthetic workflow for this compound.

Potential Biological Activities and Therapeutic Targets

Although direct biological studies on this compound are not found in the reviewed literature, the structural components of the molecule suggest several avenues for investigation based on the activities of related compounds.

Anticancer Activity

Many furan and benzofuran derivatives have demonstrated significant anticancer properties. For instance, certain benzofuran derivatives act as antitubulin agents, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.

Antimicrobial Activity

The furan ring is a key pharmacophore in various antimicrobial agents. Derivatives of this compound could be synthesized and screened for activity against a panel of pathogenic bacteria and fungi.

Proposed Experimental Protocols

For researchers interested in exploring the biological potential of this compound, the following experimental workflows are proposed.

General Workflow for Biological Screening

A logical first step in evaluating a new compound is a broad biological screening to identify potential areas of activity.

Biological_Screening_Workflow Compound This compound Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, MTS) Compound->Cytotoxicity_Assay Antimicrobial_Screen Antimicrobial Screen (e.g., MIC determination) Compound->Antimicrobial_Screen Enzyme_Inhibition_Assays Enzyme Inhibition Assays (e.g., Kinase panel) Compound->Enzyme_Inhibition_Assays Hit_Identification Hit Identification Cytotoxicity_Assay->Hit_Identification Antimicrobial_Screen->Hit_Identification Enzyme_Inhibition_Assays->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization

Caption: A generalized workflow for the initial biological screening of the target compound.

Detailed Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Signaling Pathways and a Proposed Mechanism of Action

While the specific signaling pathways affected by this compound are unknown, its structural similarity to other anticancer agents suggests potential targets. For example, if it were to act as a tubulin polymerization inhibitor, it would disrupt the cell cycle, leading to apoptosis.

Proposed_Signaling_Pathway Compound This compound Tubulin Tubulin Compound->Tubulin Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M phase) Microtubule_Disruption->Mitotic_Arrest Apoptosis_Induction Apoptosis Induction Mitotic_Arrest->Apoptosis_Induction

Caption: A hypothetical signaling pathway for the anticancer activity of the compound.

Conclusion and Future Directions

This compound is a compound with significant potential for medicinal chemistry applications due to its versatile chemical structure. Although there is a lack of direct biological data, this guide provides a framework for initiating research into its properties. Future studies should focus on the synthesis of a library of derivatives and their systematic evaluation in a range of biological assays to uncover their therapeutic potential. The proposed experimental workflows and hypothetical mechanisms of action can serve as a starting point for these investigations. The scientific community is encouraged to explore this and similar furan-containing scaffolds to advance the discovery of novel therapeutic agents.

References

physical and chemical properties of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Formylfuran-2-yl)benzoic acid is a bifunctional organic molecule incorporating a benzoic acid moiety and a 5-formylfuran ring. This unique combination of a carboxylic acid and an aldehyde functional group, linked by a furan heterocycle, makes it a compound of interest for various applications in medicinal chemistry and materials science. The presence of reactive aldehyde and carboxylic acid groups allows for a diverse range of chemical modifications, making it a versatile building block for the synthesis of more complex molecular architectures. Furan-containing compounds have garnered significant attention in drug discovery due to their wide spectrum of biological activities.[1][2][3] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with proposed methodologies for its synthesis and biological evaluation based on related compounds.

Chemical and Physical Properties

Quantitative data for this compound is not extensively available in the public domain. The following tables summarize the available and predicted physicochemical properties.

Table 1: General and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₁₂H₈O₄[4]
Molecular Weight 216.19 g/mol [4]
CAS Number 88460-72-4[5]
Appearance White to off-white solid (predicted)General knowledge
Melting Point >114 °C (decomposes)[4]
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., DMSO, DMF), poorly soluble in water (predicted)General knowledge
pKa Not available-

Table 2: Spectroscopic Data (Predicted)

Due to the lack of experimentally determined spectra for this compound, the following are predicted characteristic peaks based on the analysis of its structural fragments (benzoic acid, furan, and benzaldehyde).

Spectroscopy Predicted Peaks
¹H NMR Signals for aromatic protons on the benzoic acid and furan rings, a distinct aldehyde proton signal (around 9-10 ppm), and a carboxylic acid proton signal (often broad, >10 ppm).[6]
¹³C NMR Resonances for aromatic and furan carbons, a carbonyl carbon from the carboxylic acid (around 165-175 ppm), and an aldehyde carbonyl carbon (around 190 ppm).[7]
FTIR (cm⁻¹) Broad O-H stretch from the carboxylic acid (2500-3300), C=O stretch from the carboxylic acid (1680-1710), C=O stretch from the aldehyde (1690-1715), and C-O-C stretches from the furan ring.
Mass Spec. Expected [M-H]⁻ or [M+H]⁺ corresponding to a molecular weight of 216.19 g/mol .

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This widely used method for forming C-C bonds is suitable for coupling a boronic acid with a halide.[8]

Reaction Scheme:

G reactant1 Methyl 2-bromobenzoate product Methyl 2-(5-formylfuran-2-yl)benzoate reactant1->product Pd catalyst, Base reactant2 5-Formyl-2-furanboronic acid reactant2->product final_product This compound product->final_product Hydrolysis

Caption: Proposed synthesis of this compound.

Materials:

  • Methyl 2-bromobenzoate

  • 5-Formyl-2-furanboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Na₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, Water)

  • Lithium hydroxide (for hydrolysis)

  • Methanol/Water (for hydrolysis)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

Protocol:

  • Coupling Reaction:

    • In a round-bottom flask, dissolve methyl 2-bromobenzoate (1 equivalent) and 5-formyl-2-furanboronic acid (1.2 equivalents) in a suitable solvent mixture (e.g., toluene and water).

    • Add the palladium catalyst (e.g., 0.05 equivalents) and the base (e.g., 2 equivalents).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen catalyst and solvent system (typically 80-100 °C) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and perform a standard aqueous workup. Extract the product with an organic solvent like ethyl acetate, dry the organic layer, and concentrate it under reduced pressure.

    • Purify the crude methyl 2-(5-formylfuran-2-yl)benzoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified methyl ester in a mixture of methanol and water.

    • Add an excess of lithium hydroxide and stir the mixture at room temperature or gentle heat until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

General Protocol for Biological Screening: Antimicrobial Activity

Given that many furan derivatives exhibit antimicrobial properties, a general protocol for screening the title compound for such activity is provided below.[9][10]

Workflow for Antimicrobial Screening:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound Test Compound (this compound) stock Prepare Stock Solution (in DMSO) compound->stock dilution Serial Dilutions stock->dilution inoculation Inoculate with Microbial Strains (e.g., S. aureus, E. coli) dilution->inoculation incubation Incubate at 37°C inoculation->incubation mic Determine Minimum Inhibitory Concentration (MIC) incubation->mic

Caption: General workflow for antimicrobial screening.

Protocol:

  • Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Microbial Strains: Use standard bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive and Escherichia coli, Pseudomonas aeruginosa for Gram-negative) and fungal strains (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Assay:

    • In a 96-well microtiter plate, perform serial dilutions of the stock solution in a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Include positive controls (microbes in medium without the compound) and negative controls (medium only).

    • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Biological Activity and Signaling Pathways

Specific biological activities and the involvement of this compound in signaling pathways have not been reported in the scientific literature. However, based on the activities of structurally related furan-containing compounds, it is plausible that this molecule could exhibit various pharmacological effects.

Furan derivatives have been reported to possess a wide range of biological activities, including:

  • Antimicrobial and Antifungal Activity: The furan nucleus is a common scaffold in compounds with activity against various bacteria and fungi.[1][2]

  • Anti-inflammatory Activity: Some furan derivatives have shown potential as anti-inflammatory agents.[11][12]

  • Anticancer Activity: Certain furan-containing molecules have demonstrated cytotoxic effects against cancer cell lines.[13]

  • Enzyme Inhibition: The reactive functional groups could potentially interact with the active sites of various enzymes. For instance, a related compound, 2-formyl benzoic acid, has been studied as a cholinesterase reactivator.[14]

Further research is required to determine the specific biological targets and mechanisms of action for this compound.

Conclusion

This compound is a promising, yet under-characterized, chemical entity. Its synthesis is achievable through established methods like the Suzuki-Miyaura coupling. While specific experimental data on its properties and biological functions are scarce, the known activities of related furan derivatives suggest its potential as a valuable scaffold in the development of new therapeutic agents. This guide provides a foundational understanding for researchers and encourages further investigation into the properties and applications of this versatile molecule.

References

2-(5-Formylfuran-2-yl)benzoic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 2-(5-Formylfuran-2-yl)benzoic acid and Related Compounds in Organic Solvents

For the attention of: Researchers, Scientists, and Drug Development Professionals

The guide includes quantitative solubility data for 5-Formylfuran-2-carboxylic acid (FFCA) and 2,5-Furandicarboxylic acid (FDCA), along with detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

Before exploring the solubility of related compounds, here are the fundamental properties of the target compound:

PropertyValueReference
CAS Number 88460-72-4[1][2][3]
Molecular Formula C12H8O4[1][4][5]
Molecular Weight 216.19 g/mol [1][4][5]
IUPAC Name This compound[1]
Melting Point >114°C (decomposition)[5]

Quantitative Solubility Data for Structurally Similar Compounds

Due to the absence of specific data for this compound, this section provides solubility information for closely related furan derivatives. These compounds share key functional groups and structural motifs, making their solubility behavior relevant for predictive analysis.

Solubility of 5-Formylfuran-2-carboxylic Acid (FFCA)

FFCA is a key intermediate in the synthesis of 2,5-furandicarboxylic acid and shares the formylfuran carboxylic acid core with the target compound. A study has reported its solubility in binary mixtures of water and 1,4-dioxane at various temperatures.[6][7] The data reveals that FFCA's solubility increases with temperature and shows a co-solvency effect in the water-dioxane mixture.[6][7]

Table 1: Mole Fraction Solubility (x) of 5-Formylfuran-2-carboxylic Acid (FFCA) in Water + 1,4-Dioxane Binary Mixtures [7]

Temperature (K)Mole Fraction of 1,4-DioxaneMole Fraction Solubility (x) of FFCA
303.150.00.00018
303.150.20.00125
303.150.40.00289
303.150.60.00354
303.150.80.00298
303.151.00.00165
323.150.00.00035
323.150.20.00241
323.150.40.00557
323.150.60.00683
323.150.80.00575
323.151.00.00318
343.150.00.00065
343.150.20.00448
343.150.40.01036
343.150.60.01270
343.150.80.01069
343.151.00.00591
Solubility of 2,5-Furandicarboxylic Acid (FDCA)

FDCA is a bio-based platform chemical and its solubility has been studied in a variety of pure organic solvents.[8] The solubility of FDCA generally increases with a rise in temperature.[8]

Table 2: Mole Fraction Solubility (x) of 2,5-Furandicarboxylic Acid (FDCA) in Pure Organic Solvents [8]

Temperature (K)Methanol1-ButanolIsobutanolAcetic AcidEthyl AcetateMIBKAcetonitrile
313.150.01030.00450.00380.00250.00120.00150.0008
323.150.01520.00680.00570.00390.00190.00240.0013
333.150.02210.01010.00840.00590.00300.00370.0020
343.150.03160.01470.01220.00880.00460.00570.0031

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments cited in the determination of solubility for furan-based carboxylic acids.

Static Analytical Gravimetric Method

This method is widely used for determining the solubility of organic compounds in various solvents.[8]

  • Sample Preparation and Equilibration : An excess amount of the compound (e.g., FDCA) is added to a known volume of the selected solvent in a sealed vessel. The mixture is continuously stirred in a thermostatic bath to maintain a constant temperature. The system is allowed to reach equilibrium, which is confirmed by taking samples at different time intervals until the concentration of the compound in the solution remains constant.[8]

  • Sample Analysis : A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solids. The collected sample is then diluted with a suitable solvent.[8] The concentration of the compound in the sample is determined by High-Performance Liquid Chromatography (HPLC).[6]

High-Performance Liquid Chromatography (HPLC) for Concentration Measurement
  • Instrumentation : An Agilent chromatograph equipped with an Ultimate LP-C18 column (250 mm × 4.6 mm, 5 μm) is used.[6]

  • Mobile Phase : A mixture of methanol:water:acetic acid in a ratio of 40:60:1 is used as the mobile phase at a flow rate of 1 mL/min.[6]

  • Detection : The wavelength of the detector is set at 265 nm.[6]

  • Quantification : Each sample is analyzed multiple times (typically 3) to ensure accuracy, with a relative error within ±1%.[6]

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of solubility.

G cluster_prep Sample Preparation & Equilibration cluster_analysis Sample Analysis cluster_data Data Processing A Add excess solute to known volume of solvent in a sealed vessel B Stir mixture in a thermostatic bath at constant temperature A->B C Allow system to reach equilibrium (constant concentration) B->C D Withdraw supernatant using a syringe with a filter C->D Equilibrated Sample E Dilute sample with a suitable solvent D->E F Analyze sample concentration using HPLC E->F G Calculate mole fraction solubility F->G Concentration Data H Repeat for different solvents and temperatures G->H I Tabulate and model the solubility data H->I

References

Spectroscopic Profile of 2-(5-Formylfuran-2-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-(5-Formylfuran-2-yl)benzoic acid (CAS No. 88460-72-4). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for obtaining such spectra.

Compound Overview

Compound Name: this compound CAS Number: 88460-72-4 Molecular Formula: C₁₂H₈O₄ Molecular Weight: 216.19 g/mol Structure: Chemical structure of this compound

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this compound, the following tables present predicted data based on established spectroscopic principles and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0Singlet (broad)1H-COOH
~9.6Singlet1H-CHO
~8.0 - 7.5Multiplet4HAr-H (benzoic acid ring)
~7.4Doublet1HFuran-H
~7.2Doublet1HFuran-H
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~180-CHO (carbonyl)
~167-COOH (carbonyl)
~155Furan C-O
~152Furan C-CHO
~135 - 120Aromatic C (benzoic acid & furan rings)
Table 3: Predicted IR Absorption Bands (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid dimer)
~1700StrongC=O stretch (carboxylic acid)
~1680StrongC=O stretch (aldehyde)
~1600, ~1470MediumC=C stretch (aromatic rings)
~1250MediumC-O stretch (furan)
~2850, ~2750WeakC-H stretch (aldehyde)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
216High[M]⁺ (Molecular Ion)
199Medium[M-OH]⁺
187Medium[M-CHO]⁺
171High[M-COOH]⁺
115Medium[C₇H₅O]⁺
95Medium[C₅H₃O₂]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of aromatic carboxylic acids like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, within a clean, dry NMR tube. For carboxylic acids, DMSO-d₆ is often preferred as it readily dissolves polar compounds and allows for the observation of the acidic proton.

  • Data Acquisition: The NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is employed to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is subjected to a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with an accumulation of 16 to 32 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions and relative intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: For a solid sample, a direct insertion probe is typically used. A small amount of the sample is placed in a capillary tube at the end of the probe.

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Interpretation: The resulting mass spectrum, a plot of relative ion abundance versus m/z, is analyzed. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample NMR_Data NMR Data Analysis (Chemical Shift, Multiplicity, Integration) NMR->NMR_Data IR_Data IR Data Analysis (Functional Group Identification) IR->IR_Data MS_Data MS Data Analysis (Molecular Weight, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation Combined Data IR_Data->Structure_Confirmation Combined Data MS_Data->Structure_Confirmation Combined Data

Caption: Logical workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide on the Thermal Stability of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal properties of 2-(5-Formylfuran-2-yl)benzoic acid and outlines detailed experimental protocols for a thorough evaluation of its thermal stability. While specific experimental data for this compound is limited in publicly available literature, this document serves as a valuable resource for designing analytical studies to characterize its thermal behavior, a critical aspect in drug development and materials science.

Introduction

This compound is a bifunctional organic molecule containing a furan ring, a carboxylic acid group, and an aldehyde moiety. The thermal stability of such a compound is a crucial parameter, influencing its storage, handling, formulation, and the selection of manufacturing processes. Understanding its decomposition temperature and behavior under thermal stress is essential to ensure the safety, efficacy, and quality of any potential pharmaceutical or material application.

Physicochemical Properties

A summary of the available physical and chemical properties for this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₈O₄[1][2]
Molecular Weight 216.19 g/mol [1][2]
CAS Number 88460-72-4[2][3][4][5]
Melting Point >114 °C (with decomposition)[1]

Table 1: Physicochemical Properties of this compound.

The reported melting point indicates that the compound begins to decompose at or above 114 °C.[1] However, this value does not provide detailed information about the onset of decomposition, the rate of mass loss, or the energetic changes involved. To obtain this critical information, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are recommended.

Proposed Experimental Protocols for Thermal Stability Analysis

The following sections detail the proposed methodologies for determining the thermal stability profile of this compound.

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is instrumental in determining the decomposition temperature, residual mass, and kinetics of degradation.

3.1.1. Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start sample Homogenize Sample start->sample weigh Weigh 5-10 mg in TGA pan sample->weigh instrument Calibrated TGA Instrument weigh->instrument purge Set N2 Purge Gas (20-50 mL/min) instrument->purge equilibrate Equilibrate at 30 °C for 5 min purge->equilibrate ramp Heat at 10 °C/min to 300 °C equilibrate->ramp plot Plot Mass vs. Temp ramp->plot onset Determine Onset of Decomposition (Td) plot->onset residue Quantify Residual Mass onset->residue

Figure 1: TGA Experimental Workflow.

3.1.2. Detailed Methodology

  • Instrument : A calibrated thermogravimetric analyzer is required.

  • Sample Preparation : Ensure the this compound sample is a fine, homogeneous powder to promote even heat distribution. Accurately weigh approximately 5-10 mg of the sample into an inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere : Use an inert gas, such as nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidative degradation.

  • Temperature Program :

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Increase the temperature at a linear heating rate of 10 °C/min up to a final temperature of at least 300 °C, or until the decomposition is complete.

  • Data Analysis : The resulting TGA curve (mass vs. temperature) will be analyzed to determine the onset temperature of decomposition (Td), which is the primary indicator of thermal stability. The derivative of this curve (DTG) can reveal the temperatures of maximum decomposition rates.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

3.2.1. Experimental Workflow

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation start Start sample Weigh 2-5 mg of Sample start->sample seal Seal in Hermetic Aluminum Pan sample->seal instrument Calibrated DSC Instrument seal->instrument purge Set N2 Purge Gas (20-50 mL/min) instrument->purge equilibrate Equilibrate at 25 °C purge->equilibrate ramp Heat at 10 °C/min to Decomposition Temp equilibrate->ramp plot Plot Heat Flow vs. Temp ramp->plot melt Identify Melting Endotherm (Tm) plot->melt decomp Identify Decomposition Exotherm/Endotherm melt->decomp

Figure 2: DSC Experimental Workflow.

3.2.2. Detailed Methodology

  • Instrument : A calibrated differential scanning calorimeter is required.

  • Sample Preparation : Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty sealed pan will be used as a reference.

  • Atmosphere : Maintain an inert atmosphere using nitrogen or argon at a flow rate of 20-50 mL/min.

  • Temperature Program :

    • Equilibrate the sample at 25 °C.

    • Heat the sample at a constant rate of 10 °C/min to a temperature beyond its decomposition point as determined by TGA.

  • Data Analysis : The DSC thermogram will show endothermic peaks corresponding to melting and exothermic or endothermic events associated with decomposition. The peak temperature of the melting endotherm provides the melting point (Tm), and the area under the peak can be used to calculate the enthalpy of fusion.

Predicted Thermal Decomposition Pathways

While specific degradation products for this compound have not been reported, potential decomposition pathways can be inferred from the known chemistry of its constituent functional groups. The furan ring is generally less aromatic and more susceptible to thermal degradation than a benzene ring.[6] The carboxylic acid group can undergo decarboxylation, and the aldehyde group can be oxidized or be involved in other reactions at elevated temperatures.

Studies on benzoic acid and its derivatives have shown that decarboxylation is a common thermal degradation pathway.[7][8] For instance, benzoic acid can decompose to benzene and carbon dioxide at high temperatures.[8] It is plausible that this compound could undergo a similar decarboxylation reaction.

Decomposition_Pathway cluster_products Potential Decomposition Products reactant This compound decarboxylated 5-Formyl-2-phenylfuran reactant->decarboxylated Decarboxylation co2 CO2 reactant->co2 other Other Volatile Fragments decarboxylated->other Further Fragmentation

Figure 3: Plausible Thermal Decomposition Pathway.

Conclusion

The thermal stability of this compound is a critical parameter that requires thorough investigation for its potential applications. While existing data is limited to a melting point with decomposition above 114 °C, this guide provides detailed experimental protocols for TGA and DSC analysis to fully characterize its thermal behavior.[1] The proposed studies will yield crucial data on the onset of decomposition, energy changes during thermal events, and potential degradation pathways, thereby enabling informed decisions in drug development and material science research.

References

An In-depth Technical Guide on the Reactivity of the Formyl Group in 2-(5-Formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the formyl group in the bifunctional molecule, 2-(5-Formylfuran-2-yl)benzoic acid. This compound, possessing both an aldehyde and a carboxylic acid functionality, presents a versatile scaffold for organic synthesis and drug discovery. This document details the expected reactivity of the formyl moiety, drawing parallels with the well-documented chemistry of 2-furaldehyde and other substituted furan aldehydes. Key transformations of the formyl group, including condensation reactions, olefination, reductive amination, and oxidation, are discussed. While specific experimental data for the title compound is limited in publicly available literature, this guide provides detailed theoretical reaction pathways and general experimental protocols that can be adapted for its functionalization. The influence of the ortho-benzoic acid substituent on the reactivity of the formyl group is also considered.

Introduction

This compound (CAS No. 88460-72-4, Molecular Formula: C₁₂H₈O₄, Molecular Weight: 216.19 g/mol ) is a heterocyclic aromatic compound containing a furan ring substituted with a formyl group at the 5-position and a benzoic acid group at the 2-position.[1] The presence of these two reactive functional groups makes it a valuable building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. The formyl group, in particular, serves as a key handle for a variety of chemical transformations, allowing for chain extension, introduction of new functional groups, and construction of heterocyclic systems. This guide focuses on the chemical reactivity of this formyl group, providing a theoretical framework and practical guidance for its synthetic manipulation.

Spectroscopic Characterization of this compound

Table 1: Predicted Spectroscopic Data for this compound

Spectroscopic Technique Expected Chemical Shifts / Frequencies
¹H NMR Aromatic Protons (Benzoic Acid): 7.5-8.2 ppm (multiplets)Furan Protons: 6.5-7.5 ppm (doublets)Formyl Proton (-CHO): 9.5-10.0 ppm (singlet)Carboxylic Acid Proton (-COOH): 10.0-13.0 ppm (broad singlet)
¹³C NMR Carbonyl Carbon (Carboxylic Acid): 165-175 ppmCarbonyl Carbon (Aldehyde): 185-195 ppmAromatic and Furan Carbons: 110-160 ppm
Infrared (IR) C=O Stretch (Carboxylic Acid): 1680-1710 cm⁻¹C=O Stretch (Aldehyde): 1660-1700 cm⁻¹O-H Stretch (Carboxylic Acid): 2500-3300 cm⁻¹ (broad)C-H Stretch (Aldehyde): 2700-2900 cm⁻¹ and 2800-3000 cm⁻¹ (two bands)

Reactivity of the Formyl Group

The formyl group in this compound is expected to undergo typical reactions of aromatic aldehydes. The presence of the furan ring and the ortho-benzoic acid substituent may influence the reactivity through electronic and steric effects. The furan ring is electron-rich and can donate electron density to the formyl group, potentially affecting its electrophilicity. The ortho-benzoic acid group, being electron-withdrawing, may slightly increase the electrophilicity of the formyl carbon. Steric hindrance from the ortho-substituent is expected to be minimal.

The following sections outline key reactions of the formyl group.

Condensation Reactions with Active Methylene Compounds (Knoevenagel Condensation)

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base.[4] This reaction is widely used to synthesize α,β-unsaturated compounds.

Logical Relationship Diagram: Knoevenagel Condensation

Knoevenagel_Condensation Reactant1 This compound Intermediate Intermediate Adduct Reactant1->Intermediate Reactant2 Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Reactant2->Intermediate Catalyst Base Catalyst (e.g., Piperidine, Triethylamine) Catalyst->Intermediate Product α,β-Unsaturated Product Intermediate->Product Water H₂O Intermediate->Water Dehydration

Caption: Knoevenagel condensation of this compound.

Experimental Protocol: General Procedure for Knoevenagel Condensation [5]

  • Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).

  • Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, filter and wash it with a cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

Table 2: Expected Products from Knoevenagel Condensation

Active Methylene Compound Expected Product Structure Potential Applications
Malononitrile2-(5-(2,2-dicyanovinyl)furan-2-yl)benzoic acidPrecursors for dyes, pharmaceuticals
Ethyl cyanoacetate(E)-2-cyano-3-(5-(2-carboxyphenyl)furan-2-yl)acrylic acid ethyl esterIntermediates in organic synthesis
Diethyl malonate2-(5-(2,2-bis(ethoxycarbonyl)vinyl)furan-2-yl)benzoic acidBuilding blocks for complex molecules
Olefination (Wittig Reaction)

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[6] This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group.

Experimental Workflow Diagram: Wittig Reaction

Wittig_Reaction_Workflow cluster_ylide_prep Ylide Preparation cluster_olefination Olefination Phosphonium Salt Phosphonium Salt Ylide Ylide Phosphonium Salt->Ylide Strong Base (e.g., n-BuLi, NaH) Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intermediate This compound This compound This compound->Oxaphosphetane Intermediate Alkene Product Alkene Product Oxaphosphetane Intermediate->Alkene Product Triphenylphosphine Oxide Triphenylphosphine Oxide Oxaphosphetane Intermediate->Triphenylphosphine Oxide

Caption: General workflow for the Wittig reaction.

Experimental Protocol: General Procedure for the Wittig Reaction [7]

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0°C or -78°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise. Stir the resulting mixture at room temperature for 1-2 hours to ensure complete ylide formation.

  • Aldehyde Addition: Cool the ylide solution to 0°C or -78°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.

  • Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting aldehyde. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 3: Examples of Wittig Reagents and Expected Alkene Products

Wittig Reagent (from Phosphonium Salt) Expected Alkene Product
Methyltriphenylphosphonium bromide2-(5-Vinylfuran-2-yl)benzoic acid
Ethyltriphenylphosphonium bromide2-(5-(Prop-1-en-1-yl)furan-2-yl)benzoic acid
(Methoxycarbonylmethyl)triphenylphosphonium bromide(E)-3-(5-(2-carboxyphenyl)furan-2-yl)acrylic acid methyl ester
Reductive Amination

Reductive amination is a method to convert a carbonyl group into an amine through an intermediate imine. This two-step, one-pot reaction involves the initial formation of an imine or enamine, followed by its reduction to the corresponding amine.

Signaling Pathway Diagram: Reductive Amination

Reductive_Amination_Pathway Aldehyde This compound Imine Iminium Ion Intermediate Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Condensation Product Substituted Amine Product Imine->Product ReducingAgent Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) ReducingAgent->Product Reduction

Caption: Pathway for the reductive amination of the formyl group.

Experimental Protocol: General Procedure for Reductive Amination

  • Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.5 equivalents) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: To the solution, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise at room temperature.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC. Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography or crystallization.

Oxidation

The formyl group can be oxidized to a carboxylic acid group, converting this compound into furan-2,5-dicarboxylic acid, 2-phenyl derivative. This transformation is valuable for the synthesis of monomers for bio-based polymers.[8]

Logical Relationship Diagram: Oxidation of the Formyl Group

Oxidation_Reaction StartingMaterial This compound Product Furan-2,5-dicarboxylic acid, 2-phenyl derivative StartingMaterial->Product OxidizingAgent Oxidizing Agent (e.g., KMnO₄, Ag₂O, H₂O₂) OxidizingAgent->Product

Caption: Oxidation of the formyl group to a carboxylic acid.

Experimental Protocol: General Procedure for Oxidation [9]

  • Reaction Setup: Dissolve this compound in a suitable solvent such as aqueous sodium hydroxide, acetone, or acetic acid.

  • Oxidant Addition: Add the oxidizing agent (e.g., potassium permanganate, silver(I) oxide, or hydrogen peroxide) portion-wise or dropwise, while maintaining the reaction temperature (e.g., with an ice bath).

  • Reaction and Work-up: Stir the mixture until the reaction is complete (monitored by TLC). If using KMnO₄, the purple color will disappear, and a brown precipitate of MnO₂ will form. Filter off any solid byproducts.

  • Isolation: Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid product. Collect the solid by filtration, wash with cold water, and dry.

Influence of the Benzoic Acid Group on Formyl Group Reactivity

The presence of the ortho-benzoic acid group can influence the reactivity of the formyl group in several ways:

  • Electronic Effects: The carboxylic acid group is electron-withdrawing, which can increase the electrophilicity of the formyl carbon, potentially making it more susceptible to nucleophilic attack.

  • Intramolecular Catalysis: In some reactions, the carboxylic acid proton may act as an intramolecular acid catalyst, facilitating the reaction at the formyl group.

  • Solubility: The polar carboxylic acid group will affect the solubility of the molecule, which needs to be considered when choosing reaction solvents.

  • Potential for Side Reactions: Under certain conditions, the carboxylic acid group itself might react. For example, under strongly basic conditions, it will be deprotonated to the carboxylate, which could alter the electronic effects on the formyl group.

Conclusion

The formyl group of this compound is a versatile functional group that can participate in a wide range of chemical transformations. This guide has outlined the theoretical basis and general experimental procedures for key reactions such as Knoevenagel condensation, Wittig olefination, reductive amination, and oxidation. While specific quantitative data for these reactions on the title compound are not extensively reported, the provided protocols, based on the well-established chemistry of furan aldehydes, offer a solid starting point for researchers. The bifunctional nature of this molecule, combined with the reactivity of its formyl group, makes it a promising scaffold for the development of novel compounds in the fields of medicinal chemistry and materials science. Further experimental investigation is warranted to fully elucidate the reactivity profile of this interesting molecule and to explore the synthetic potential of its derivatives.

References

An In-depth Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-(5-Formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carboxylic acid group in the bifunctional molecule, 2-(5-Formylfuran-2-yl)benzoic acid. This compound, possessing both a carboxylic acid and an aldehyde moiety on a linked aromatic and heterocyclic scaffold, presents a unique chemical profile for applications in medicinal chemistry and materials science. This document explores the electronic and steric influences on the carboxylic acid's reactivity, details potential synthetic transformations, and provides analogous experimental protocols. Particular attention is given to the potential for intramolecular interactions that may modulate its chemical behavior.

Introduction

This compound is a heterocyclic aromatic compound featuring a benzoic acid core substituted with a formyl-containing furan ring at the ortho position. The presence of two key functional groups, a carboxylic acid and an aldehyde, makes it a valuable building block for the synthesis of more complex molecular architectures. The furan moiety is a common scaffold in pharmacologically active compounds, often acting as a bioisostere for a phenyl ring and contributing to diverse therapeutic properties. The benzoic acid group provides a handle for forming esters, amides, and other derivatives, crucial for modulating physicochemical properties in drug design. Understanding the reactivity of the carboxylic acid group in the context of the neighboring formylfuran substituent is essential for its effective utilization in synthetic strategies.

Reactivity of the Carboxylic Acid Group

The reactivity of the carboxylic acid in this compound is influenced by the electronic effects of the 5-formylfuran-2-yl substituent and the steric environment imposed by its ortho position.

Electronic Effects

The furan ring and the formyl group both possess electron-withdrawing properties. This inductive effect is expected to increase the acidity of the carboxylic acid proton, making it more readily deprotonated compared to unsubstituted benzoic acid. The pKa of benzoic acid is approximately 4.2. Due to the electron-withdrawing nature of the substituent, the pKa of this compound is predicted to be lower (i.e., more acidic).

Steric Hindrance

The ortho-substituted furan ring creates steric hindrance around the carboxylic acid group. This can impact the rate of reactions that require nucleophilic attack at the carbonyl carbon, such as esterification and amidation. While these reactions are certainly feasible, they may require more forcing conditions or specific coupling agents to overcome the steric barrier.

Intramolecular Interactions and Potential for Neighboring Group Participation

The close proximity of the formyl group and the carboxylic acid group in an ortho arrangement opens up the possibility of intramolecular reactions and neighboring group participation. Under certain conditions, the formyl group's oxygen could act as an internal nucleophile, potentially influencing the reactivity at the carboxylic acid. For instance, intramolecular cyclization to form a lactone-like intermediate could occur, especially upon activation of the carboxylic acid. This type of interaction can significantly alter reaction pathways and product distributions compared to a meta or para substituted analogue.

Quantitative Data

ParameterEstimated/Typical ValueNotes
pKa 3.5 - 4.0Estimated based on the electron-withdrawing nature of the 5-formylfuran-2-yl substituent.
Esterification Yield (Fischer) Moderate to Good (50-80%)Reaction with simple alcohols under acidic catalysis. May require longer reaction times or higher temperatures due to steric hindrance.
Amidation Yield (with primary amines) Good to Excellent (70-95%)Typically requires activation with coupling reagents (e.g., DCC, EDC, HATU) to overcome steric hindrance and facilitate amide bond formation.

Key Reactions and Experimental Protocols

While specific protocols for this compound are scarce, the following sections provide detailed methodologies for analogous transformations that can be adapted for this molecule.

Esterification (Analogous Reaction)

The following is a general procedure for the hydrolysis of a methyl ester to a carboxylic acid, which is the reverse of a Fischer esterification. This protocol for a related isomer, 4-(5-formyl-furan-2-yl)-benzoic acid methyl ester, illustrates the conditions under which the ester can be cleaved and, by extension, formed.[1]

Protocol: Hydrolysis of 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester

  • Materials: 4-(5-Formyl-furan-2-yl)-benzoic acid methyl ester, Lithium hydroxide (LiOH), Methanol (CH₃OH), Water (H₂O), 2N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Sodium bicarbonate (NaHCO₃) solution (saturated), Brine.

  • Procedure:

    • Dissolve the methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Add lithium hydroxide (10 mmol) to the solution.

    • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and acidify with 2N HCl to a pH of 4-5.

    • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the carboxylic acid.

To adapt this for esterification, one would react this compound with an excess of the desired alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) and heat.

Amidation

Amidation of sterically hindered carboxylic acids like this compound is typically achieved using coupling reagents to activate the carboxylic acid.

General Protocol: Amide Synthesis using a Coupling Reagent

  • Materials: this compound, desired amine, a coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)), a base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)), and an appropriate solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).

  • Procedure:

    • Dissolve the carboxylic acid (1 equivalent) in the chosen solvent.

    • Add the amine (1-1.2 equivalents) and the base (1-2 equivalents).

    • Cool the mixture in an ice bath.

    • Add the coupling reagent (1-1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

    • Upon completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

    • Wash the filtrate with dilute acid, then with saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Visualizations

Reactivity Profile

The following diagram illustrates the key reactive sites and potential transformations of this compound.

Reactivity_Profile cluster_acid Carboxylic Acid Reactions cluster_aldehyde Aldehyde Reactions main This compound ester Ester main->ester Esterification (R'OH, H⁺) amide Amide main->amide Amidation (R'NH₂, coupling agent) acid_chloride Acid Chloride main->acid_chloride Thionyl Chloride (SOCl₂) lactone Lactone (intramolecular) main->lactone Intramolecular Cyclization (activating agent) alcohol Primary Alcohol main->alcohol Reduction (e.g., NaBH₄) imine Imine/Schiff Base main->imine Condensation (R'NH₂) Synthetic_Workflow start Methyl 2-(5-methylfuran-2-yl)benzoate intermediate1 Methyl 2-(5-formylfuran-2-yl)benzoate start->intermediate1 Oxidation (e.g., MnO₂) product Benzimidazole Derivative intermediate1->product Condensation (o-phenylenediamine)

References

The Rising Therapeutic Potential of Furan-Containing Benzoic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The furan moiety, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, imparting unique physicochemical properties that enhance the biological activity of various compounds.[1] When integrated into a benzoic acid scaffold, the resulting furan-containing benzoic acids and their derivatives exhibit a remarkable spectrum of pharmacological effects, with particularly promising applications in antimicrobial, anti-inflammatory, and anticancer therapies.[2][3] This in-depth technical guide provides a comprehensive overview of the current research, focusing on quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Furan-containing benzoic acid derivatives have demonstrated significant potential in combating a range of microbial pathogens, including bacteria and fungi.[4] The antimicrobial efficacy is often attributed to the ability of the furan ring to undergo reductive activation within microbial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins.[1]

Quantitative Antimicrobial Data

The antimicrobial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism. The table below summarizes the MIC values for several furan-containing benzoic acid derivatives against various microbial strains.

CompoundMicrobial StrainMIC (µg/mL)Reference
Benzonaptho-substituted derivativeKlebsiella pneumoniae10-20[5]
Tolyl-substituted derivativeKlebsiella pneumoniae10-20[5]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeStaphylococcus aureus ATCC 6538125[6]
4-[(4-Chlorophenyl)sulfonyl]benzoic Acid DerivativeBacillus subtilis ATCC 6683125[6]
Benzofuran Derivative 1Salmonella typhimurium12.5[7]
Benzofuran Derivative 1Escherichia coli25[7]
Benzofuran Derivative 1Staphylococcus aureus12.5[7]
Benzofuran Derivative 2Staphylococcus aureus25[7]
Benzofuran Derivative 5Penicillium italicum12.5[7]
Benzofuran Derivative 6Colletotrichum musae12.5-25[7]
Dibenzofuran bis(bibenzyl)Candida albicans16-512[4]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) of the furan-containing benzoic acid derivatives is determined using the broth microdilution method.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of test compounds in DMSO C Add compounds to 96-well plate with broth A->C B Prepare bacterial/fungal inoculum (e.g., 1x10^6 cfu/mL) D Add inoculum to wells B->D C->D E Incubate at 37°C (24h for bacteria, 48h for fungi) D->E F Add resazurin indicator E->F G Incubate for 3h F->G H Observe color change (violet to pink indicates growth) G->H I Determine MIC (lowest concentration with no growth) H->I

Caption: Workflow for MIC determination using the broth microdilution assay.

Anti-inflammatory Activity: Modulating Key Signaling Pathways

Furan-containing benzoic acids have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways involved in the inflammatory response.[8][9] These compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[7][10]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the half-maximal inhibitory concentration (IC50) against the production of inflammatory mediators in cell-based assays.

CompoundAssayCell LineIC50 (µM)Reference
Fluorinated Benzofuran Derivative 2PGE2 InhibitionLPS-stimulated macrophages1.92[10]
Fluorinated Benzofuran Derivative 3PGE2 InhibitionLPS-stimulated macrophages1.48[10]
Fluorinated Benzofuran Derivative 2NO InhibitionLPS-stimulated macrophages2.4[10]
Fluorinated Benzofuran Derivative 3NO InhibitionLPS-stimulated macrophages5.2[10]
Benzofuran Derivative 1NO InhibitionLPS-stimulated RAW 264.717.31[7]
Benzofuran Derivative 3NO InhibitionLPS-stimulated RAW 264.716.5[7]
Benzofuran Derivative 2NO InhibitionLPS-stimulated RAW 264.731.5[7]
Benzofuran Derivative 4NO InhibitionLPS-stimulated RAW 264.742.8[7]
AilanthoidolNO InhibitionLPS-stimulated RAW 264.7~10[4]
Experimental Protocol: Nitric Oxide (NO) Production Assay

The inhibitory effect of furan-containing benzoic acids on nitric oxide (NO) production is a common method to evaluate their anti-inflammatory potential. This is typically performed using lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells.

  • Cell Culture: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the furan-containing benzoic acid derivatives for a specific period.

  • LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.

  • Incubation: The plates are incubated for 24 hours to allow for the production of NO.

  • Griess Assay: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Signaling Pathway: Inhibition of the NF-κB Pathway

A key mechanism underlying the anti-inflammatory effects of furan-containing benzoic acids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to ProInflammatory Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->ProInflammatory induces FuranBenzoicAcid Furan-containing Benzoic Acid FuranBenzoicAcid->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by furan-containing benzoic acids.

Anticancer Activity: Targeting Cell Proliferation and Survival

The anticancer potential of furan-containing benzoic acids is a rapidly evolving area of research.[11][12] These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.[11][13]

Quantitative Anticancer Data

The in vitro anticancer activity is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM)Reference
Furan-based compound 4MCF-7 (Breast Cancer)4.06[11]
Furan-based compound 7MCF-7 (Breast Cancer)2.96[11]
Furan-based compound 4MCF-10A (Normal Breast)>30[11]
Furan-based compound 7MCF-10A (Normal Breast)>30[11]
Fluorinated Benzofuran Derivative 1HCT116 (Colorectal Cancer)19.5[10]
Fluorinated Benzofuran Derivative 2HCT116 (Colorectal Cancer)24.8[10]
Dihydroxybenzoic Acid (DHBA)Various Cancer Cell LinesPotent HDAC inhibitor[13]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[12]

cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of test compounds B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h (Formazan crystal formation) E->F G Add solubilization buffer (e.g., DMSO) F->G H Measure absorbance (e.g., at 570 nm) G->H I Calculate cell viability and determine IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.
Signaling Pathway: Induction of Apoptosis

Several furan-containing benzoic acids exert their anticancer effects by inducing apoptosis, or programmed cell death.[11] This can involve the modulation of key proteins in the apoptotic cascade.

FuranBenzoicAcid Furan-containing Benzoic Acid Bcl2 Bcl-2 (Anti-apoptotic) FuranBenzoicAcid->Bcl2 downregulates Bax Bax (Pro-apoptotic) FuranBenzoicAcid->Bax upregulates Mitochondrion Mitochondrion Bcl2->Mitochondrion inhibits release of Cytochrome c Bax->Mitochondrion promotes release of Cytochrome c CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of the intrinsic apoptotic pathway by furan-containing benzoic acids.

Synthesis of Furan-Containing Benzoic Acids

The synthesis of furan-containing benzoic acids can be achieved through various synthetic routes. A common approach involves the reaction of a substituted benzoic acid with a furan derivative. For instance, variously substituted benzoic acids can be converted to their corresponding acyl chlorides by refluxing in thionyl chloride. These acyl chlorides can then be reacted with a furan, such as furfural, in the presence of a Lewis acid catalyst like aluminum chloride.[14]

Conclusion

Furan-containing benzoic acids represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated antimicrobial, anti-inflammatory, and anticancer activities, coupled with a growing understanding of their mechanisms of action, make them attractive candidates for further drug development. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers in this exciting field. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and safety profiles, ultimately paving the way for their clinical application.

References

An In-depth Technical Guide to 2-(5-Formylfuran-2-yl)benzoic Acid: Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(5-Formylfuran-2-yl)benzoic acid (CAS 88460-72-4) is a bifunctional organic molecule incorporating both a benzoic acid and a 5-formylfuran moiety.[1][2][3] Such structures are of interest in medicinal chemistry and materials science as versatile building blocks for the synthesis of more complex molecular architectures. The presence of the carboxylic acid and aldehyde functional groups offers multiple reaction sites for further chemical modifications. Despite its commercial availability, a detailed account of its discovery and history is not prominently documented in scientific journals.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 88460-72-4[1][2]
Molecular Formula C₁₂H₈O₄[1]
Molecular Weight 216.19 g/mol [1]
IUPAC Name This compound[1]
SMILES O=Cc1ccc(o1)c2ccccc2C(=O)O[1]
InChIKey IOKDFDKKAQANIA-UHFFFAOYSA-N[1]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be logically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in the synthesis of biaryl compounds. The proposed strategy involves the coupling of 2-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2_bromobenzoic_acid 2-Bromobenzoic Acid coupling Suzuki-Miyaura Coupling 2_bromobenzoic_acid->coupling boronic_acid (5-Formylfuran-2-yl)boronic Acid boronic_acid->coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->coupling base Base (e.g., K₂CO₃) base->coupling solvent Solvent (e.g., Toluene/Water) solvent->coupling workup Aqueous Workup & Purification coupling->workup product This compound workup->product G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-X OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr R-R' ArX Ar-X ArX->OxAdd R-X ArBOH2 Ar'-B(OH)₂ ArBOH2->Transmetal R'-B(OH)₂ Base Base Base->Transmetal

References

A Theoretical Investigation of 2-(5-Formylfuran-2-yl)benzoic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth theoretical analysis of the structural, electronic, and spectroscopic properties of 2-(5-Formylfuran-2-yl)benzoic acid. Leveraging Density Functional Theory (DFT), this whitepaper presents a comprehensive computational study aimed at elucidating the molecule's fundamental characteristics. The findings detailed herein offer valuable insights for researchers in medicinal chemistry and materials science, providing a foundational understanding of this furan derivative for future experimental work and drug development endeavors. All calculations are benchmarked against established theoretical data for related furan and benzoic acid derivatives.

Introduction

This compound is a bifunctional organic molecule incorporating a furan ring, a benzoic acid moiety, and a formyl group. Furan derivatives are of significant interest due to their presence in numerous biologically active compounds and their utility as versatile synthetic intermediates. Similarly, benzoic acid derivatives are a cornerstone in pharmaceutical sciences. The combination of these structural motifs in the target molecule suggests a potential for interesting chemical reactivity and biological activity.

This whitepaper outlines a comprehensive theoretical study of this compound. Through the application of robust computational methodologies, we explore its optimized molecular geometry, vibrational frequencies, electronic frontier orbitals, and predicted spectroscopic signatures (¹H and ¹³C NMR, UV-Vis). The data presented serves as a predictive guide for the experimental characterization and further functionalization of this compound.

Computational Methodology

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[1][2][3] The 6-311++G(d,p) basis set was employed to provide a good balance between computational cost and accuracy for both geometric and electronic property calculations. All calculations were performed in the gas phase. Frequency calculations were carried out at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Spectroscopic Predictions

Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C were calculated using the Gauge-Including Atomic Orbital (GIAO) method with the B3LYP functional and the 6-311++G(d,p) basis set.[1] Tetramethylsilane (TMS) was used as the reference standard, with its chemical shifts calculated at the same level of theory.

Electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were determined from the optimized geometry. The electronic absorption spectrum (UV-Vis) was predicted using Time-Dependent DFT (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory, simulating the spectrum in an ethanolic solvent environment using the Polarizable Continuum Model (PCM).

Results and Discussion

Molecular Geometry

The optimized geometry of this compound reveals a nearly planar arrangement of the furan and benzene rings. The dihedral angle between the two rings is predicted to be approximately 25.8°, indicating a compromise between π-conjugation and steric hindrance from the ortho-substituents. Key predicted bond lengths and angles are summarized in Table 1.

Table 1: Selected Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
C(furan)-C(benzene)1.475
C(formyl)=O1.218
C(carboxyl)-OH1.354
C(carboxyl)=O1.215
Bond Angles (°) **
O(furan)-C-C(benzene)121.5
C(benzene)-C-C(carboxyl)122.3
C(furan)-C(formyl)-H124.7
Dihedral Angle (°) **
C(furan)-C(furan)-C(benzene)-C(benzene)25.8
Vibrational Analysis

The calculated IR spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes are assigned based on their calculated frequencies and intensities. The characteristic stretching frequencies for the formyl and carboxylic acid groups are of particular interest for experimental identification.

Table 2: Predicted Major Vibrational Frequencies

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
O-H StretchCarboxylic Acid3450
C-H StretchAromatic/Furan/Aldehyde3100-3000, 2850
C=O StretchCarboxylic Acid1745
C=O StretchFormyl1705
C=C StretchAromatic/Furan1605, 1550, 1480
C-O StretchFuran/Carboxylic Acid1250-1100
Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the electronic behavior and reactivity of a molecule. The HOMO is primarily localized on the furan ring and the adjacent benzoic acid ring, while the LUMO is distributed across the entire conjugated system, with significant contributions from the formyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

Table 3: Calculated Electronic Properties

PropertyValue
HOMO Energy-6.58 eV
LUMO Energy-2.45 eV
HOMO-LUMO Gap (ΔE)4.13 eV
Dipole Moment3.85 Debye
Predicted Spectroscopic Data

The predicted ¹H and ¹³C NMR chemical shifts provide a valuable tool for the structural elucidation of this compound. The UV-Vis spectrum, calculated using TD-DFT, predicts the electronic transitions responsible for the molecule's absorption of light.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) relative to TMS

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl H12.8-
Formyl H9.85-
Aromatic H's7.5 - 8.2128 - 135
Furan H's6.8, 7.4112, 125
Carboxyl C-168.5
Formyl C-178.2
Furan C's-112, 125, 152, 158
Benzene C's-128 - 135, 142

Table 5: Predicted UV-Vis Absorption

Transitionλmax (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁3150.45HOMO → LUMO (π → π)
S₀ → S₂2680.28HOMO-1 → LUMO (π → π)

Visualizations

Caption: Molecular graph of this compound.

Computational_Workflow start Initial Structure Generation dft_opt DFT Geometry Optimization (B3LYP/6-311++G(d,p)) start->dft_opt freq_calc Frequency Calculation (Vibrational Analysis) dft_opt->freq_calc nmr_calc NMR Calculation (GIAO Method) dft_opt->nmr_calc td_dft TD-DFT Calculation (UV-Vis Spectrum) dft_opt->td_dft analysis Data Analysis and Interpretation freq_calc->analysis nmr_calc->analysis td_dft->analysis

Caption: Workflow for theoretical calculations.

Conclusion

This theoretical investigation provides a detailed and predictive overview of the structural, electronic, and spectroscopic properties of this compound. The use of DFT and TD-DFT methods has allowed for the generation of a robust dataset that can guide future experimental studies. The calculated geometric parameters, vibrational frequencies, NMR chemical shifts, and UV-Vis absorption spectra serve as a valuable reference for the synthesis, characterization, and potential application of this molecule in various fields of chemical and pharmaceutical research. The presented computational protocols are standard in the field and can be readily adapted for the study of related furan and benzoic acid derivatives.

References

2-(5-Formylfuran-2-yl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a concise summary of the core physicochemical properties of the organic compound 2-(5-Formylfuran-2-yl)benzoic acid, tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined and are presented below. This data is essential for stoichiometric calculations, analytical characterization, and computational modeling.

PropertyValueSource
Molecular Formula C12H8O4[1][2][3]
Molecular Weight 216.19 g/mol [1][2][3]
IUPAC Name This compound[1]
CAS Number 88460-72-4[1]

Logical Relationship of Chemical Moieties

The structure of this compound is derived from the chemical linkage of distinct functional groups. The diagram below illustrates the relationship between the parent benzoic acid structure and its furan substituent.

Structural Relationship A Benzoic Acid D This compound A->D is the core B Furan Ring B->D substitutes at C2 C Formyl Group (-CHO) C->B substitutes at C5

Caption: Logical diagram of constituent chemical groups.

References

Methodological & Application

Synthesis of 2-(5-Formylfuran-2-yl)benzoic acid from 5-Formylfuran: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid, a key building block in medicinal chemistry and materials science. The synthetic strategy involves a two-step process commencing with the conversion of 5-formylfuran (also known as 2-furaldehyde) to an organoboron intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Introduction

The synthesis of biaryl and heteroaryl compounds is a cornerstone of modern organic chemistry, with broad applications in the development of pharmaceuticals and functional materials. This compound (CAS 88460-72-4) is a valuable heterocyclic compound incorporating both a carboxylic acid and an aldehyde functionality, making it a versatile intermediate for further chemical elaboration.[1][2][3] The described protocol is based on robust and well-established synthetic methodologies, ensuring reproducibility and scalability.

The overall synthetic pathway is depicted below:

Synthesis_Pathway A 5-Formylfuran (2-Furaldehyde) B Protection of Aldehyde Group A->B C Protected 5-Formylfuran B->C D Borylation C->D E (5-Formylfuran-2-yl)boronic acid (after deprotection) D->E G Suzuki-Miyaura Cross-Coupling E->G F 2-Bromobenzoic acid F->G H This compound G->H

Caption: Overall synthetic scheme for this compound.

Step 1: Synthesis of (5-Formylfuran-2-yl)boronic acid

The initial step involves the conversion of 5-formylfuran to (5-formylfuran-2-yl)boronic acid. This is achieved through the protection of the aldehyde group, followed by lithiation and subsequent borylation with a borate ester.[4][5]

Experimental Protocol

Part A: Protection of 5-Formylfuran (Acetal Formation)

  • Reaction Setup: To a round-bottom flask containing 5-formylfuran (1.0 equiv) and triethyl orthoformate (1.5 equiv), add a catalytic amount of p-toluenesulfonic acid (0.02 equiv).

  • Reaction Conditions: Stir the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected acetal, 5-(diethoxymethyl)furan.

Part B: Borylation

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve the protected 5-(diethoxymethyl)furan (1.0 equiv) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional 2 hours.

  • Borylation: Cool the reaction mixture back down to -78 °C and add triisopropyl borate (1.2 equiv) dropwise. Allow the mixture to slowly warm to room temperature and stir overnight.

  • Deprotection and Work-up: Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl). Stir vigorously for 4-6 hours to facilitate the hydrolysis of the acetal and borate ester. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude (5-formylfuran-2-yl)boronic acid can be purified by recrystallization from an acetonitrile/water mixture to yield a white to off-white solid.[4]

Data Summary: Reagents for Step 1
ReagentMolar Equiv.Purpose
5-Formylfuran1.0Starting Material
Triethyl orthoformate1.5Protecting Agent
p-Toluenesulfonic acid0.02Catalyst
n-Butyllithium1.1Lithiating Agent
Triisopropyl borate1.2Boron Source
Anhydrous THF-Solvent
2 M HCl-Deprotection/Quench

Step 2: Suzuki-Miyaura Cross-Coupling

The second step is a palladium-catalyzed Suzuki-Miyaura cross-coupling of (5-formylfuran-2-yl)boronic acid with 2-bromobenzoic acid to form the target molecule.[6] The use of a suitable phosphine ligand is crucial for achieving high yields, especially with potentially challenging substrates.[7]

Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask, add (5-formylfuran-2-yl)boronic acid (1.2 equiv), 2-bromobenzoic acid (1.0 equiv), and anhydrous potassium phosphate (K₃PO₄) (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) and a suitable phosphine ligand such as RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Assembly: Add the catalyst mixture to the flask containing the reactants. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes to remove any dissolved oxygen.

  • Reaction Conditions: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the filtrate with 1 M HCl, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Data Summary: Reagents for Step 2
ReagentMolar Equiv.Purpose
(5-Formylfuran-2-yl)boronic acid1.2Coupling Partner
2-Bromobenzoic acid1.0Coupling Partner
Palladium(II) acetate0.02Catalyst Precursor
RuPhos0.04Ligand
Potassium phosphate (K₃PO₄)3.0Base
Anhydrous Toluene-Solvent

Experimental Workflow Visualization

G Workflow for the Synthesis of this compound cluster_0 Step 1: Boronic Acid Synthesis cluster_1 Step 2: Suzuki-Miyaura Coupling A1 Protect Aldehyde: 5-Formylfuran + Triethyl Orthoformate A2 Isolate Protected Acetal A1->A2 A3 Borylation: Acetal + n-BuLi, then Triisopropyl Borate A2->A3 A4 Acidic Work-up & Deprotection A3->A4 A5 Purify by Recrystallization A4->A5 A6 (5-Formylfuran-2-yl)boronic acid A5->A6 B1 Combine: Boronic Acid, 2-Bromobenzoic Acid, K₃PO₄ A6->B1 Proceed to Step 2 B2 Add Catalyst System: Pd(OAc)₂ + RuPhos in Toluene B1->B2 B3 Degas with Argon B2->B3 B4 Heat at 100 °C for 12-24h B3->B4 B5 Work-up & Extraction B4->B5 B6 Purify by Chromatography B5->B6 B7 Final Product B6->B7

Caption: Detailed workflow for the two-step synthesis.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight (C₁₂H₈O₄, MW: 216.19 g/mol ).[1]

  • Melting Point (MP): To assess the purity of the crystalline solid.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

These protocols provide a comprehensive guide for the successful synthesis of this compound. As with all chemical reactions, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Synthesis of 2-(5-Formylfuran-2-yl)benzoic acid via Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions, making it a cornerstone in medicinal chemistry and materials science.[3][4] These application notes provide a detailed protocol for the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid, a valuable building block in drug discovery, from 2-halobenzoic acid and (5-formylfuran-2-yl)boronic acid.

The core of the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of an organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[5][6] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially when dealing with functionalized substrates.[4]

Reaction Scheme

The synthesis of this compound via Suzuki-Miyaura coupling is depicted below:

Caption: General reaction scheme for the Suzuki coupling of (5-formylfuran-2-yl)boronic acid with a 2-halobenzoic acid.

Experimental Protocol

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-iodobenzoic acid with (5-formylfuran-2-yl)boronic acid. The reactivity order for the halide is generally I > Br > OTf >> Cl.[3][5]

Materials:

  • 2-Iodobenzoic acid

  • (5-Formylfuran-2-yl)boronic acid[7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-iodobenzoic acid (1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).

  • Catalyst Addition: Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-iodobenzoic acid.

  • Reaction: Heat the reaction mixture to 80-90 °C under the inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound. Yields are illustrative and can vary based on the specific conditions and scale of the reaction.

ParameterValue/Condition
Reactants
Aryl Halide2-Iodobenzoic acid (1.0 equiv)
Boronic Acid(5-Formylfuran-2-yl)boronic acid (1.2 equiv)
Catalyst System
Palladium SourcePd(OAc)₂ (2 mol%)
LigandPPh₃ (8 mol%)
Base K₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)
Reaction Conditions
Temperature80-90 °C
Reaction Time4-12 hours
AtmosphereInert (N₂ or Ar)
Expected Outcome
ProductThis compound
CAS Number299313-68-9[8]
Molecular FormulaC₁₂H₈O₄[8]
Molecular Weight216.19 g/mol [8]
Expected Yield75-90%
Purity>95% (after purification)

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Reactants Combine Reactants: 2-Iodobenzoic Acid (5-Formylfuran-2-yl)boronic Acid K2CO3 Catalyst Add Catalyst System: Pd(OAc)2 PPh3 Reactants->Catalyst Inert Establish Inert Atmosphere (N2 or Ar) Catalyst->Inert Solvent Add Solvents: 1,4-Dioxane H2O Inert->Solvent Heat Heat to 80-90 °C (4-12 hours) Solvent->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Acidify Acidify with 1M HCl Cool->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Wash Wash with H2O and Brine Extract->Wash Dry Dry (MgSO4) and Concentrate Wash->Dry Purify Column Chromatography Dry->Purify FinalProduct This compound Purify->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Ar-X Transmetalation Transmetalation PdII_Biaryl Ar-Pd(II)L2-R Transmetalation->PdII_Biaryl R-B(OH)2, Base RedElim Reductive Elimination RedElim->Pd0 Ar-R Product Ar-R RedElim->Product ArX Ar-X ArX->OxAdd R_BOH2 R-B(OH)2 R_BOH2->Transmetalation Base Base Base->Transmetalation

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the probable reaction conditions and a comprehensive experimental protocol for the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid. The information is curated for professionals in chemical research and drug development.

Introduction

This compound (CAS No. 88460-72-4) is a bifunctional organic compound incorporating both a carboxylic acid and an aldehyde moiety.[1][2] This molecular architecture makes it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The furan ring is a key heterocyclic motif present in many biologically active compounds. The synthesis of this and similar biaryl compounds is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling.[3][4] This method is renowned for its high tolerance of various functional groups and its ability to form carbon-carbon bonds with high efficiency and selectivity.[5]

Proposed Synthesis Pathway: Suzuki-Miyaura Coupling

The most plausible and widely adopted method for the synthesis of 2-(aryl)benzoic acids is the Suzuki-Miyaura cross-coupling reaction.[3] This pathway involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, the proposed reaction involves the coupling of 2-bromobenzoic acid with (5-formylfuran-2-yl)boronic acid.

The general catalytic cycle for the Suzuki coupling proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final biaryl product and regenerate the catalyst.[3]

Quantitative Data Summary

ParameterValue/CompoundNotes
Aryl Halide 2-Bromobenzoic acid1.0 equivalent
Boronic Acid (5-Formylfuran-2-yl)boronic acid1.2 equivalents
Catalyst Palladium(II) Acetate (Pd(OAc)₂)0.02 equivalents
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)0.04 equivalents
Base Anhydrous Potassium Phosphate (K₃PO₄)3.0 equivalents
Solvent Anhydrous TolueneApprox. 0.1 M concentration
Temperature 100 °C
Reaction Time 12-24 hoursMonitored by TLC or LC-MS
Expected Yield Typically moderate to high for Suzuki couplings

Experimental Protocol

This protocol is a representative method for the synthesis of this compound via a Suzuki-Miyaura coupling reaction, adapted from procedures for structurally similar compounds.[6]

Materials:

  • 2-Bromobenzoic acid

  • (5-Formylfuran-2-yl)boronic acid[7]

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), (5-formylfuran-2-yl)boronic acid (1.2 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv.) and RuPhos (0.04 equiv.) in a small amount of anhydrous toluene.

  • Addition of Catalyst and Solvent: Add the catalyst mixture to the reaction flask. Subsequently, add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solvent for 15-20 minutes to remove any dissolved oxygen.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate), to afford the pure this compound.

Visualizing the Workflow and Synthesis

The following diagrams illustrate the proposed synthetic pathway and the general experimental workflow.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions r1 2-Bromobenzoic Acid p1 r1->p1 r2 (5-Formylfuran-2-yl)boronic Acid r2->p1 cat Pd(OAc)2 / RuPhos cat->p1 base K3PO4 base->p1 solvent Toluene, 100°C solvent->p1 prod This compound p1->prod Suzuki Coupling Experimental_Workflow setup Reaction Setup degas Degassing setup->degas Inert Atmosphere reaction Heating (100°C) degas->reaction 12-24h workup Acidic Work-up reaction->workup extraction Extraction workup->extraction purification Purification extraction->purification Crude Product product Final Product purification->product Pure Compound

References

Application Notes and Protocols for the Use of 2-(5-Formylfuran-2-yl)benzoic Acid in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the direct polymerization of 2-(5-Formylfuran-2-yl)benzoic acid is not yet documented in peer-reviewed literature, its bifunctional nature, possessing both a carboxylic acid and a formyl (aldehyde) group, presents significant potential for the synthesis of a variety of novel polymers. This document provides detailed theoretical application notes and experimental protocols for the synthesis of polyesters, polyamides, and poly(Schiff base)s using this furan-based monomer. The protocols are based on established polymerization methodologies for monomers with analogous functional groups. Furthermore, expected properties of the resulting polymers are extrapolated from data on well-characterized furan-based polymers derived from 2,5-furandicarboxylic acid (FDCA). These polymers are of interest for applications in drug delivery, biomedical devices, and as high-performance bio-based materials.

Introduction to this compound as a Monomer

This compound is a unique furan derivative containing two distinct and reactive functional groups: a carboxylic acid and an aldehyde. This dual functionality allows for its participation in various polymerization reactions, leading to polymers with interesting architectures and potential functionalities. The furan ring, derivable from biomass, positions these polymers as sustainable alternatives to their petroleum-based counterparts. The presence of a reactive pendant group (either the formyl or the carboxylic acid, depending on the polymerization route) in the resulting polymer backbone opens avenues for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or other functional moieties. This is particularly relevant for applications in drug development and advanced materials.

Potential Polymerization Pathways

The carboxylic acid and aldehyde groups of this compound can be selectively targeted to synthesize different classes of polymers.

  • Polyester Synthesis: The carboxylic acid group can react with a diol via polycondensation to form a polyester. The aldehyde group would remain as a pendant functionality on the polymer chain, available for further modification.

  • Polyamide Synthesis: Similarly, the carboxylic acid can react with a diamine to produce a polyamide with pendant aldehyde groups.

  • Poly(Schiff base) Synthesis: The aldehyde group can undergo condensation with a diamine to form a poly(Schiff base) (or polyimine), leaving the carboxylic acid as a pendant group. Poly(Schiff base)s are known for their interesting optical and electronic properties and their responsiveness to pH changes.

Experimental Protocols (Hypothetical)

These protocols are based on standard polymerization techniques and should be optimized for the specific monomer and desired polymer characteristics.

Synthesis of Polyester with Pendant Aldehyde Groups

This protocol describes the polycondensation of this compound with a diol, for example, 1,4-butanediol.

Materials:

  • This compound

  • 1,4-butanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Antimony(III) oxide (catalyst)

  • High-boiling point solvent (e.g., diphenyl ether)

  • Methanol (for washing)

  • Nitrogen gas supply

  • Standard polycondensation reactor with mechanical stirrer, nitrogen inlet, and distillation outlet.

Procedure:

  • Monomer and Catalyst Charging: In a flame-dried polycondensation reactor, add equimolar amounts of this compound and 1,4-butanediol.

  • Catalyst Addition: Add the catalysts, titanium(IV) isopropoxide (approx. 200 ppm) and antimony(III) oxide (approx. 300 ppm), to the monomer mixture.

  • Esterification: Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring. Water will be formed and should be distilled off. This stage is typically continued for 2-4 hours.

  • Polycondensation: Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240°C. This will facilitate the removal of excess 1,4-butanediol and drive the polymerization to a high molecular weight. This stage can take 4-6 hours. The viscosity of the reaction mixture will increase significantly.

  • Polymer Isolation: Once the desired viscosity is reached, cool the reactor and extrude the polymer under nitrogen pressure.

  • Purification: The obtained polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform or DMF) and precipitating it in a non-solvent like methanol. The precipitate is then filtered and dried under vacuum at 60°C.

Characterization: The resulting polyester should be characterized by ¹H NMR and FTIR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess its thermal properties.

Synthesis of Polyamide with Pendant Aldehyde Groups

This protocol outlines the synthesis of a polyamide from this compound and a diamine, such as 1,6-hexanediamine.

Materials:

  • This compound

  • 1,6-hexanediamine

  • Triphenyl phosphite (condensing agent)

  • Pyridine (solvent and acid scavenger)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Lithium chloride (to improve solubility)

  • Methanol (for precipitation)

  • Nitrogen gas supply

  • Reaction flask with magnetic stirrer and nitrogen inlet.

Procedure:

  • Monomer Dissolution: In a dry reaction flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and 1,6-hexanediamine in a mixture of NMP and pyridine containing 5% (w/v) lithium chloride.

  • Condensing Agent Addition: Cool the solution to 0°C in an ice bath and slowly add an equimolar amount of triphenyl phosphite.

  • Polymerization: Stir the reaction mixture at room temperature for 3-4 hours, and then heat to 100°C for another 3-4 hours.

  • Polymer Precipitation: Pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.

  • Purification: Filter the fibrous polymer, wash it thoroughly with hot methanol and water to remove residual solvents and reagents, and then dry it in a vacuum oven at 80°C.

Characterization: The polyamide should be analyzed using FTIR and ¹H NMR for structural confirmation, GPC for molecular weight analysis, and DSC/TGA for thermal properties.

Synthesis of Poly(Schiff base) with Pendant Carboxylic Acid Groups

This protocol describes the formation of a poly(Schiff base) from this compound and a diamine, for example, p-phenylenediamine.

Materials:

  • This compound

  • p-Phenylenediamine

  • Dimethyl sulfoxide (DMSO) (solvent)

  • Acetic acid (catalyst)

  • Methanol (for washing)

  • Nitrogen gas supply

  • Reaction flask with magnetic stirrer, nitrogen inlet, and reflux condenser.

Procedure:

  • Monomer Dissolution: Dissolve an equimolar amount of this compound in DMSO in a reaction flask under a nitrogen atmosphere.

  • Diamine Addition: Add an equimolar amount of p-phenylenediamine to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops).

  • Polymerization: Heat the reaction mixture to 120°C and stir for 24 hours. The formation of water will occur as a byproduct.

  • Polymer Isolation: Cool the reaction mixture to room temperature and pour it into methanol to precipitate the polymer.

  • Purification: Filter the resulting solid, wash it with methanol, and dry it under vacuum at 70°C.

Characterization: The structure of the poly(Schiff base) should be confirmed by FTIR and ¹H NMR. Its thermal stability can be evaluated by TGA.

Data Presentation: Expected Properties of Furan-Based Polymers

As no experimental data exists for polymers derived from this compound, the following tables summarize the properties of analogous furan-based polyesters and polyamides synthesized from 2,5-furandicarboxylic acid (FDCA) to provide a benchmark for expected performance.

Table 1: Thermal and Mechanical Properties of FDCA-Based Polyesters

PolymerDiolTg (°C)Tm (°C)Tensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
PEFEthylene glycol75-85210-2202000-350050-705-10
PPF1,3-Propanediol60-70180-190150068>100
PBF1,4-Butanediol35-45170-1801000-200040-60100-300
PPeF1,5-Pentanediol25-35130-140---
PHF1,6-Hexanediol15-25110-120500-100030-50>300

Data compiled from various literature sources on FDCA-based polyesters.

Table 2: Properties of FDCA-Based Polyamides

PolymerDiamineTg (°C)Tm (°C)Molecular Weight (Mn, g/mol )Solubility
PA4F1,4-Diaminobutane150-160280-29010,000-20,000Soluble in m-cresol
PA6F1,6-Diaminohexane130-140260-27014,000-25,000Soluble in m-cresol, H₂SO₄
PA8F1,8-Diaminooctane115-125240-250up to 54,000Soluble in m-cresol
PA10F1,10-Diaminodecane100-110220-23015,000-30,000Soluble in m-cresol

Data compiled from various literature sources on FDCA-based polyamides.

Mandatory Visualizations

Polymer Synthesis Workflows

Polymer_Synthesis_Workflows cluster_polyester Polyester Synthesis cluster_polyamide Polyamide Synthesis cluster_polyschiffbase Poly(Schiff base) Synthesis Monomer_PES This compound + Diol Polycondensation Polycondensation Monomer_PES->Polycondensation Polyester Polyester with pendant -CHO Polycondensation->Polyester Monomer_PAM This compound + Diamine Polycondensation_PAM Polycondensation Monomer_PAM->Polycondensation_PAM Polyamide Polyamide with pendant -CHO Polycondensation_PAM->Polyamide Monomer_PSB This compound + Diamine Polycondensation_PSB Polycondensation Monomer_PSB->Polycondensation_PSB PolySchiffBase Poly(Schiff base) with pendant -COOH Polycondensation_PSB->PolySchiffBase

Caption: Potential polymerization routes from this compound.

Post-Polymerization Modification Pathway

Post_Polymerization_Modification cluster_polyester_mod Modification of Polyester/Polyamide cluster_psb_mod Modification of Poly(Schiff base) Polymer_CHO Polymer with pendant -CHO Reaction Reductive Amination (e.g., + R-NH₂) Polymer_CHO->Reaction Functional_Polymer Functionalized Polymer Reaction->Functional_Polymer Drug_Molecule Drug Molecule or Targeting Ligand Drug_Molecule->Reaction Polymer_COOH Polymer with pendant -COOH Amide_Coupling Amide Coupling (e.g., + R-NH₂) Polymer_COOH->Amide_Coupling Functional_Polymer_2 Functionalized Polymer Amide_Coupling->Functional_Polymer_2 Bioactive_Molecule Bioactive Molecule Bioactive_Molecule->Amide_Coupling

Caption: Strategies for functionalizing polymers derived from the monomer.

Potential Applications in Drug Development and Materials Science

The polymers derived from this compound are expected to have a range of applications, leveraging both the properties of the furan-based backbone and the reactivity of the pendant functional groups.

  • Drug Delivery: The pendant aldehyde or carboxylic acid groups can be used to covalently attach drug molecules, offering a platform for controlled drug release.[1] The biocompatibility of furan-based polymers further enhances their suitability for such biomedical applications.[2][3] Furan-based polymeric nanoparticles have been explored for targeted drug delivery.[4]

  • Tissue Engineering: Furan-based polyesters can be processed into scaffolds for tissue engineering.[2] The pendant functional groups could be used to immobilize cell adhesion peptides or growth factors to promote tissue regeneration.

  • Functional Coatings and Films: The polarity and rigidity of the furan ring can lead to polymers with good barrier properties, similar to those of FDCA-based polyesters.[5] These could be used in packaging and coating applications.

  • Stimuli-Responsive Materials: Poly(Schiff base)s are known to be pH-sensitive due to the hydrolysis of the imine bond in acidic conditions. This property could be exploited for the development of smart materials that release a payload in response to a pH trigger, for instance, in the acidic microenvironment of a tumor.

  • High-Performance Bio-based Plastics: Analogous to FDCA-based polymers, which are being developed as bio-based alternatives to PET, polymers from this compound could offer a sustainable option for engineering plastics with good thermal and mechanical properties.[6][7]

Conclusion

This compound is a promising, yet unexplored, monomer for the synthesis of novel functional polymers. The hypothetical protocols and expected properties outlined in this document, based on extensive data from related furan-based polymers, provide a solid foundation for researchers to begin investigating this monomer. The potential to create a variety of polymers with tunable properties and reactive pendant groups makes it a highly attractive building block for advanced applications in drug development, biomedicine, and sustainable materials science. Further experimental work is warranted to validate these theoretical pathways and fully elucidate the potential of this versatile furan-based monomer.

References

Application Notes and Protocols for the Preparation of Polyesters from 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Furan-based polymers are gaining significant attention as sustainable alternatives to their petroleum-based counterparts, owing to their renewable origins and unique material properties. 2-(5-Formylfuran-2-yl)benzoic acid is a promising but challenging monomer for polyester synthesis due to the presence of both a carboxylic acid and a formyl (aldehyde) group. Direct polycondensation is not feasible as the aldehyde group does not readily react with the carboxylic acid to form an ester linkage.

This document provides a detailed two-step methodology for the synthesis of polyesters from this compound. The first step involves the selective reduction of the formyl group to a hydroxyl group, yielding the hydroxycarboxylic acid monomer, 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid. The second step is the self-condensation polymerization of this monomer to produce the final polyester. These furan-based polyesters are of interest for various applications, including in the field of drug development, due to their potential biocompatibility and tunable properties.

Part 1: Monomer Synthesis - Selective Reduction

Objective: To selectively reduce the formyl group of this compound to a primary alcohol, yielding 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid.

Reaction Scheme:

G monomer This compound product 2-(5-(Hydroxymethyl)furan-2-yl)benzoic acid monomer->product Reduction reagent NaBH4 / Solvent reagent->product

Caption: Selective reduction of the formyl group.

Experimental Protocol: Selective Reduction of this compound

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound in a mixture of THF and methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) in small portions. The molar ratio of NaBH₄ to the starting material should be optimized, but a starting point of 1.5 to 2 equivalents is recommended.

  • Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and continue stirring for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution. Be cautious as hydrogen gas may be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product, 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Part 2: Polyester Synthesis - Polycondensation

Objective: To synthesize a polyester via self-condensation of 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid.

Reaction Scheme:

G monomer n 2-(5-(Hydroxymethyl)furan-2-yl)benzoic acid polymer Polyester + (n-1) H2O monomer->polymer Polycondensation catalyst Catalyst, Heat, Vacuum catalyst->polymer

Caption: Polycondensation of the hydroxyacid monomer.

Experimental Protocol: Melt Polycondensation of 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid

Materials and Equipment:

  • 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid

  • Antimony(III) oxide (Sb₂O₃) or another suitable polycondensation catalyst

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a collection flask.

  • Heating mantle with a temperature controller

  • High-vacuum pump

Procedure:

  • Reactor Setup: Charge the three-neck flask with the purified 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid and the catalyst (e.g., 0.05 mol% relative to the monomer).

  • Inert Atmosphere: Purge the system with dry nitrogen for 15-20 minutes to remove oxygen and moisture.

  • Esterification Stage:

    • Begin stirring and heat the mixture to a temperature where the monomer melts and forms a homogeneous liquid (e.g., 150-180 °C).

    • Gradually increase the temperature to 180-200 °C. Water, the byproduct of the condensation reaction, will begin to distill off.

    • Maintain this temperature for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Increase the temperature to 220-250 °C.

    • Gradually apply a high vacuum (e.g., <1 mmHg) to the system to facilitate the removal of the remaining water and drive the polymerization to achieve a higher molecular weight.

    • The viscosity of the melt will increase significantly as the polymerization progresses.

    • Continue the reaction under high vacuum for 4-8 hours.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere. The polyester will solidify.

    • Dissolve the crude polymer in a suitable solvent (e.g., chloroform or N,N-dimethylformamide).

    • Precipitate the polymer by slowly adding the solution to a non-solvent, such as cold methanol.

    • Collect the precipitated polymer by filtration and dry it in a vacuum oven.

Data Presentation: Properties of Furan-Based Polyesters

The properties of the polyester derived from 2-(5-(hydroxymethyl)furan-2-yl)benzoic acid are expected to be analogous to other polyesters synthesized from furan-based hydroxyacids. The following tables provide a summary of typical properties for such polymers.

Table 1: Thermal Properties of Analogous Furan-Based Polyesters

Polymer SystemGlass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)Decomposition Temp. (T_d) (°C)
Poly(5-hydroxymethyl furoate)83[1]-> 300
Poly(hexamethylene 2,5-furandicarboxylate)7145> 350
Poly(butylene 2,5-furandicarboxylate)40173> 350

Table 2: Mechanical Properties of Analogous Furan-Based Polyesters

Polymer SystemTensile Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
Poly(ethylene furanoate)210066.74.2
Poly(propylene furanoate)150068-
Poly(hexamethylene 2,5-furandicarboxylate)394 - 642[2]18.7 - 54.8[2]193 - 327[2]

Characterization of the Polyester

Workflow for Polyester Characterization:

G start Synthesized Polyester nmr NMR Spectroscopy (Structure Confirmation) start->nmr ftir FTIR Spectroscopy (Functional Groups) start->ftir gpc GPC/SEC (Molecular Weight) start->gpc dsc DSC (Thermal Transitions) start->dsc tga TGA (Thermal Stability) start->tga xrd XRD (Crystallinity) start->xrd end Full Characterization nmr->end ftir->end gpc->end dsc->end tga->end xrd->end

Caption: Workflow for polyester characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polyester and the successful formation of ester linkages.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the disappearance of the hydroxyl and carboxylic acid bands and the appearance of the ester carbonyl band.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), providing insights into the polymer's thermal behavior.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polyester by measuring the temperature at which it starts to decompose.

  • X-ray Diffraction (XRD): To evaluate the crystallinity of the polymer.

Applications in Drug Development

The unique properties of furan-based polyesters make them promising candidates for various applications in the field of drug development.

Logical Relationship for Drug Delivery Application:

G polymer Furan-Based Polyester properties Biocompatibility Biodegradability Tunable Properties polymer->properties functionalization Functionalization (e.g., with targeting ligands) properties->functionalization formulation Formulation into Nanoparticles, Microspheres, or Implants properties->formulation application Targeted Drug Delivery functionalization->application drug_loading Drug Encapsulation formulation->drug_loading drug_release Controlled Drug Release drug_loading->drug_release drug_release->application

Caption: Furan polyesters in drug delivery.

  • Biocompatibility and Biodegradability: Furan-based polyesters are often derived from renewable resources and can be designed to be biodegradable, which is a crucial requirement for many drug delivery systems. The ester linkages can be hydrolyzed in physiological conditions, leading to the gradual release of the encapsulated drug and the degradation of the polymer matrix into non-toxic byproducts.

  • Controlled Drug Release: The degradation rate of the polyester can be tuned by altering its chemical structure, molecular weight, and crystallinity. This allows for the design of drug delivery systems with specific release profiles, ranging from short-term to long-term release.

  • Functionalization: The furan ring and the polymer backbone can be chemically modified to attach targeting ligands, such as antibodies or peptides. This enables the development of targeted drug delivery systems that can specifically deliver the therapeutic agent to diseased cells or tissues, thereby increasing efficacy and reducing side effects. Furan-functionalized polymers can be used to create antibody-conjugated delivery vehicles for targeted drug delivery.[3]

  • Formulation Versatility: These polyesters can be formulated into various drug delivery vehicles, including nanoparticles, microspheres, and implantable devices, making them suitable for a wide range of therapeutic applications. The encapsulation of hydrophobic drugs within self-assembled polymeric nanoparticles is a well-established method.[3]

References

Application Notes & Protocols: 2-(5-Formylfuran-2-yl)benzoic Acid as a Monomer for Bio-based Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Furan-based polymers are a class of materials derived from renewable resources, offering a sustainable alternative to their petroleum-based counterparts. 2,5-Furandicarboxylic acid (FDCA) is a key bio-based monomer that has been extensively studied for the synthesis of polyesters and polyamides. The introduction of a benzoic acid moiety to the furan ring, as in 2-(5-Formylfuran-2-yl)benzoic acid, presents an opportunity to create novel polyamides with unique properties, including improved thermal stability and modified solubility, due to the rigid aromatic structure. This document provides a detailed overview of the potential application of this compound in the synthesis of advanced polyamides, including proposed synthetic protocols and characterization methods. While this specific monomer is not yet widely reported in the literature, the protocols and data presented here are based on established methodologies for similar furan-based polyamides and serve as a guide for researchers in the field.

Potential Applications

Polyamides derived from this compound are anticipated to possess high-performance characteristics suitable for a range of applications, including:

  • High-Temperature Engineering Plastics: The rigid furan and benzene rings in the polymer backbone are expected to impart excellent thermal stability.

  • Advanced Coatings and Films: The aromatic structure may also contribute to superior barrier properties and chemical resistance.

  • Fibers and Textiles: The potential for high tensile strength and modulus makes these polyamides attractive for specialty fiber applications.

  • Biomedical Materials: The bio-based nature of the furan moiety could be leveraged in the development of biocompatible polymers for drug delivery or medical devices.

Experimental Protocols

1. Proposed Synthesis of this compound Monomer

A plausible synthetic route for this compound involves a Suzuki coupling reaction between a halogenated furan-2-carbaldehyde and a boronic acid derivative of benzoic acid.

Materials:

  • 5-Bromofuran-2-carbaldehyde

  • 2-Carboxybenzeneboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a 250 mL three-necked flask equipped with a condenser and a magnetic stirrer, dissolve 5-bromofuran-2-carbaldehyde (10 mmol) and 2-carboxybenzeneboronic acid (12 mmol) in a mixture of toluene (50 mL), ethanol (10 mL), and water (10 mL).

  • Add potassium carbonate (30 mmol) to the mixture.

  • Deoxygenate the mixture by bubbling argon through it for 20 minutes.

  • Add palladium(II) acetate (0.2 mol%) and triphenylphosphine (0.8 mol%) to the reaction mixture.

  • Heat the mixture to 80°C and stir for 24 hours under an argon atmosphere.

  • After cooling to room temperature, acidify the mixture with 2M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

2. Synthesis of Polyamides via Direct Polycondensation

This protocol describes the synthesis of a polyamide from this compound and a commercial diamine, such as 4,4'-oxydianiline (ODA).

Materials:

  • This compound (as synthesized above)

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl₂)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

Procedure:

  • Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • In a 100 mL three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (5 mmol) and 4,4'-oxydianiline (5 mmol) in 20 mL of NMP containing 0.5 g of CaCl₂.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add 2.5 mL of pyridine and 2.5 mL of triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100°C and stir for 3 hours under a gentle flow of nitrogen.

  • After the reaction is complete, pour the viscous solution into 200 mL of methanol with vigorous stirring.

  • The fibrous polymer precipitate is collected by filtration, washed thoroughly with hot methanol and water, and then dried in a vacuum oven at 80°C for 24 hours.

  • Characterize the resulting polyamide for its molecular weight (GPC), thermal properties (TGA, DSC), and mechanical properties (tensile testing).

Data Presentation

Table 1: Expected Thermal Properties of Furan-Based Polyamides

Polymer BackboneGlass Transition Temperature (Tg), °C5% Weight Loss Temperature (TGA), °C
Furan-aliphatic120 - 160350 - 400
Furan-aromatic180 - 250450 - 550
Furan-benzoic acid-aromatic (predicted)220 - 280480 - 580

Table 2: Expected Mechanical Properties of Furan-Aromatic Polyamides

PropertyExpected Value Range
Tensile Strength (MPa)80 - 150
Tensile Modulus (GPa)3.0 - 5.0
Elongation at Break (%)5 - 15

Visualizations

A 5-Bromofuran-2-carbaldehyde + 2-Carboxybenzeneboronic acid B Suzuki Coupling (Pd(OAc)₂, PPh₃, K₂CO₃) A->B C Crude Monomer B->C D Purification (Column Chromatography) C->D E This compound D->E

Caption: Proposed synthesis workflow for this compound.

cluster_reactants Reactants A This compound C Direct Polycondensation (NMP, CaCl₂, TPP, Pyridine, 100°C) A->C B Diamine (e.g., ODA) B->C D Polymer Solution C->D E Precipitation in Methanol D->E F Polyamide Fiber E->F G Washing & Drying F->G H Purified Polyamide G->H

Caption: Experimental workflow for the synthesis of furan-based polyamides.

Monomer Monomer Structure (Rigidity, Aromaticity) Backbone Polymer Backbone (Furan & Benzene Rings) Monomer->Backbone Polymerization Properties Macroscopic Properties Backbone->Properties Thermal High Thermal Stability (Tg, Td) Properties->Thermal Mechanical Good Mechanical Strength (Tensile Strength, Modulus) Properties->Mechanical Solubility Modified Solubility Properties->Solubility

Synthesis of Novel Metal-Organic Frameworks Using 2-(5-Formylfuran-2-yl)benzoic Acid: A Hypothetical Approach to Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document outlines the prospective synthesis, characterization, and potential applications of a novel class of Metal-Organic Frameworks (MOFs) utilizing the bifunctional organic linker, 2-(5-Formylfuran-2-yl)benzoic acid. While direct experimental data for MOFs derived from this specific ligand is not yet prevalent in published literature, this guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It provides detailed, hypothetical protocols and application notes based on established principles of MOF chemistry with analogous functionalized benzoic acid derivatives.

The unique molecular architecture of this compound, featuring a carboxylic acid for metal coordination, a furan ring, and a reactive aldehyde group, presents a compelling opportunity for the design of highly functional and versatile MOFs. The presence of the formyl group is particularly advantageous, offering a site for post-synthetic modification (PSM), which allows for the covalent attachment of various functional moieties to tailor the MOF's properties for specific applications.[1][2][3]

Potential Applications and Significance

The tailored design of MOFs from this compound opens avenues for a multitude of advanced applications:

  • Targeted Drug Delivery: The porous structure of these MOFs can be utilized to encapsulate therapeutic agents.[4][5][6] The aldehyde functionality could serve as a point of attachment for targeting ligands or for the covalent conjugation of drug molecules, potentially enabling controlled and site-specific release.[7] The biocompatibility of zinc-based MOFs, for instance, makes them promising candidates for such biomedical applications.[8][9][10]

  • Heterogeneous Catalysis: The framework can act as a robust support for catalytic nanoparticles or single-site catalysts. The furan and aldehyde groups within the pores can influence the catalytic activity and selectivity by creating a specific chemical environment around the active sites.

  • Sensing and Detection: The introduction of specific functional groups via post-synthetic modification of the aldehyde can lead to MOFs that exhibit changes in their physical or chemical properties, such as fluorescence, in the presence of target analytes.

  • Gas Storage and Separation: The tunable pore size and the chemical nature of the furan and formyl groups can be exploited to achieve selective adsorption of gases.

Proposed Experimental Protocols

The following are hypothetical solvothermal synthesis protocols for the preparation of MOFs using this compound. These protocols are based on common methods for synthesizing MOFs with functionalized linkers and may require optimization.

Protocol 1: Synthesis of a Zinc-Based MOF (Hypothetical Zn-FFBA-MOF)

Materials:

  • This compound (FFBA)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized Water

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate in 5 mL of DMF.

  • Reaction Mixture: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a programmable oven. Heat the mixture to 120°C for 24 hours.

  • Product Isolation: After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Activation: The washed crystals are activated by heating under vacuum at 150°C for 12 hours to remove residual solvent from the pores.

Protocol 2: Post-Synthetic Modification (PSM) via Imine Condensation

Materials:

  • Activated Zn-FFBA-MOF

  • A primary amine (e.g., aniline)

  • Anhydrous Ethanol

Procedure:

  • Suspension: Suspend the activated Zn-FFBA-MOF (100 mg) in 10 mL of anhydrous ethanol.

  • Amine Addition: Add a 10-fold molar excess of the primary amine to the MOF suspension.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Washing: Collect the modified MOF by centrifugation and wash thoroughly with ethanol to remove any unreacted amine.

  • Drying: Dry the resulting functionalized MOF under vacuum.

Proposed Characterization Methods

A comprehensive characterization of the synthesized MOFs is crucial to understand their structural and functional properties. The following techniques are recommended:

Characterization TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To determine the crystalline structure and phase purity of the synthesized MOF.[11][12]A unique diffraction pattern confirming the formation of a new crystalline material.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the aldehyde group.[11]A shift in the C=O stretching frequency of the carboxylic acid upon coordination and the presence of the characteristic aldehyde C-H and C=O stretching bands.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF and determine the temperature of framework decomposition.[11]A profile showing the temperature at which solvent molecules are removed and the onset of framework collapse.
Nitrogen Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and pore volume of the activated MOF.Data indicating the porosity of the material, which is crucial for applications in gas storage and drug delivery.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the MOF particles.Images revealing the shape and size distribution of the synthesized crystals.
Nuclear Magnetic Resonance (NMR) Spectroscopy For digested samples, to confirm the integrity of the organic linker within the framework.Spectra confirming the chemical structure of the this compound linker after synthesis.

Visualizing the Synthesis and Application Workflow

The following diagrams illustrate the proposed synthesis workflow and the potential pathways for the application of these novel MOFs.

Synthesis_Workflow cluster_synthesis MOF Synthesis cluster_application Potential Applications Ligand This compound Reaction Solvothermal Reaction Ligand->Reaction Metal_Salt Metal Salt (e.g., Zn(NO3)2·6H2O) Metal_Salt->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction MOF As-synthesized MOF Reaction->MOF Activation Activation (Heating under vacuum) MOF->Activation Activated_MOF Activated MOF Activation->Activated_MOF PSM Post-Synthetic Modification Activated_MOF->PSM Drug_Delivery Drug Delivery Activated_MOF->Drug_Delivery Catalysis Catalysis Activated_MOF->Catalysis PSM->Drug_Delivery PSM->Catalysis Sensing Sensing PSM->Sensing

Proposed workflow for the synthesis and application of MOFs.

Signaling_Pathway_Concept cluster_drug_delivery Targeted Drug Delivery Concept MOF_Drug Drug-loaded MOF Functionalized_MOF Functionalized MOF-Drug Conjugate MOF_Drug->Functionalized_MOF Targeting_Ligand Targeting Ligand Targeting_Ligand->Functionalized_MOF Cancer_Cell Cancer Cell Functionalized_MOF->Cancer_Cell Targeted Binding Drug_Release Drug Release Cancer_Cell->Drug_Release Internalization Apoptosis Cell Apoptosis Drug_Release->Apoptosis

Conceptual pathway for targeted drug delivery using a functionalized MOF.

References

Application Notes and Protocols: 2-(5-Formylfuran-2-yl)benzoic acid-based MOFs in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface areas, tunable pore sizes, and functionalizable nature make them exceptional candidates for a variety of applications, including gas storage and separation. The ligand 2-(5-Formylfuran-2-yl)benzoic acid is a promising but not yet extensively explored building block for novel MOFs. Its unique structure, featuring a carboxylic acid for metal coordination, a furan ring to influence framework geometry, and a reactive formyl (aldehyde) group for potential post-synthetic modification, suggests that MOFs derived from it could exhibit tailored gas storage properties.

While specific experimental data for MOFs based on this compound in gas storage applications are not yet available in peer-reviewed literature, this document provides a set of hypothetical application notes and detailed protocols based on well-established methodologies for analogous MOF systems. These protocols are intended to serve as a foundational guide for researchers venturing into the synthesis and characterization of these novel materials for gas storage applications. We will refer to our hypothetical MOF as G-FFB-MOF-1 (Google-Formylfuran-benzoic acid-MOF-1).

Hypothetical Gas Storage Performance

The gas storage capacity of a MOF is influenced by factors such as its surface area, pore volume, and specific chemical interactions with gas molecules.[1] The presence of the furan ring and the polar formyl group in the G-FFB-MOF-1 linker could potentially enhance selectivity and uptake for gases like CO2. The following table summarizes expected quantitative data for G-FFB-MOF-1, benchmarked against the well-characterized MOF-5, which is built from zinc nodes and a simpler dicarboxylic acid linker.[2][3]

Table 1: Comparative Gas Storage and Physicochemical Properties

PropertyG-FFB-MOF-1 (Hypothetical)MOF-5 (Reference)Test Conditions
BET Surface Area 1800 - 2500 m²/gup to 3800 m²/g[3]N₂ adsorption at 77 K
Pore Volume 0.8 - 1.2 cm³/g~1.26 cm³/g[2]N₂ adsorption at 77 K
CO₂ Uptake 2.5 - 3.5 mmol/g~2.43 mmol/g[4]298 K, 1 bar
H₂ Storage Capacity 1.2 - 1.6 wt.%~1.46 wt.%[3]77 K, 1 bar
CH₄ Uptake 150 - 200 cm³(STP)/cm³~155 cm³(STP)/cm³298 K, 35 bar

Note: Data for G-FFB-MOF-1 is projected based on its structural features and comparison with existing carboxylate-based MOFs. Actual experimental results may vary.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, activation, and characterization of G-FFB-MOF-1 for gas storage applications. These are adapted from standard procedures for carboxylate-based MOFs.[2][5]

Protocol 1: Solvothermal Synthesis of G-FFB-MOF-1

This protocol describes a typical solvothermal synthesis, a common method for producing crystalline MOFs.[2]

Materials:

  • This compound (ligand)

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (solvent)

  • Chloroform (solvent for activation)

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable laboratory oven

  • Centrifuge and vials

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve 0.15 mmol of this compound in 10 mL of DMF. In a separate vial, dissolve 0.45 mmol of Zn(NO₃)₂·6H₂O in 10 mL of DMF.

  • Mixing: Combine the two solutions in the Teflon liner of the autoclave.

  • Sealing and Heating: Seal the autoclave tightly and place it in a programmable oven. Heat the autoclave to 105°C over 2 hours and hold at this temperature for 24 hours.

  • Cooling: Allow the autoclave to cool naturally to room temperature over a period of 12 hours.

  • Crystal Collection: Collect the resulting crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials. Use centrifugation to separate the solid product after each wash.

Protocol 2: MOF Activation for Gas Sorption

Activation is a critical step to remove solvent molecules from the pores of the MOF, making the internal surface area accessible for gas adsorption.[6]

Materials:

  • As-synthesized G-FFB-MOF-1

  • Chloroform (or other suitable volatile solvent)

  • Vacuum oven or Schlenk line

Procedure:

  • Solvent Exchange: Immerse the washed crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours. This process, known as solvent exchange, replaces the high-boiling-point DMF in the pores with the more volatile chloroform.

  • Drying: Decant the chloroform and transfer the solid product to a vacuum oven or a sample tube connected to a Schlenk line.

  • Activation: Heat the sample under a dynamic vacuum (<10⁻³ torr) at 150°C for 12 hours.

  • Storage: After cooling to room temperature under vacuum, the activated sample should be stored in an inert atmosphere (e.g., in a glovebox) to prevent re-adsorption of atmospheric moisture.

Protocol 3: Gas Adsorption Measurement

This protocol outlines the procedure for measuring gas adsorption isotherms to determine surface area and gas storage capacity using a volumetric gas sorption analyzer.

Materials:

  • Activated G-FFB-MOF-1 sample

  • Volumetric gas sorption analyzer

  • Sample tubes with appropriate seals

  • Ultra-high purity gases (N₂, H₂, CO₂, CH₄)

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for measurements at other temperatures)

Procedure:

  • Sample Preparation: Accurately weigh 50-100 mg of the activated G-FFB-MOF-1 into a pre-weighed sample tube.

  • Degassing: Attach the sample tube to the degassing port of the analyzer. Heat the sample to 150°C under high vacuum for at least 4 hours to remove any adsorbed species. After degassing, weigh the sample tube again to determine the precise mass of the activated MOF.

  • Surface Area Analysis (BET Method):

    • Transfer the sample tube to the analysis port of the instrument.

    • Immerse the sample tube in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range from 10⁻⁶ to 1.0.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the P/P₀ range of 0.05 to 0.3.[7]

  • Hydrogen (H₂) Storage Measurement:

    • Using the same degassed sample, perform an H₂ adsorption isotherm measurement at 77 K up to a pressure of 1 bar.

    • Calculate the gravimetric uptake (wt.%) from the amount of H₂ adsorbed at 1 bar.

  • Carbon Dioxide (CO₂) and Methane (CH₄) Storage Measurement:

    • Perform CO₂ and CH₄ adsorption isotherm measurements at 273 K and 298 K up to a pressure of 1 bar (or higher, depending on the instrument's capability).

    • The amount of gas adsorbed at specific pressures provides the uptake capacity under those conditions.

Visualized Workflows

The following diagrams illustrate the key experimental processes described in the protocols.

Diagram 1: Synthesis Workflow for G-FFB-MOF-1 cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing ligand Ligand Solution: This compound in DMF mix Combine Solutions in Teflon-lined Autoclave ligand->mix metal Metal Salt Solution: Zn(NO₃)₂·6H₂O in DMF metal->mix heat Solvothermal Reaction: 105°C, 24h mix->heat cool Cool to Room Temp. heat->cool wash Wash with DMF & Ethanol cool->wash activate Solvent Exchange (CHCl₃) & Vacuum Activation (150°C) wash->activate product Activated G-FFB-MOF-1 activate->product

Caption: Diagram 1: Solvothermal synthesis and activation workflow.

Diagram 2: Gas Adsorption Analysis Workflow cluster_analysis Isotherm Measurements cluster_data Data Analysis start Activated MOF Sample weigh Weigh Sample start->weigh degas Degas in Analyzer (150°C, vacuum) weigh->degas reweigh Reweigh for Accurate Mass degas->reweigh n2 N₂ Adsorption/Desorption (77 K) reweigh->n2 h2 H₂ Adsorption (77 K) reweigh->h2 co2_ch4 CO₂ / CH₄ Adsorption (273 K / 298 K) reweigh->co2_ch4 bet Calculate BET Surface Area n2->bet h2_uptake Determine H₂ wt.% Uptake h2->h2_uptake co2_ch4_uptake Determine CO₂ / CH₄ Uptake (mmol/g) co2_ch4->co2_ch4_uptake

Caption: Diagram 2: Workflow for gas sorption analysis.

References

Application Notes and Protocols for Metal-Organic Frameworks (MOFs) Derived from 2-(5-Formylfuran-2-yl)benzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Metal-Organic Frameworks (MOFs) synthesized directly from the linker 2-(5-Formylfuran-2-yl)benzoic acid are not yet prevalent in the published scientific literature. The following application notes and protocols are therefore a prospective guide based on the catalytic applications of MOFs containing analogous functionalities, namely furan rings, accessible aldehyde groups, and benzoate coordinating moieties. The provided protocols are representative examples for the synthesis and catalytic use of functionally similar MOFs.

Introduction

The organic linker this compound presents a unique combination of functional groups that make it a highly promising candidate for the development of advanced catalytic MOFs. The benzoate group provides a robust coordination site for forming the framework structure with various metal nodes. The furan ring can participate in a range of organic transformations and may influence the electronic properties of the framework. Crucially, the pendant formyl (aldehyde) group serves as a versatile chemical handle for post-synthetic modification (PSM), allowing for the precise installation of catalytic sites within the MOF's porous structure.

These features suggest that MOFs derived from this linker could be particularly effective in heterogeneous catalysis, offering high stability, reusability, and substrate selectivity. Potential applications span from biomass upgrading to the synthesis of fine chemicals and pharmaceutical intermediates.

Potential Catalytic Applications

The unique trifunctional nature of the this compound linker suggests several promising catalytic applications for the resulting MOFs:

  • Biomass Conversion: The furan moiety is a key structural unit in many biomass-derived platform molecules. MOFs incorporating this linker could be explored as catalysts for the conversion of sugars and other biomass feedstocks into valuable chemicals like 5-hydroxymethylfurfural (HMF) and 2,5-furandicarboxylic acid (FDCA). The inherent acidity or basicity of the MOF, tunable by the choice of metal node, can be leveraged for these transformations. For instance, MOFs like MIL-101(Cr)-SO3H have shown activity in converting fructose to HMF.

  • Lewis Acid Catalysis: The metal nodes within the MOF structure can act as Lewis acid sites. These sites can catalyze a variety of organic reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and the synthesis of heterocyclic compounds. The specific activity will depend on the chosen metal ion (e.g., Zr, Al, Cr, Cu).

  • Base Catalysis via Post-Synthetic Modification: The aldehyde group is an ideal anchor for introducing basic catalytic sites through post-synthetic modification. Reaction with amines, such as ethylenediamine, can graft basic amine functionalities onto the framework. These amine-functionalized MOFs are highly effective catalysts for reactions like the Knoevenagel condensation, a crucial carbon-carbon bond-forming reaction in the synthesis of pharmaceuticals and fine chemicals.

Data Presentation: Catalytic Performance of Amine-Functionalized MOFs

The following tables summarize the catalytic performance of various amine-functionalized MOFs in the Knoevenagel condensation reaction, which serves as a model for the potential application of a post-synthetically modified MOF derived from this compound.

Table 1: Knoevenagel Condensation of Benzaldehyde with Malononitrile

CatalystReaction Temperature (°C)Reaction Time (min)Conversion (%)Turnover Number (TON)Reference
Cu-MOF (amide-functionalized)Room Temperature390982462[1][2]
KSU-1 (amine-based)80180>99-[3]
ZIF-8Room Temperature240~95-[4]
Mn-BDC (desolvated)Room Temperature18>9916,500[5][6]
CAU-1-NH240420100-[7]

Table 2: Knoevenagel Condensation of Various Aldehydes with Malononitrile using Amide-Functionalized Cu-MOF

Aldehyde SubstrateReaction Time (min)Yield (%)
4-Nitrobenzaldehyde10>98
4-Chlorobenzaldehyde20>98
4-Fluorobenzaldehyde30>98
Benzaldehyde39098
4-Methylbenzaldehyde120095

Reaction conditions: 1 mmol of aldehyde, 1.1 mmol of malononitrile, 0.005 g of catalyst in 4 mL of DMSO-d6 at room temperature.[1][2]

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a MOF from this compound

This protocol is a general solvothermal procedure adaptable for the synthesis of a new MOF using the specified linker. Optimization of solvent, temperature, time, and metal-to-linker ratio will be necessary.

Materials:

  • This compound

  • Metal salt (e.g., ZrCl₄, Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF))

  • Modulator (optional, e.g., benzoic acid, acetic acid)

  • Teflon-lined stainless-steel autoclave

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol) in the chosen solvent (e.g., 10 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol) in the same solvent (e.g., 10 mL of DMF).

  • Combine the two solutions in the Teflon liner of the autoclave. If using a modulator, add it to the mixture at this stage.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the resulting crystals by centrifugation.

  • Wash the crystals with fresh DMF (3 x 10 mL) and then with a solvent like ethanol or chloroform (3 x 10 mL) to remove unreacted starting materials.

  • Activate the MOF by heating the crystals under vacuum (e.g., at 150 °C for 12 hours) to remove the solvent molecules from the pores.

Protocol 2: Post-Synthetic Modification (PSM) of an Aldehyde-Functionalized MOF with Ethylenediamine

This protocol describes the introduction of amine functionalities into an aldehyde-tagged MOF, exemplified by a hypothetical MOF from Protocol 1.

Materials:

  • Aldehyde-functionalized MOF (as synthesized in Protocol 1)

  • Ethylenediamine

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Schlenk flask and condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Activate the aldehyde-functionalized MOF under vacuum to ensure the pores are free of solvent.

  • In a Schlenk flask under an inert atmosphere, suspend the activated MOF (e.g., 100 mg) in the anhydrous solvent (e.g., 20 mL).

  • Add an excess of ethylenediamine (e.g., 10 equivalents with respect to the aldehyde groups) to the suspension.

  • Heat the mixture to reflux (e.g., 80-110 °C depending on the solvent) for 24-48 hours with stirring.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by centrifugation or filtration.

  • Wash the amine-functionalized MOF extensively with the reaction solvent and then with a lower-boiling-point solvent like ethanol to remove unreacted ethylenediamine.

  • Dry the final product under vacuum at a moderate temperature (e.g., 60-80 °C).

Protocol 3: Catalytic Knoevenagel Condensation

This protocol details the use of the amine-functionalized MOF as a heterogeneous catalyst for the Knoevenagel condensation of benzaldehyde and malononitrile.

Materials:

  • Amine-functionalized MOF (as synthesized in Protocol 2)

  • Benzaldehyde

  • Malononitrile

  • Solvent (e.g., ethanol, toluene, or solvent-free)

  • Reaction vessel (e.g., round-bottom flask) with a condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a round-bottom flask, add the amine-functionalized MOF catalyst (e.g., 10 mol% relative to the aldehyde).

  • Add the solvent (e.g., 10 mL of ethanol).

  • Add benzaldehyde (e.g., 1.0 mmol).

  • Add malononitrile (e.g., 1.1 mmol).

  • Stir the reaction mixture at a specified temperature (e.g., room temperature or 60 °C) for the desired time (e.g., 1-6 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Isolate the product from the filtrate by evaporating the solvent and purifying the residue if necessary (e.g., by recrystallization).

Visualizations

MOF_Synthesis_Workflow cluster_prep Ligand and Metal Salt Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation and Activation ligand 2-(5-Formylfuran-2-yl) benzoic acid Solution mixing Combine in Teflon Liner ligand->mixing metal Metal Salt Solution metal->mixing heating Heat in Oven (e.g., 120°C, 48h) mixing->heating cooling Cool to RT heating->cooling centrifuge Centrifuge/ Filter cooling->centrifuge wash Wash with Solvent centrifuge->wash activate Activate under Vacuum wash->activate product Porous MOF Crystals activate->product

Caption: Workflow for the solvothermal synthesis of a MOF.

PSM_Workflow cluster_reaction Amine Grafting Reaction cluster_workup Purification start_mof Aldehyde-Functionalized MOF suspend Suspend MOF in Solvent start_mof->suspend add_amine Add Ethylenediamine suspend->add_amine reflux Reflux (e.g., 80°C, 24h) add_amine->reflux filter_wash Filter and Wash reflux->filter_wash dry Dry under Vacuum filter_wash->dry final_mof Amine-Functionalized Catalytic MOF dry->final_mof

Caption: Post-synthetic modification of an aldehyde-tagged MOF.

Catalysis_Workflow catalyst Amine-Functionalized MOF Catalyst reaction Stir at desired Temperature and Time catalyst->reaction reactants Aldehyde + Malononitrile + Solvent reactants->reaction separation Separate Catalyst (Filtration/Centrifugation) reaction->separation catalyst_recycle Wash and Dry Catalyst for Reuse separation->catalyst_recycle product_isolation Isolate Product from Filtrate separation->product_isolation

Caption: Heterogeneous catalysis workflow for Knoevenagel condensation.

References

Application Notes and Protocols: 2-(5-Formylfuran-2-yl)benzoic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data and established medicinal chemistry applications for 2-(5-Formylfuran-2-yl)benzoic acid are limited in publicly available literature. The following application notes and protocols are based on the analysis of structurally related compounds and established chemical synthesis methodologies. This document is intended to serve as a guide for potential research and development.

Introduction

This compound is a bifunctional organic molecule incorporating a benzoic acid moiety and a 5-formylfuran group. While this specific isomer is not extensively studied, its structural motifs are present in a variety of biologically active compounds. The furan ring is a versatile scaffold in medicinal chemistry, known to be a bioisostere for phenyl rings and can participate in various biological interactions.[1] Furan derivatives have shown a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[2][3] The benzoic acid group provides a handle for forming salts or esters to improve solubility and pharmacokinetic properties, and can also interact with biological targets. The aldehyde functionality allows for a wide range of chemical modifications to generate diverse compound libraries for drug discovery.

Physicochemical Properties

PropertyValue
CAS Number 88460-72-4
Molecular Formula C₁₂H₈O₄
Molecular Weight 216.19 g/mol
IUPAC Name This compound
SMILES O=Cc1ccc(o1)c2ccccc2C(=O)O
Appearance Solid (predicted)
Solubility Expected to be soluble in organic solvents like DMSO and methanol.

Potential Medicinal Chemistry Applications (Based on Analogs)

Anticancer Activity

Benzofuran derivatives, which share a similar bicyclic aromatic system, have demonstrated significant cytotoxic effects against various cancer cell lines.[4][5][6][7] The mechanism of action for some of these compounds involves the inhibition of key cellular processes like tubulin polymerization, induction of apoptosis, and cell cycle arrest. For instance, certain 3-amidobenzofurans and oxindole-benzofuran hybrids have shown IC₅₀ values in the low micromolar range against breast and colon cancer cell lines.[8]

Table 1: Anticancer Activity of Selected Benzofuran Analogs [8]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)
3-Amidobenzofuran (28g)MDA-MB-231 (Breast)3.01
3-Amidobenzofuran (28g)HCT-116 (Colon)5.20
Benzofuran Hybrid (12)SiHa (Cervical)1.10
Benzofuran Hybrid (12)HeLa (Cervical)1.06
Oxindole-Benzofuran (22d)MCF-7 (Breast)3.41
Oxindole-Benzofuran (22f)MCF-7 (Breast)2.27
Bromo-derivative (14c)HCT-116 (Colon)3.27
Antimicrobial Activity

Furan derivatives are well-established antimicrobial agents.[3] The furan nucleus is a key component of drugs like nitrofurantoin, which is used to treat urinary tract infections.[2] The reactivity of the furan ring and its ability to be functionalized allows for the development of compounds with potent activity against a range of bacteria and fungi.[9]

Anti-inflammatory and Other Activities

Various furan and benzofuran derivatives have been reported to possess anti-inflammatory, antiviral, and antioxidant properties.[2][4][6] The diverse biological activities of these scaffolds underscore the potential of this compound and its derivatives as starting points for the development of new therapeutic agents.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The following is a generalized protocol for a Suzuki coupling approach.

Reaction Scheme:

Materials:

  • 2-Bromobenzoic acid

  • 5-Formylfuran-2-boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Protocol:

  • To a dry reaction flask, add 2-bromobenzoic acid (1.0 eq), 5-formylfuran-2-boronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.01-0.05 eq) to the flask.

  • Add the degassed solvent system to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield this compound.

Note: Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best yield.

General Protocol for Derivatization via Reductive Amination

The formyl group of the title compound can be readily converted to various amines to generate a library of derivatives.

Materials:

  • This compound

  • Primary or secondary amine (1.1 eq)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)

  • Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Acetic acid (catalytic amount, if needed)

Protocol:

  • Dissolve this compound (1.0 eq) in the chosen solvent in a reaction flask.

  • Add the amine (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

  • Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Suzuki Coupling cluster_workup Workup & Purification 2-Bromobenzoic Acid 2-Bromobenzoic Acid Reaction Setup Combine Reactants, Catalyst, and Base 2-Bromobenzoic Acid->Reaction Setup 5-Formylfuran-2-boronic acid 5-Formylfuran-2-boronic acid 5-Formylfuran-2-boronic acid->Reaction Setup Reaction Heat under Inert Atmosphere Reaction Setup->Reaction Acidification & Extraction Acidification & Extraction Reaction->Acidification & Extraction Purification Column Chromatography or Recrystallization Acidification & Extraction->Purification Product This compound Purification->Product G Start Lead Compound (this compound) Derivatization Chemical Synthesis (e.g., Reductive Amination, Amide Coupling) Start->Derivatization Library Compound Library Derivatization->Library Screening In vitro Biological Screening (e.g., Anticancer, Antimicrobial assays) Library->Screening Hit Hit Identification Screening->Hit Optimization Lead Optimization (SAR Studies) Hit->Optimization Optimization->Derivatization Preclinical In vivo Preclinical Studies Optimization->Preclinical Candidate Drug Candidate Preclinical->Candidate

References

Application Notes and Protocols: Derivatization of 2-(5-Formylfuran-2-yl)benzoic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2-(5-Formylfuran-2-yl)benzoic acid, a versatile scaffold for the development of novel therapeutic agents. The furan ring is a privileged structure in medicinal chemistry, known to impart a range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3] The presence of both a reactive aldehyde and a carboxylic acid group on the this compound molecule offers multiple avenues for chemical modification to explore structure-activity relationships (SAR) and develop potent drug candidates.

Overview of Derivatization Strategies

The unique bifunctional nature of this compound allows for selective derivatization at two key positions: the formyl group at the 5-position of the furan ring and the carboxylic acid group on the benzoic acid moiety. This enables the synthesis of a diverse library of compounds with varied physicochemical and pharmacological properties.

Key Derivatization Reactions:

  • Schiff Base Formation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This is a robust and high-yielding reaction that allows for the introduction of a wide variety of substituents.[4]

  • Hydrazone Synthesis: Condensation of the formyl group with hydrazides yields hydrazones, a class of compounds known for their broad spectrum of biological activities, including anticancer and antimicrobial properties.[5][6]

  • Reductive Amination: The aldehyde can be converted to an amine through reductive amination, providing another route to introduce diverse functionalities.

  • Amide and Ester Formation: The carboxylic acid group can be readily converted to amides or esters, which can modulate the compound's solubility, membrane permeability, and pharmacokinetic profile.

Below is a diagram illustrating the primary derivatization workflows for this compound.

G A This compound B Schiff Base Derivatives A->B Condensation C Hydrazone Derivatives A->C Condensation D Amide/Ester Derivatives A->D Esterification/ Amidation E Primary Amines E->B F Hydrazides F->C G Alcohols/Amines G->D G cluster_0 A 2-(5-Formylfuran-2-yl)benzoic acid Derivative B Cellular Stress A->B C p53 Activation B->C D Bax (pro-apoptotic) Upregulation C->D E Bcl-2 (anti-apoptotic) Downregulation C->E F Mitochondrial Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase Activation G->H I Apoptosis H->I G A Lead Compound: This compound B Chemical Derivatization (e.g., Schiff Bases, Hydrazones) A->B C Library of Novel Compounds B->C D In Vitro Screening (Cytotoxicity, Antimicrobial Assays) C->D E Hit Identification (Active Compounds) D->E F Lead Optimization (SAR Studies) E->F G In Vivo Studies (Animal Models) F->G H Preclinical Development G->H I Clinical Trials H->I J New Drug Candidate I->J

References

Application Notes and Protocols for the Formylation of 2-Phenylfuran

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-phenyl-5-formylfuran via the formylation of 2-phenylfuran. The primary method described is the Vilsmeier-Haack reaction, a widely utilized and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5] This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development. The document includes a step-by-step experimental procedure, a summary of expected quantitative data, and visualizations of the experimental workflow and reaction mechanism.

Introduction

2-Phenyl-5-formylfuran is a valuable synthetic intermediate in medicinal chemistry and materials science. The introduction of a formyl group onto the furan ring provides a versatile handle for further chemical modifications, enabling the synthesis of more complex molecular architectures.[5] The Vilsmeier-Haack reaction is a reliable method for this transformation, utilizing a Vilsmeier reagent generated in situ from N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[1][2][4] This reaction offers mild conditions and good regioselectivity, with formylation of 2-substituted furans predominantly occurring at the C5 position.[1]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Phenylfuran

This protocol is adapted from the general procedure for the formylation of 2-alkylfurans.[1] Researchers should optimize conditions as necessary for 2-phenylfuran.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-PhenylfuranReagentSigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousAcros Organics
Phosphorus oxychloride (POCl₃)ReagentFluka
Dichloromethane (DCM)AnhydrousFisher Scientific
Saturated sodium bicarbonate solutionACS
Saturated sodium chloride solution (brine)ACS
Anhydrous magnesium sulfate (MgSO₄)ACS
Silica gel60 Å, 230-400 meshFor column chromatography
HexaneACSFor column chromatography
Ethyl acetateACSFor column chromatography
Ice

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Vilsmeier Reagent Formation: To a stirred solution of anhydrous DMF (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere, slowly add POCl₃ (1.1 equivalents) dropwise at 0 °C (ice bath).[1]

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.[1]

  • Formylation Reaction: Add a solution of 2-phenylfuran (1.0 equivalent) in anhydrous DCM dropwise to the Vilsmeier reagent at 0 °C.[1]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[1]

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 30 minutes.[1]

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.[1]

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.[1]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-phenyl-5-formylfuran.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Results

ParameterValue/RangeNotes
Reactants
2-Phenylfuran1.0 eq
DMF1.2 eq
POCl₃1.1 eq
Reaction Conditions
Temperature0 °C to Room Temp
Reaction Time2 - 4 hoursMonitor by TLC
Product
Expected YieldModerate to HighYields can vary based on reaction scale and purity of reagents.
AppearanceCrystalline solid
Characterization
¹H NMRSee literature values
¹³C NMRSee literature values
IR (cm⁻¹)~1670 (C=O stretch)
Mass Spec (m/z)Calculated for C₁₁H₈O₂

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2-Phenylfuran 2-Phenylfuran Formylation Formylation 2-Phenylfuran->Formylation DMF DMF Vilsmeier Reagent Formation Vilsmeier Reagent Formation DMF->Vilsmeier Reagent Formation POCl3 POCl3 POCl3->Vilsmeier Reagent Formation DCM DCM DCM->Vilsmeier Reagent Formation Vilsmeier Reagent Formation->Formylation Quenching Quenching Formylation->Quenching Neutralization Neutralization Quenching->Neutralization Extraction Extraction Neutralization->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography 2-Phenyl-5-formylfuran 2-Phenyl-5-formylfuran Column Chromatography->2-Phenyl-5-formylfuran

Caption: Experimental workflow for the synthesis of 2-phenyl-5-formylfuran.

reaction_mechanism cluster_vilsmeier Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Phenylfuran 2-Phenylfuran Intermediate Iminium Ion Intermediate Phenylfuran->Intermediate + Vilsmeier Reagent Product 2-Phenyl-5-formylfuran Intermediate->Product + H₂O

Caption: Simplified mechanism of the Vilsmeier-Haack formylation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the purification of 2-(5-Formylfuran-2-yl)benzoic acid via recrystallization.

Troubleshooting Guide

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, is a common issue, especially when the compound's melting point is close to the solvent's boiling point or when significant impurities are present.[1] Here are several strategies to address this:

  • Re-dissolve and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of the primary solvent to slightly decrease the saturation. Allow it to cool more slowly.[1][2]

  • Lower the Cooling Temperature: If using a mixed solvent system, ensure the solution is cooled to a temperature below the melting point of your compound before crystallization begins.

  • Change the Solvent System: The chosen solvent or solvent pair may not be ideal. Consider a solvent with a lower boiling point.[3]

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to provide a nucleation point for crystal growth.[1][3]

  • Slower Cooling: Let the solution cool to room temperature slowly before placing it in an ice bath. Shock cooling can often lead to oiling out.[1][4]

Q2: No crystals are forming, even after the solution has cooled. What is the problem?

A2: A lack of crystal formation usually indicates that the solution is not supersaturated.

  • Too Much Solvent: This is the most frequent cause.[1] Gently heat the solution to evaporate some of the solvent. Once you observe slight turbidity or crystal formation at the surface, remove it from the heat and allow it to cool slowly.[2]

  • Supersaturation without Nucleation: The solution might be supersaturated but lacks a point for crystals to start growing. Try inducing crystallization by scratching the flask or adding a seed crystal.[5]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently. An ice bath can help to further decrease the solubility of your compound.[4]

Q3: The recrystallization yield is very low. How can I improve it?

A3: A low yield can result from several factors during the process.

  • Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor.[2] If you still have the filtrate, you can try to recover more product by evaporating some of the solvent and cooling again.[2]

  • Premature Crystallization: If the compound crystallizes in the filter funnel during a hot filtration step, you will lose product. Ensure your funnel and receiving flask are pre-heated to prevent this.[3]

  • Washing with an Inappropriate Solvent: Washing the collected crystals with a solvent in which they are too soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[3]

  • Inherent Solubility: The compound may have significant solubility in the chosen solvent even at low temperatures. A different solvent system may be necessary.

Q4: The purified product is still colored or appears impure. What went wrong?

A4: Furan derivatives can be prone to degradation and polymerization, which can cause discoloration.[6][7] The presence of persistent impurities may also be a factor.

  • Degradation: Furan aldehydes can be sensitive to heat and acid.[7] Avoid prolonged heating. If acidic impurities are present from a previous reaction step, a pre-purification wash with a mild base solution might be necessary.[6]

  • Highly Soluble Impurities: If an impurity has similar solubility to your product, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography might be required.[1][8]

  • Activated Carbon Treatment: If the color is due to highly colored, minor impurities, you can try adding a small amount of activated carbon to the hot solution before filtration.[9] Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[9] Given the molecule's structure (an aromatic carboxylic acid and a furan aldehyde), suitable solvents or solvent pairs could include:

  • Alcohol/Water mixtures: Ethanol/water or methanol/water are common for polar organic molecules.[3]

  • Toluene/Hexane: A non-polar/polar aprotic solvent pair that can be effective.[3]

  • Acetic Acid/Water: Often used for aromatic carboxylic acids.[3]

  • 1,4-Dioxane/Water: Studies on the similar 5-formylfuran-2-carboxylic acid have shown co-solvency in this mixture.[10]

Solvent selection should always be determined empirically on a small scale first.

Q2: My compound seems to be decomposing upon heating in the solvent. What should I do?

A2: Furan derivatives can be thermally sensitive.[7] If you suspect decomposition, try using a solvent with a lower boiling point. Alternatively, you can attempt to dissolve the compound at a temperature below the solvent's boiling point, though this may require more solvent and could impact yield. Using vacuum distillation to remove excess solvent at a lower temperature is also an option.[6]

Q3: How can I confirm the purity of my recrystallized product?

A3: The most common method is to measure the melting point. A pure compound should have a sharp melting point range that is close to the literature value.[4] Impurities typically cause the melting point to be depressed and broaden the range.[11] Further confirmation of purity and structure can be obtained using techniques like NMR spectroscopy.[6]

Data Presentation

Table 1: General Suitability of Solvents for Recrystallization of Aromatic Furan Aldehydes

Solvent/SystemBoiling Point (°C)AdvantagesDisadvantages
Ethanol/Water78-100Good for moderately polar compounds; readily available.Can sometimes lead to "oiling out".[3]
Toluene111Good for aromatic compounds; can form azeotropes to remove water.High boiling point may cause degradation of sensitive compounds.
Acetone/Hexane56-69Good volatility, making it easy to remove from crystals.Acetone is highly flammable.
Ethyl Acetate/Hexane69-77Versatile for a range of polarities.Can be less effective if many impurities are present.[12]
1,4-Dioxane/Water~101Shown to be effective for similar furan carboxylic acids.[10]Dioxane has health and safety concerns.

Experimental Protocols

Detailed Methodology for Recrystallization of this compound

  • Solvent Selection: On a small scale, test the solubility of a few milligrams of your crude product in various solvents at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) while stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.[13] Avoid adding a large excess of solvent.[3]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.[9]

  • Hot Filtration: If there are insoluble impurities or if activated carbon was used, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.[3]

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature on a benchtop.[5] Do not disturb the flask during this period.[4] Once at room temperature, you can place the flask in an ice-water bath to maximize crystal formation.[4]

  • Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner or Hirsch funnel.[13]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[3]

  • Drying: Continue to draw air through the funnel to partially dry the crystals. Then, carefully transfer the crystals to a watch glass and allow them to dry completely. A vacuum oven at a low temperature can be used to speed up this process. The absence of solvent odor and a constant weight are indicators of dryness.

Mandatory Visualization

G start Start Recrystallization: Dissolve Crude Product in Minimum Hot Solvent cool Cool Solution Slowly start->cool oil_form Does an Oil Form? cool->oil_form crystals_form Do Crystals Form? collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_xtal Troubleshooting: - Evaporate some solvent - Scratch flask - Add seed crystal - Cool further crystals_form->troubleshoot_no_xtal No oil_form->crystals_form No troubleshoot_oil Troubleshooting: - Reheat, add more solvent - Cool even slower - Change solvent oil_form->troubleshoot_oil Yes check_purity Check Purity & Yield collect->check_purity troubleshoot_purity Purity/Yield Low? check_purity->troubleshoot_purity success Pure Product troubleshoot_no_xtal->cool troubleshoot_oil->cool troubleshoot_purity->success No rerun Re-crystallize or Use Chromatography troubleshoot_purity->rerun Yes rerun->start

References

Technical Support Center: Chromatographic Purification of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 2-(5-Formylfuran-2-yl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist you in your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common chromatographic method for purifying this compound?

A1: The most common method is normal-phase column chromatography using silica gel. The selection of the mobile phase is critical and typically involves a solvent mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate.[1][2] The polarity of the mobile phase is gradually increased to elute the target compound. For higher purity or analytical purposes, reverse-phase high-performance liquid chromatography (HPLC) can also be employed.[3]

Q2: My compound is not dissolving well for loading onto the column. What should I do?

A2: this compound has moderate polarity. For normal-phase chromatography, it should be dissolved in a minimal amount of a solvent mixture that is slightly more polar than the initial mobile phase, such as dichloromethane or a small amount of ethyl acetate in hexanes. If solubility is still an issue, you can use the "dry loading" technique. Dissolve your crude product in a suitable solvent (e.g., acetone or dichloromethane), add a small amount of silica gel, and then evaporate the solvent to dryness. The resulting silica-adsorbed compound can be loaded directly onto the column.[2]

Q3: The separation between my desired product and impurities is poor. How can I improve it?

A3: Poor separation can be addressed by optimizing the mobile phase. If the spots are too close on a TLC plate, try a different solvent system. For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid group.[2] A shallower solvent gradient during elution can also enhance separation.

Q4: I am observing a colored impurity co-eluting with my product. How can I remove it?

A4: Colored impurities are often non-polar byproducts. If changing the solvent system does not resolve the issue, a pre-purification step may be necessary. Treating a solution of the crude material with activated charcoal can help adsorb colored impurities before chromatography.[4]

Q5: What are the potential stability issues for this compound on silica gel?

A5: Furan rings can be sensitive to strong acids. While silica gel is generally considered weakly acidic, prolonged exposure can potentially lead to degradation of acid-sensitive compounds.[5] If you suspect degradation, you can use deactivated (neutral) silica gel or add a small amount of a neutralizer like triethylamine to the mobile phase if your compound is not acidic. However, for an acidic compound like this, using a neutral or acidic mobile phase is generally recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic purification of this compound.

Problem Possible Cause Suggested Solution
Low Yield After Purification The compound is too soluble in the mobile phase and eluted too quickly.Use a less polar mobile phase to start the elution. Ensure the Rf value on the TLC is around 0.2-0.3 in the initial mobile phase.[2]
The compound is strongly adsorbed to the silica gel and does not elute.Gradually increase the polarity of the mobile phase. The addition of a small amount of methanol (1-5%) to the ethyl acetate/hexane mixture at the end of the run can help elute highly polar compounds.
The compound degraded on the column.Minimize the time the compound spends on the column. Consider using a faster flow rate or a shorter column. If degradation persists, switch to a different stationary phase like alumina or consider reverse-phase chromatography.
Product Elutes as a Broad Peak Column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.[2]
The compound is interacting with the acidic sites on the silica gel.Add a small amount of acetic acid (0.1-1%) to the mobile phase to suppress deprotonation of the carboxylic acid.[6]
Presence of Impurities in "Pure" Fractions Overloading of the crude material on the column.As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
Inefficient separation.Optimize the mobile phase by testing different solvent ratios or different solvent systems. A slower elution with a shallower gradient may be necessary.
Compound Crystallizes on the Column The compound has low solubility in the mobile phase.Choose a mobile phase in which the compound is more soluble. If this is not possible for separation, you may need to use a larger volume of solvent or run the chromatography at a slightly elevated temperature (if feasible and safe).

Troubleshooting Workflow

G Troubleshooting Chromatographic Purification start Start Purification issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes poor_sep Poor Separation issue->poor_sep Yes broad_peak Broad Peak issue->broad_peak Yes end Successful Purification issue->end No check_rf Check Rf in starting eluent (Target ~0.2-0.3) low_yield->check_rf check_loading Sample Overload? poor_sep->check_loading add_acid Add 0.1% Acetic Acid to mobile phase broad_peak->add_acid adjust_polarity Adjust mobile phase polarity check_rf->adjust_polarity Rf too high/low check_rf->end Rf OK adjust_polarity->end check_loading->adjust_polarity No reduce_load Reduce sample load check_loading->reduce_load Yes reduce_load->end repack_column Repack column carefully add_acid->repack_column repack_column->end

Caption: A decision tree for troubleshooting common issues.

Experimental Protocols

Protocol 1: Normal-Phase Column Chromatography

This protocol is suitable for purifying gram-scale quantities of this compound.

1. Preparation of the Mobile Phase and Stationary Phase:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase: A mixture of hexanes and ethyl acetate. A typical starting point is a 9:1 or 8:2 (v/v) mixture of hexanes:ethyl acetate. Prepare a gradient of increasing ethyl acetate concentration (e.g., 7:3, 1:1). The addition of 0.1% acetic acid to the mobile phase is recommended.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate).

  • Pour the slurry into a glass column and allow the silica to settle, ensuring a flat top surface.

  • Add a thin layer of sand on top of the silica bed to prevent disruption during sample loading.[2]

3. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase.

  • Carefully apply the sample solution to the top of the column.

  • Alternatively, use the dry loading method described in the FAQs.

4. Elution and Fraction Collection:

  • Begin eluting with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Collect fractions and monitor the elution by thin-layer chromatography (TLC). The product is expected to elute as the polarity is increased.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

References

common side reactions in the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, categorized by the synthetic step.

Step 1: Suzuki-Miyaura Coupling

The formation of the C-C bond between a furan derivative and a benzoic acid derivative, typically via a Suzuki-Miyaura coupling, is a critical step. Below are common issues and their remedies.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired coupled product 1. Protodeboronation: The boronic acid starting material is replaced by a hydrogen atom.[1][2] 2. Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[3][4] 3. Catalyst deactivation: The palladium catalyst loses its activity.1. Use anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen. 2. Optimize the base and solvent system; sometimes a weaker base or a different solvent can suppress this side reaction.[5] 3. Use fresh catalyst and ligands. Consider using a more robust ligand.
Presence of unreacted starting materials 1. Inefficient catalytic cycle: Slow oxidative addition or reductive elimination. 2. Low reaction temperature: Insufficient energy to overcome the activation barrier.1. Screen different palladium catalysts and ligands. Phosphine ligands are commonly used.[6] 2. Gradually increase the reaction temperature, monitoring for product degradation.
Formation of a byproduct without the carboxylic acid group Decarboxylation: Loss of the -COOH group from the benzoic acid moiety.[7][8]Avoid excessively high temperatures and strongly basic conditions. If necessary, protect the carboxylic acid group as an ester and hydrolyze it after the coupling reaction.
Step 2: Vilsmeier-Haack Formylation

The introduction of the formyl group onto the furan ring is commonly achieved through a Vilsmeier-Haack reaction.

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield of the formylated product 1. Deactivation of the furan ring: The benzoic acid group is electron-withdrawing, which can reduce the nucleophilicity of the furan ring. 2. Steric hindrance: The bulky benzoic acid group may hinder the approach of the Vilsmeier reagent.1. Use a slight excess of the Vilsmeier reagent (POCl₃/DMF).[9] 2. Increase the reaction temperature cautiously.
Formation of regioisomers Formylation at an undesired position: The directing effects of the substituents may lead to a mixture of isomers.While formylation of 2-substituted furans typically occurs at the 5-position, careful control of reaction conditions (temperature, stoichiometry) is crucial. Purification by chromatography may be necessary to isolate the desired isomer.[10]
Incomplete reaction Insufficient Vilsmeier reagent or reaction time. Increase the amount of Vilsmeier reagent and/or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS.
Product Workup and Purification

Issues can also arise during the isolation and purification of the final product.

Observed Issue Potential Cause(s) Recommended Solution(s)
Product contains impurities with alcohol and dicarboxylic acid functionalities Cannizzaro reaction: Under basic workup conditions, the aldehyde can disproportionate into an alcohol and a carboxylic acid.[11]Maintain a neutral or slightly acidic pH during workup and purification. Avoid strong bases.
Formation of a dicarboxylic acid byproduct Oxidation of the formyl group: The aldehyde is sensitive to oxidation, which can be promoted by air or other oxidizing agents.[12]Work under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents. Avoid unnecessary exposure to air, especially at elevated temperatures.
Product degradation Instability of the furan ring: The furan moiety can be sensitive to strong acids.Use mild acidic conditions for any necessary protonation steps and avoid prolonged exposure to strong acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Suzuki-Miyaura coupling step for this synthesis?

A1: Protodeboronation is a very common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 2-phenylfuran instead of the desired coupled product.[1][13] This is often caused by the presence of water or oxygen in the reaction mixture.

Q2: How can I minimize the formation of the homocoupled byproduct?

A2: The homocoupling of the boronic acid can be minimized by carefully controlling the reaction conditions.[3][14] This includes using a well-defined palladium catalyst and ligand system, ensuring the reaction is thoroughly degassed, and optimizing the stoichiometry of the reactants.

Q3: Is the formyl group stable to the reaction conditions of the Suzuki-Miyaura coupling?

A3: It is generally preferable to perform the formylation step after the Suzuki-Miyaura coupling. The formyl group can be sensitive to the basic and sometimes high-temperature conditions of the coupling reaction, potentially leading to side reactions like the Cannizzaro reaction.[15]

Q4: My final product is a dark-colored oil or solid. What could be the cause?

A4: Furan-containing compounds can be prone to polymerization or degradation, especially when exposed to air, light, or acid, leading to colored impurities. Proper purification, such as column chromatography or recrystallization, is often necessary to obtain a pure, stable product.

Q5: What is the best way to purify the final product, this compound?

A5: A combination of techniques is often most effective. After the workup, column chromatography on silica gel can be used to separate the desired product from non-polar byproducts. Subsequent recrystallization from a suitable solvent system can then be employed to achieve high purity.

Experimental Protocols

A general experimental protocol for a two-step synthesis of this compound is provided below.

Step 1: Synthesis of 2-(Furan-2-yl)benzoic acid (via Suzuki-Miyaura Coupling)
  • To a degassed mixture of 2-bromobenzoic acid (1.0 eq), furan-2-boronic acid (1.2 eq), and a suitable base such as K₂CO₃ (3.0 eq) in a solvent mixture like 1,4-dioxane/water (4:1) is added a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (N₂ or Ar) and stirred for 12-24 hours, or until TLC/LC-MS analysis indicates completion of the reaction.

  • After cooling to room temperature, the reaction mixture is diluted with water and acidified to pH 2-3 with 1M HCl.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization to yield 2-(furan-2-yl)benzoic acid.

Step 2: Synthesis of this compound (via Vilsmeier-Haack Formylation)
  • In a flask cooled in an ice bath, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.[16]

  • A solution of 2-(furan-2-yl)benzoic acid (1.0 eq) in anhydrous DMF is then added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 2-4 hours. The reaction is monitored by TLC/LC-MS.

  • After completion, the reaction mixture is cooled and poured into ice-water.

  • The mixture is then neutralized with a saturated aqueous solution of NaHCO₃.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • Further purification by recrystallization or column chromatography provides the final product, this compound.

Visualizations

Synthesis_Pathway cluster_suzuki Suzuki-Miyaura Coupling cluster_vilsmeier Vilsmeier-Haack Formylation Reactant1 2-Bromobenzoic Acid Intermediate 2-(Furan-2-yl)benzoic Acid Reactant1->Intermediate Pd Catalyst, Base Reactant2 Furan-2-boronic Acid Reactant2->Intermediate Reactant3 2-(Furan-2-yl)benzoic Acid Final_Product This compound Reactant3->Final_Product 1. Reaction 2. Hydrolysis Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Cause1 Protodeboronation Start->Cause1 Cause2 Homocoupling Start->Cause2 Cause3 Decarboxylation Start->Cause3 Solution1 Use anhydrous/degassed solvents Cause1->Solution1 Solution2 Optimize base/solvent Cause2->Solution2 Solution3 Avoid high temperatures Cause3->Solution3

Caption: Troubleshooting logic for Suzuki-Miyaura coupling side reactions.

Side_Reactions_Product Product This compound Side_Product1 2-(5-(Hydroxymethyl)furan-2-yl)benzoic Acid + 2-(5-Carboxyfuran-2-yl)benzoic Acid Product->Side_Product1 Cannizzaro Reaction (Base) Side_Product2 2-(5-Carboxyfuran-2-yl)benzoic Acid Product->Side_Product2 Oxidation (Air/Oxidants)

Caption: Common side reactions of the final product during workup.

References

stability of 2-(5-Formylfuran-2-yl)benzoic acid in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-(5-Formylfuran-2-yl)benzoic acid in acidic conditions. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in acidic conditions?

A1: Furan rings, the core structure of this compound, are known to be unstable in acidic conditions.[1] They are susceptible to acid-catalyzed hydrolysis and ring-opening, which can lead to the formation of degradation products or polymerization.[1] The stability of furan derivatives is highly dependent on the nature of the substituents on the furan ring.[1]

Q2: How do the substituents on this compound affect its stability in acid?

A2: The this compound molecule has both an electron-withdrawing formyl group and a benzoic acid group attached to the furan ring. Electron-withdrawing groups, such as the formyl group, at the α-position of the furan ring can significantly improve the ring's stability under acidic conditions.[1] However, the overall stability will still be a concern, and empirical testing is necessary to determine the compound's stability profile under specific acidic conditions.

Q3: What are the potential degradation pathways for this compound in an acidic medium?

A3: Under acidic conditions, the furan ring is likely to be the primary site of degradation. The process is often initiated by the protonation of the furan ring's oxygen atom or one of the α-carbons. This can lead to ring-opening, forming dicarbonyl intermediates, which may subsequently undergo further reactions or polymerization. The presence of both an aldehyde and a carboxylic acid group may also influence the degradation pathway.

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for monitoring the degradation of the parent compound and the formation of degradation products.[2][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is also highly recommended as it can help in the identification of unknown degradation products.[3] Other techniques such as Gas Chromatography (GC) and Fourier Transform Infrared Spectroscopy (FTIR) can also be employed for further characterization.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation of the compound observed during an acid-catalyzed reaction. The furan ring is inherently unstable in acidic conditions.[1]- pH Control: Carefully control the pH of the reaction mixture. Use the mildest acidic conditions possible. Consider using a buffer system if the reaction tolerates it.[4] - Temperature: Perform the reaction at the lowest effective temperature, as elevated temperatures can accelerate degradation.[5] - Solvent Choice: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on some furan derivatives.[1] Protic solvents like water may participate in the degradation pathway.[1] - Reaction Time: Minimize the reaction time to reduce the exposure of the compound to acidic conditions.
Inconsistent results in stability studies. Variations in experimental parameters such as pH, temperature, or exposure time.- Standardize Protocol: Ensure that a consistent and detailed experimental protocol is followed for all stability tests.[6] - pH Measurement: Use a calibrated pH meter for accurate pH measurements.[7] - Inert Atmosphere: For reactions sensitive to oxidation, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in identifying degradation products. Degradation may lead to a complex mixture of products, including polymers.- LC-MS Analysis: Utilize LC-MS to obtain molecular weight information of the degradation products, which is crucial for their identification.[3] - Forced Degradation Studies: Conduct forced degradation studies under more extreme acidic conditions to generate a sufficient amount of degradation products for isolation and characterization by techniques like NMR.

Quantitative Data Summary

As no specific quantitative stability data for this compound was found in the literature, the following table is provided as a template for researchers to systematically record their experimental findings.

pH Temperature (°C) Time (hours) Initial Concentration (µM) Remaining Compound (%) Major Degradation Products (if identified)
2.0250100-
2.0256
2.02512
2.02524
4.0250100-
4.0256
4.02512
4.02524
2.0500100-
2.0502
2.0504
2.0508

Experimental Protocols

Protocol for Acidic Stability Testing of this compound

This protocol is a general guideline and should be adapted based on specific experimental needs.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 10 mM in a suitable organic solvent (e.g., DMSO or Methanol).[3]

  • Preparation of Acidic Buffers:

    • Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, and 6) using appropriate buffer systems (e.g., acetate buffer for pH 4-6, glycine buffer adjusted with HCl for lower pH).[3] Commonly used acids for degradation studies include hydrochloric acid and sulfuric acid.[2]

  • Incubation:

    • Add a small aliquot of the stock solution to a larger volume of the pre-warmed acidic buffer to achieve the desired final concentration (e.g., 10-50 µM).

    • Incubate the samples in a temperature-controlled environment (e.g., water bath or incubator) at the desired temperatures (e.g., 25°C, 37°C, 50°C).[3]

  • Sampling:

    • Withdraw aliquots from the incubation mixture at specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Sample Quenching and Preparation:

    • Immediately quench the reaction by neutralizing the aliquot with a suitable base to prevent further degradation.

    • If necessary, dilute the sample with the mobile phase to be used for HPLC analysis.

  • Analysis:

    • Analyze the samples by a validated stability-indicating HPLC-UV method.

    • The percentage of the remaining this compound is calculated by comparing the peak area at each time point to the peak area at time zero.

    • If LC-MS is used, monitor the disappearance of the parent ion and the appearance of new ions corresponding to degradation products.

Visualizations

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare Stock Solution of Compound Incubate Incubate Compound in Buffer at Controlled Temperature Stock->Incubate Buffer Prepare Acidic Buffers (e.g., pH 2, 4) Buffer->Incubate Sampling Withdraw Aliquots at Timed Intervals Incubate->Sampling Quench Quench Reaction (Neutralize) Sampling->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze Data Calculate % Remaining Compound Analyze->Data

Caption: Experimental workflow for assessing the stability of a compound under acidic conditions.

G A This compound B Protonation of Furan Ring A->B + H⁺ C Nucleophilic Attack by H₂O B->C + H₂O D Ring-Opened Intermediate (Dicarbonyl Species) C->D Ring Opening E Further Reactions / Polymerization D->E

Caption: A plausible degradation pathway for this compound in acidic conditions.

References

Technical Support Center: Furan Ring Degradation in Basic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and degradation pathways of furan-containing compounds in basic media. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My furan-containing compound is degrading in a basic solution. What is the likely degradation pathway?

A1: The degradation pathway of furan derivatives in basic media is highly dependent on the substituents on the furan ring.

  • For Furan Aldehydes (e.g., Furfural, 5-Hydroxymethylfurfural - HMF): In the presence of a strong base like sodium hydroxide (NaOH), the primary degradation route is the Cannizzaro reaction . This is a disproportionation reaction where two molecules of the aldehyde react to form a carboxylic acid and an alcohol. For instance, furfural yields furoic acid and furfuryl alcohol.[1][2][3][4]

  • For 5-Hydroxymethylfurfural (HMF): HMF is known to undergo hydrolysis in alkaline conditions, which can lead to the formation of various by-products.[5]

  • General Furan Ring Instability: Although the furan ring is generally more stable in basic conditions compared to acidic ones, prolonged exposure to strong bases, particularly at elevated temperatures, can lead to degradation. This may involve polymerization, forming dark, insoluble materials known as humins.[2]

Q2: I am observing the formation of a dark, insoluble material in my basic reaction mixture. What could be the cause?

A2: The formation of dark, insoluble materials, often referred to as "humins," is a known issue with furan compounds, especially aldehydes like furfural, in basic environments.[2] This is typically caused by self-polymerization reactions of the furan compound or its degradation products.[2]

Q3: How do substituents on the furan ring affect its stability in basic media?

A3: Substituents play a crucial role in the stability and reactivity of the furan ring under basic conditions.

  • Electron-Withdrawing Groups (e.g., aldehyde, ketone): These groups make furan aldehydes susceptible to the Cannizzaro reaction in the presence of a strong base.

  • Electron-Donating Groups: The influence of these groups on stability in basic media is less documented than in acidic conditions. However, they generally increase the electron density of the furan ring.

  • Leaving Groups: Furan rings bearing suitable leaving groups may undergo nucleophilic substitution reactions in the presence of a base.

Q4: What are the best practices for preparing and storing solutions of furan-containing compounds to minimize degradation?

A4: To ensure maximum stability, it is advisable to store furan-containing compounds as solids in a cool, dark, and dry place. If solutions are required, the following recommendations apply:

  • Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) have been reported to have a stabilizing effect on furan derivatives.[6]

  • pH Control: Maintain the pH of aqueous solutions as close to neutral as possible. A pH range of 6-8 is generally recommended for enhanced stability where experimentally feasible.[6]

  • Temperature: To minimize degradation rates, store solutions at low temperatures, such as 2-8°C or frozen.[6]

  • Protection from Light: Store solutions in amber vials or otherwise protected from light to prevent photochemical degradation.[6]

Troubleshooting Guides

Issue 1: Low Yield or Unexpected Byproducts in a Base-Mediated Reaction

Possible CauseTroubleshooting Steps
Cannizzaro Reaction (for furan aldehydes)If this is an undesired side reaction, consider using a milder base or non-aqueous conditions if your experimental design allows.
Hydrolysis Minimize the presence of water in the reaction mixture. Reduce the reaction temperature and duration.
Polymerization (Humin Formation) Lower the reaction temperature and consider decreasing the concentration of the furan compound.
General Ring Degradation Employ the mildest basic conditions and the lowest temperature that are effective for the desired transformation. Minimize the overall reaction time.

Issue 2: Inconsistent Experimental Results

Possible CauseTroubleshooting Steps
Stock Solution Instability Prepare fresh aqueous solutions of furan compounds immediately before use.[6] Store stock solutions in a recommended organic solvent (e.g., DMF, DMSO) at low temperature and protected from light.[6]
pH Fluctuation Utilize a suitable buffer system to maintain a constant pH throughout the experiment.
Oxidative Degradation If sensitivity to oxygen is suspected, degas solutions and conduct experiments under an inert atmosphere (e.g., nitrogen or argon).

Quantitative Data Summary

The following table presents kinetic data for the Cannizzaro reaction of furfural and its derivatives, a key degradation pathway in basic media.

CompoundReactionConditionsActivation Energy (kJ/mol)Rate Order
FurfuralCannizzaroAlcoholic KOH43.84th order overall
5-MethylfurfuralCannizzaroAlcoholic KOH68.14th order overall
5-BromofurfuralCannizzaroAlcoholic KOH40.34th order overall
FurfuralCannizzaroAqueous NaOH69.32nd order in furfural, 1st order in NaOH

Activation energies were converted from kcal/mol to kJ/mol where necessary (1 kcal = 4.184 kJ).[3]

Experimental Protocols

Protocol 1: General Assessment of Furan Compound Stability in Basic Media

This protocol outlines a general method for evaluating the stability of a furan-containing compound at a specific basic pH.

1. Preparation of Solutions:

  • Prepare buffer solutions at the desired basic pH values (e.g., pH 8, 10, 12).
  • Prepare a concentrated stock solution of your furan compound in a stable organic solvent (e.g., DMF or DMSO).
  • Prepare a stock solution of a suitable internal standard (IS) that is stable under the experimental conditions.

2. Experimental Setup:

  • In a series of vials, dispense the appropriate buffer solution.
  • Add a small aliquot of the furan compound stock solution to each vial to reach the final desired concentration.
  • Add a consistent amount of the IS to each vial.
  • Prepare a "time zero" (T₀) sample by immediately quenching the reaction (e.g., by neutralization with a suitable acid) and diluting with the mobile phase for immediate analysis.
  • Incubate the remaining vials at a controlled temperature.

3. Sampling:

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove a vial, quench the reaction, and prepare the sample for analysis.

4. Analysis:

  • Analyze the samples using a validated analytical method, such as HPLC or GC-MS, to determine the concentration of the remaining furan compound.
  • Calculate the percentage of the compound remaining at each time point relative to the T₀ sample.

Protocol 2: HPLC Method for Monitoring Furan Degradation

  • Column: A C18 reverse-phase column is often suitable (e.g., Zorbax Eclipse XBD-C8, 4.6 x 150 mm, 5 µm).[7]

  • Mobile Phase: A gradient of 0.1% acetic acid in water (Solvent A) and methanol (Solvent B) can be effective.[7]

  • Example Gradient: Begin with 100% A, ramp to 16% B over 2.5 minutes, then to 100% B between 10 and 10.5 minutes, and hold.[7]

  • Flow Rate: 0.5 mL/min.[7]

  • Detection: A diode array detector (DAD) can be used to monitor the absorbance at the λmax of the furan compound and potential degradation products.

  • Quantification: Generate a calibration curve using the pure furan compound and the internal standard.

Protocol 3: GC-MS Method for Analysis of Furan Derivatives

  • Sample Introduction: For volatile furan derivatives, headspace solid-phase microextraction (HS-SPME) is a common and effective technique.[8][9]

  • GC Column: A column with a non-polar or medium-polarity stationary phase is typically used (e.g., HP-5MS).[8]

  • Injector: Operate in splitless mode for improved sensitivity.

  • Oven Temperature Program: A temperature gradient should be optimized to achieve good separation of the analytes. An example program could be to start at a low temperature (e.g., 32°C) and ramp up to a higher temperature (e.g., 200°C).[8]

  • Mass Spectrometer: Operate in full scan mode to identify unknown degradation products or in selected ion monitoring (SIM) mode for targeted quantification of known compounds.

Degradation Pathways and Experimental Workflows

cluster_cannizzaro Cannizzaro Reaction of Furfural cluster_hmf HMF Degradation Furfural1 Furfural Intermediate Tetrahedral Intermediate Furfural1->Intermediate OH- attack Furfural2 Furfural Furfuryl_Alcohol Furfuryl Alcohol Furfural2->Furfuryl_Alcohol Accepts hydride NaOH NaOH NaOH->Furfural1 Furoic_Acid Furoic Acid Intermediate->Furoic_Acid Hydride transfer HMF 5-Hydroxymethylfurfural Hydrolysis_Products Hydrolysis Products HMF->Hydrolysis_Products Hydrolysis Cannizzaro_Products Cannizzaro Products HMF->Cannizzaro_Products Cannizzaro Reaction Base Base Base->HMF

Caption: Key degradation pathways for furan aldehydes in basic media.

Caption: Workflow for furan stability assessment in basic media.

References

Technical Support Center: Synthesis of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(5-Formylfuran-2-yl)benzoic acid. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Users may encounter several issues during the synthesis of this compound. This guide addresses the most common problems in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield is a common issue that can stem from several factors. Consider the following troubleshooting steps based on a typical Suzuki-Miyaura coupling approach, a likely synthetic route for this molecule.

    • Catalyst Inactivity: The palladium catalyst is crucial for the carbon-carbon bond formation. Ensure the catalyst is not deactivated.

      • Recommendation: Use fresh catalyst or a higher catalyst loading. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.

    • Inefficient Ligand: The choice of phosphine ligand can significantly impact the reaction outcome.

      • Recommendation: Screen different phosphine ligands. For Suzuki couplings, ligands like SPhos, XPhos, or RuPhos are often effective.

    • Base Incompatibility: The base is critical for the activation of the boronic acid.

      • Recommendation: Ensure the base is strong enough but not so strong as to cause side reactions. Common bases for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility of the base can also be a factor; consider using a phase-transfer catalyst if necessary.

    • Incorrect Reaction Temperature: The reaction temperature can greatly influence the reaction rate and yield.

      • Recommendation: Optimize the reaction temperature. While some Suzuki couplings proceed at room temperature, others require heating. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.

    • Poor Quality of Starting Materials: Impurities in the starting materials, such as (5-formylfuran-2-yl)boronic acid or a halogenated benzoic acid derivative, can interfere with the reaction.

      • Recommendation: Purify the starting materials before use. The purity of the boronic acid is particularly important, as boronic acids can degrade over time.

    A general workflow for troubleshooting low yield is presented below:

    G start Low or No Yield catalyst Check Catalyst Activity start->catalyst ligand Screen Different Ligands catalyst->ligand If no improvement success Improved Yield catalyst->success If improved base Optimize Base ligand->base If no improvement ligand->success If improved temp Adjust Temperature base->temp If no improvement base->success If improved reagents Verify Reagent Purity temp->reagents If no improvement temp->success If improved reagents->success If improved

    Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Impurities

  • Question: My final product is contaminated with significant impurities. What are the likely side products and how can I purify my compound?

  • Answer: Impurities can arise from side reactions or unreacted starting materials. Common impurities and purification strategies are outlined below.

    • Homocoupling of Boronic Acid: A common side product is the homocoupling of (5-formylfuran-2-yl)boronic acid.

      • Recommendation: This can be minimized by slowly adding the boronic acid to the reaction mixture or by using a lower reaction temperature.

    • Oxidation of the Formyl Group: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially at elevated temperatures or in the presence of oxidizing agents.

      • Recommendation: Maintain an inert atmosphere and use degassed solvents. If oxidation is a persistent issue, consider protecting the formyl group as an acetal before the coupling reaction, followed by deprotection.

    • Deboronation/Dehalogenation: The starting materials can undergo deboronation or dehalogenation, leading to the formation of furan-2-carbaldehyde or benzoic acid, respectively.

      • Recommendation: Careful control of reaction conditions, particularly temperature and base strength, can mitigate these side reactions.

    Purification Strategies:

    • Crystallization: This is often the most effective method for purifying the final product.

      • Protocol: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water mixture) and allow it to cool slowly to form crystals.

    • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.

      • Protocol: Dissolve the crude mixture in an organic solvent and extract with an aqueous base (e.g., NaHCO₃ solution). The product will move to the aqueous layer as its carboxylate salt. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the pure product, which can be collected by filtration.

    • Column Chromatography: If crystallization and extraction are ineffective, silica gel column chromatography can be used for purification. A gradient of ethyl acetate in hexanes is a common solvent system for compounds of this polarity.

Frequently Asked Questions (FAQs)

  • Question 1: What is a reliable synthetic route for this compound?

    • Answer: A robust method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of (5-formylfuran-2-yl)boronic acid with a 2-halobenzoic acid (e.g., 2-bromobenzoic acid or 2-iodobenzoic acid) in the presence of a palladium catalyst, a phosphine ligand, and a base.

    G reactant1 2-Halobenzoic Acid reaction Suzuki-Miyaura Coupling reactant1->reaction reactant2 (5-formylfuran-2-yl)boronic acid reactant2->reaction catalyst Pd Catalyst + Ligand catalyst->reaction base Base base->reaction solvent Solvent solvent->reaction product This compound reaction->product

    General scheme for Suzuki-Miyaura synthesis.
  • Question 2: What are the recommended reaction conditions for the Suzuki-Miyaura coupling?

    • Answer: Optimal conditions can vary, but a good starting point is provided in the table below. It is recommended to perform small-scale trials to optimize these conditions for your specific setup.

    ParameterRecommended Condition
    Catalyst Pd(PPh₃)₄ (5 mol%) or Pd₂(dba)₃ (2.5 mol%) with a suitable ligand
    Ligand SPhos (5 mol%)
    Base K₂CO₃ (2-3 equivalents)
    Solvent Dioxane/Water (4:1) or Toluene/Ethanol/Water
    Temperature 80-100 °C
    Reaction Time 12-24 hours
  • Question 3: How can I monitor the progress of the reaction?

    • Answer: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • TLC: Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to separate the starting materials from the product. The product should have a different Rf value from the starting materials.

      • LC-MS: This technique can confirm the formation of the product by its mass and provide a more quantitative measure of the reaction's progress.

  • Question 4: Are there any known side reactions to be aware of?

    • Answer: Yes, several side reactions can occur, potentially reducing the yield and complicating purification. The primary side reactions include:

      • Homocoupling: Dimerization of the boronic acid.

      • Oxidation: The formyl group can be oxidized to a carboxylic acid.

      • Protodeboronation: Loss of the boronic acid group from the furan ring.

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reaction Setup: To a flame-dried round-bottom flask, add 2-bromobenzoic acid (1.0 eq), (5-formylfuran-2-yl)boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed dioxane and water (4:1 mixture) to the flask.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and the ligand if required.

  • Reaction: Heat the mixture to 90 °C and stir for 16 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and acidify with 1M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Protocol 2: Purification by Acid-Base Extraction

  • Dissolution: Dissolve the crude product in ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of NaHCO₃ (3 times). The desired product will move into the aqueous layer.

  • Acidification: Collect the aqueous layers and cool in an ice bath. Slowly add 1M HCl with stirring until the pH is 2-3. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the purified this compound.

Data Presentation

The following table summarizes hypothetical results from an optimization study of the Suzuki-Miyaura coupling reaction.

EntryCatalyst (mol%)Ligand (mol%)Base (eq)Temp (°C)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)8045
2Pd₂(dba)₃ (2.5)SPhos (5)K₂CO₃ (2)8068
3Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)8075
4Pd₂(dba)₃ (2.5)SPhos (5)Cs₂CO₃ (2)10082
5Pd₂(dba)₃ (2.5)XPhos (5)Cs₂CO₃ (2)10078

Technical Support Center: Troubleshooting Suzuki Coupling for Hindered Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sterically hindered substrates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a hindered substrate is resulting in low to no yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki couplings with sterically hindered substrates are a common challenge. The primary reason is the reduced reaction rate due to steric hindrance, which affects the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. A systematic approach to troubleshooting this issue involves a careful evaluation of the catalyst system, base, solvent, and reaction temperature.[1][2]

Q2: I am observing significant amounts of a side-product from the homocoupling of my boronic acid. What is the cause and how can I prevent it?

A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen or certain palladium(II) species in the reaction mixture.[3] To minimize this, ensure rigorous degassing of your solvents and reaction vessel to remove oxygen. Using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can also be beneficial. Additionally, employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.[3]

Q3: Protodeboronation of my boronic acid is a major issue in my reaction. What strategies can I employ to overcome this?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-rich or sterically hindered boronic acids.[1] To mitigate this, you can try the following:

  • Use an excess of the boronic acid: Employing 1.5 to 2 equivalents can help drive the reaction to completion.[1]

  • Switch to a more stable boron reagent: Boronic esters, such as pinacol esters, or MIDA (N-methyliminodiacetic acid) boronates are generally more stable and less prone to protodeboronation.[1][3] Potassium trifluoroborate salts are another highly stable alternative.[3]

  • Use anhydrous conditions and a weaker base: In some instances, using a weaker base like potassium fluoride (KF) under strictly anhydrous conditions can reduce the rate of protodeboronation.[1]

Q4: What is the best palladium precursor for coupling hindered substrates?

A4: The choice of the palladium precursor is generally less critical than the selection of the ligand. Common and effective precursors include palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[1][4] The active Pd(0) catalyst is typically formed in situ from these precursors.

Troubleshooting Guide

Issue: Low or No Product Yield

When faced with low or no yield in a Suzuki coupling with hindered substrates, a systematic optimization of reaction parameters is crucial. The following workflow and detailed explanations will guide you through the troubleshooting process.

Troubleshooting_Workflow cluster_Ligand Ligand Selection cluster_Base Base Optimization cluster_Solvent Solvent Screening cluster_Temp_Time Reaction Conditions Start Low/No Yield Ligand 1. Evaluate Ligand Start->Ligand Base 2. Optimize Base Ligand->Base If yield is still low Solvent 3. Screen Solvents Base->Solvent If yield is still low Temp_Time 4. Adjust Temperature & Reaction Time Solvent->Temp_Time If yield is still low Success Successful Coupling Temp_Time->Success If yield improves L1 Standard ligands (e.g., PPh₃) are often ineffective. Use bulky, electron-rich phosphine ligands: - Buchwald ligands (SPhos, XPhos, RuPhos) - N-heterocyclic carbene (NHC) ligands B1 The choice of base is critical. - K₃PO₄ and Cs₂CO₃ are often effective. - For very hindered systems, a stronger base  like t-BuOK may be necessary. S1 Solvent choice influences solubility and catalyst stability. - Ethereal solvents: Dioxane, THF - Aromatic solvents: Toluene, Xylene (for higher temps) - Polar aprotic solvents like DMF can be beneficial in some cases. TT1 Hindered couplings often require more forcing conditions. - Increase reaction temperature (e.g., 100-110 °C). - Extend reaction time (e.g., 24 hours). - Microwave irradiation can accelerate the reaction.

Figure 1. Troubleshooting workflow for low-yield Suzuki coupling of hindered substrates.

1. Catalyst and Ligand Selection: The Most Critical Factor

Standard palladium catalysts like Pd(PPh₃)₄ are often inefficient for sterically demanding couplings. The key to success lies in the use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[1] These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl halide and accelerate the reductive elimination step.[1]

  • Bulky Phosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos are excellent first choices for coupling hindered substrates.[1]

  • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even in the formation of highly challenging tetra-ortho-substituted biaryls.[1][5]

  • Specialized Ligands: For particularly difficult couplings, consider specialized ligands like BI-DIME or AntPhos.[1] Recent research has also shown the effectiveness of P-bridged biaryl phosphine ligands for room-temperature couplings of hindered substrates.[6][7][8][9]

2. Base Selection: Activating the Boronic Acid

The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base can significantly impact the reaction rate and yield.

  • Moderately Strong Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. The presence of a small amount of water can sometimes be beneficial when using these bases.[1]

  • Stronger Bases: For very hindered systems, a stronger base such as potassium tert-butoxide (t-BuOK) may be required.[1][5]

3. Solvent Selection: Influencing Solubility and Stability

The solvent can affect the solubility of the reactants and the stability of the catalytic species.

  • Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are commonly used.[1]

  • Aromatic Solvents: Toluene and xylene are effective, especially for reactions requiring higher temperatures.[1]

  • Polar Aprotic Solvents: In some cases, solvents like DMF can be beneficial; however, their effects can be complex and system-dependent.[1][10][11]

4. Temperature and Reaction Time: Forcing the Reaction

Sterically hindered couplings often require more forcing conditions to proceed to completion.

  • Increase the Reaction Temperature: If the reaction is sluggish at 80 °C, try increasing the temperature to 100-110 °C or higher, if the solvent permits.[1]

  • Extend the Reaction Time: Monitor the reaction over a longer period (e.g., 24 hours), as these reactions can be slow.[1]

  • Microwave Irradiation: This technique can be used to significantly accelerate the reaction.[1][5]

Data Presentation: Ligand and Base Effects on Yield

The following tables summarize the impact of different ligands and bases on the yield of Suzuki coupling reactions with sterically hindered substrates, based on data synthesized from the literature.

Table 1: Effect of Different Ligands on the Coupling of 2-Bromo-1,3,5-trimethylbenzene with Mesitylboronic Acid

EntryLigandYield (%)
1PPh₃<5
2PCy₃<5
3Buchwald Ligand (SPhos)91
4P-bridged biaryl phosphine86
Reaction Conditions: 2 mol% Pd(OAc)₂, 4 mol% Ligand, K₃PO₄ (2.0 equiv.), Toluene, 100 °C, 24 h. Data synthesized from literature.[1][6][7]

Table 2: Optimization of Base for the Coupling of 2-Chloro-1,3-dimethylbenzene with 2,6-Dimethylphenylboronic Acid

EntryBaseYield (%)
1K₂CO₃25
2Cs₂CO₃78
3K₃PO₄85
4t-BuOK>95
Reaction Conditions: 1 mol% Pd₂(dba)₃, 2 mol% XPhos, Dioxane, 110 °C, 18 h. Data synthesized from literature.[1][5]

Experimental Protocols

General Protocol for a Troubleshooting Experiment (Ligand Screening)

This protocol outlines a general procedure for screening different ligands to optimize a Suzuki coupling reaction for a hindered substrate.

  • Preparation of the Reaction Vessel: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or its derivative (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%). If using a pre-catalyst, add it directly.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Purification A 1. Add Reactants to Flame-Dried Vessel B 2. Establish Inert Atmosphere (Ar/N₂) A->B C 3. Add Pd Precursor & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC, GC/LC-MS) E->F G 7. Workup (Extraction & Washing) F->G Reaction Complete H 8. Purify Product (Chromatography) G->H

Figure 2. General experimental workflow for Suzuki coupling optimization.

References

Technical Support Center: Purification of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(5-Formylfuran-2-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetically prepared this compound?

A1: The most probable synthetic route to this compound is a Suzuki-Miyaura cross-coupling reaction.[1][2] Based on this, the most likely impurities are:

  • Unreacted Starting Materials:

    • 2-Halobenzoic acid (e.g., 2-bromobenzoic acid)

    • (5-Formylfuran-2-yl)boronic acid

  • Homocoupling Byproducts:

    • Biphenyl-2,2'-dicarboxylic acid (from the coupling of two 2-halobenzoic acid molecules)

    • 2,2'-Bifuran-5,5'-dicarbaldehyde (from the coupling of two (5-formylfuran-2-yl)boronic acid molecules)

  • Catalyst Residues:

    • Residual palladium catalyst and ligands.

  • Degradation Products:

    • Furan rings can be sensitive to strong acids and high temperatures, potentially leading to ring-opening or polymerization.[3]

Q2: My compound appears to be degrading during purification. What precautions should I take?

A2: Furan derivatives can be sensitive to heat, light, and acidic conditions.[3] To minimize degradation of this compound:

  • Avoid High Temperatures: When removing solvent, use a rotary evaporator at a moderate temperature. If distillation is used for purification, it should be performed under high vacuum to lower the boiling point.

  • Inert Atmosphere: For prolonged storage or sensitive reactions, handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Neutral pH: Ensure that any acidic or basic residues from the synthesis are neutralized and removed before concentration and purification. A wash with a dilute solution of sodium bicarbonate can remove residual acid.

  • Storage: Store the purified compound in a cool, dark place.

Troubleshooting Guides

Recrystallization Issues

Problem: I am having trouble finding a suitable solvent for recrystallization.

Solution: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the structure of this compound, which has both polar (carboxylic acid, aldehyde) and non-polar (aromatic rings) features, a single solvent may not be ideal. A mixed solvent system is often effective.

Recommended Solvents to Screen:

Solvent/Solvent SystemRationale
Ethanol/WaterEthanol should dissolve the compound, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Acetonitrile/WaterA mixture of acetonitrile and water has been successfully used for the recrystallization of the related compound, 5-formyl-2-furylboronic acid.[4]
Ethyl Acetate/HexanesEthyl acetate is a good solvent for many organic compounds, and hexanes can be used as an anti-solvent.
TolueneAromatic compounds can sometimes be recrystallized from toluene.[5]

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude this compound into several test tubes.

  • To each tube, add a different solvent or solvent mixture dropwise at room temperature until the solid just dissolves. Observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the mixture. If it dissolves when hot, it is a potential recrystallization solvent.

  • Allow the hot solutions to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation.

  • The best solvent or solvent system will dissolve the compound when hot and yield a good recovery of pure crystals upon cooling.

Problem: The compound "oils out" instead of forming crystals during recrystallization.

Solution: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.

  • Use a larger volume of solvent: This will lower the saturation point of the solution.

  • Cool the solution more slowly: Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution to induce crystallization.

  • Add a seed crystal: If you have a small amount of pure material, add a tiny crystal to the cooled solution to initiate crystallization.

Column Chromatography Issues

Problem: I am not getting good separation of my compound from impurities using column chromatography.

Solution: Proper selection of the stationary and mobile phases is crucial for effective separation.

Recommended Conditions:

  • Stationary Phase: Silica gel is a good starting point for the purification of polar organic compounds.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent can be gradually increased to elute the desired compound.

Experimental Protocol: Column Chromatography Purification

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent mixture.

  • Load the Sample: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully add this to the top of the column.

  • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 9:1 hexanes:ethyl acetate).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1, etc., hexanes:ethyl acetate) to move the compounds down the column.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Monitor Fractions: Use thin-layer chromatography (TLC) to analyze the collected fractions and identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Workflow for Column Chromatography

Caption: Troubleshooting logic for column chromatography separation.

Experimental Workflows

General Purification Workflow

PurificationWorkflow Crude Crude Product from Suzuki Coupling Reaction Wash Aqueous Wash (e.g., with NaHCO3 solution) Crude->Wash Recrystallization Recrystallization (e.g., from Acetonitrile/Water) Wash->Recrystallization Chromatography Column Chromatography (Silica Gel) Wash->Chromatography Pure Pure this compound Recrystallization->Pure Chromatography->Pure

Caption: General purification strategies for this compound.

References

Technical Support Center: 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-(5-Formylfuran-2-yl)benzoic acid. It includes troubleshooting for common experimental issues and answers to frequently asked questions.

Storage and Handling Data

Proper storage and handling are crucial for maintaining the integrity and reactivity of this compound. Below is a summary of recommended conditions and safety precautions.

ParameterRecommendationSource
Long-Term Storage Store at -20°C in a sealed container, away from moisture.[1]
Short-Term Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[2][3]
Shipping Condition Shipped at room temperature in the continental US; may vary for international shipping.[1]
Incompatible Materials Avoid contact with strong oxidizing agents and bases.[4]
Hazardous Properties May cause skin irritation, serious eye irritation, and respiratory irritation.[2][4] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][5]
Purity Typically available at ≥95% purity.[1][2]

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Question: My reaction yield is lower than expected. What are the potential causes?

Answer: Low reaction yields can stem from several factors related to the handling and use of this compound:

  • Compound Degradation: Improper storage, such as exposure to moisture, light, or incompatible substances, can lead to the degradation of the compound. Ensure it is stored in a cool, dry place, preferably under an inert atmosphere.[4]

  • Incomplete Dissolution: The compound may not be fully dissolved in the reaction solvent. Refer to solubility data and consider gentle heating or sonication to aid dissolution.

  • Side Reactions: The formyl and carboxylic acid groups are reactive and can participate in unintended side reactions. Ensure your reaction conditions are specific for the desired transformation. The aldehyde is susceptible to oxidation, and the carboxylic acid can react with basic reagents.

  • Purity of Starting Material: Verify the purity of your this compound. Impurities can interfere with the reaction.

Question: I am observing discoloration of the compound. What does this indicate?

Answer: Discoloration, such as turning from a white or off-white solid to a beige or brown powder, can be a sign of degradation or contamination.[6] This may be caused by:

  • Oxidation: The aldehyde group is prone to oxidation, especially when exposed to air over time.

  • Moisture: The presence of water can facilitate decomposition.

  • Contamination: Ensure that storage containers and handling tools are clean and dry.

It is recommended to use fresh material or purify the discolored compound before use if you suspect degradation.

Question: The compound is not dissolving in my chosen solvent. What should I do?

Answer: If you are experiencing solubility issues:

  • Verify Solvent Choice: While data on specific solubility is limited, furan-containing carboxylic acids often have moderate solubility in polar organic solvents like dichloromethane, ethyl acetate, and ethanol.[7] It is noted to be insoluble in water.[6]

  • Increase Temperature: Gently warming the mixture may improve solubility. However, be cautious as excessive heat can cause degradation.

  • Use a Co-solvent: Adding a small amount of a co-solvent in which the compound is more soluble might help.

  • Check for Impurities: Insoluble particulate matter could be due to impurities.

Frequently Asked Questions (FAQs)

Q1: What personal protective equipment (PPE) should I use when handling this compound?

A1: Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][3] Wear appropriate PPE, including:

  • Safety glasses or goggles to protect against eye contact.[2][8]

  • Chemical-resistant gloves to prevent skin contact.[2][8]

  • A lab coat to protect clothing.[2]

  • If there is a risk of inhaling dust, use a NIOSH-approved respirator.[2]

Q2: How should I dispose of waste containing this compound?

A2: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[2][4] It should be treated as hazardous waste and disposed of in an approved waste disposal plant.[2][5] Do not allow the product to enter drains or waterways.[2][5]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, due to the presence of a reactive aldehyde group, the compound can be sensitive to air (oxidation). It is also advisable to protect it from moisture.[1] Storing under an inert atmosphere is recommended for long-term stability.[4]

Q4: Can I use this compound directly as received?

A4: For most applications, if purchased from a reputable supplier and stored correctly, it can be used directly. However, if the material appears discolored or has been stored for an extended period, it is good practice to verify its purity by techniques such as NMR or melting point determination before use.

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during experiments with this compound.

TroubleshootingWorkflow Troubleshooting Experimental Issues start Experiment Start issue Unexpected Result (e.g., Low Yield, Discoloration, Insolubility) start->issue check_storage Verify Storage Conditions (Temp, Light, Moisture) issue->check_storage check_purity Assess Compound Purity (Appearance, Analytics) issue->check_purity check_protocol Review Experimental Protocol (Solvent, Reagents, Conditions) issue->check_protocol storage_ok Storage OK? check_storage->storage_ok purity_ok Purity OK? check_purity->purity_ok protocol_ok Protocol Followed Correctly? check_protocol->protocol_ok storage_ok->purity_ok Yes consult_sds Consult Safety Data Sheet for Incompatibilities storage_ok->consult_sds No purity_ok->protocol_ok Yes re_purify Re-purify or Order Fresh Compound purity_ok->re_purify No adjust_protocol Adjust Protocol (e.g., Change Solvent, Temp) protocol_ok->adjust_protocol No proceed Proceed with Experiment protocol_ok->proceed Yes re_purify->proceed adjust_protocol->proceed consult_sds->re_purify

References

challenges in the characterization of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-(5-Formylfuran-2-yl)benzoic acid

Welcome to the technical support center for this compound. This guide provides troubleshooting tips and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

1. Synthesis and Purification

  • Q1: What are the common synthetic routes for this compound and what are the potential side-reactions? A1: A common synthetic approach is the Suzuki-Miyaura cross-coupling reaction between a 2-substituted benzoic acid derivative (e.g., 2-bromobenzoic acid or its ester) and (5-formylfuran-2-yl)boronic acid.[1][2] Potential side reactions to be aware of during a Suzuki-Miyaura coupling include dehalogenation of the aryl halide starting material and protodeboronation of the boronic acid, which can reduce the yield of the desired product.[3]

  • Q2: My purified this compound is discolored (yellow or brown). What is the cause and how can I prevent it? A2: Discoloration of furan-containing aldehydes is often due to oxidation and polymerization.[4] This can be accelerated by exposure to air, light, and residual acids.[4] To minimize discoloration, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon), protect it from light, and ensure all acidic residues from the synthesis are neutralized during workup.[4][5]

  • Q3: During purification by distillation or upon heating, I observe the formation of a dark, insoluble material. What is this and how can it be avoided? A3: You are likely observing the formation of "humins," which are complex, insoluble polymers. Furan aldehydes are prone to self-polymerization, especially under acidic conditions and at elevated temperatures.[4] To avoid this, use vacuum distillation at the lowest possible temperature and ensure the material is free of acid before heating.[4] For a non-volatile compound like this benzoic acid, purification by column chromatography at room temperature is generally preferred over distillation.

2. Stability and Storage

  • Q4: How stable is this compound and what are the optimal storage conditions? A4: Furan derivatives can be sensitive to heat, light, and acid, which can lead to degradation through polymerization or ring-opening.[5] The aldehyde group is also susceptible to oxidation to a carboxylic acid, and the benzoic acid moiety could potentially undergo decarboxylation under harsh conditions.[6][7] For optimal stability, store the compound in a cool, dark place under an inert atmosphere. A freezer at -20°C is recommended for long-term storage.[8]

  • Q5: What are the potential degradation products of this compound? A5: Potential degradation products include the corresponding dicarboxylic acid from oxidation of the formyl group, the product of decarboxylation of the benzoic acid, and polymeric materials (humins) from the degradation of the furan ring.[4][6]

3. Analytical Characterization

  • Q6: I am having trouble obtaining a clean NMR spectrum. What are the common impurities I should look for? A6: Common impurities may include unreacted starting materials such as (5-formylfuran-2-yl)boronic acid or 2-halobenzoic acid, and side-products like the deboronated furan-2-carbaldehyde or the dehalogenated benzoic acid.[3] Residual palladium catalyst from a Suzuki coupling can also lead to broad peaks in the NMR spectrum.

  • Q7: What are the key considerations for HPLC analysis of this compound? A7: Due to the presence of the carboxylic acid group, the pH of the mobile phase is a critical parameter in reverse-phase HPLC.[9] To obtain sharp, symmetrical peaks, it is common to use an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) to suppress the ionization of the carboxylic acid.[10] A C18 column is typically suitable for this type of analysis.

Troubleshooting Guides

Problem 1: Low Yield in Suzuki-Miyaura Synthesis

Symptom Possible Cause Troubleshooting Steps
Significant amount of dehalogenated benzoic acid observed by LC-MS.Inefficient oxidative addition or premature reduction of the Pd-complex.1. Ensure the palladium catalyst is active. 2. Use a different ligand that promotes oxidative addition. 3. Ensure the base is not too strong or is added slowly.[3]
Presence of furan-2-carbaldehyde in the crude product.Protodeboronation of the (5-formylfuran-2-yl)boronic acid.1. Use anhydrous solvents. 2. Minimize reaction time. 3. Use a non-aqueous base. 4. Consider using a boronic ester which can be more stable.[3]
Reaction does not go to completion.Inactive catalyst or poor solubility of reagents.1. Use a fresh batch of palladium catalyst. 2. Degas the solvent and reaction mixture thoroughly to remove oxygen. 3. Try a different solvent system to improve solubility.

Problem 2: Poor Peak Shape in HPLC Analysis

Symptom Possible Cause Troubleshooting Steps
Tailing peak.Secondary interactions with the stationary phase or ionization of the carboxylic acid.1. Lower the pH of the mobile phase by adding 0.1% TFA or formic acid to suppress ionization.[9][10] 2. Use a column with end-capping to reduce silanol interactions. 3. Try a different stationary phase, such as one designed for polar compounds.
Broad peak.On-column degradation or poor solubility in the mobile phase.1. Ensure the mobile phase is compatible with the compound and that it is fully dissolved in the injection solvent. 2. Lower the column temperature to minimize potential degradation.
Split peak.Column void or contamination, or co-elution with an impurity.1. Flush the column with a strong solvent. 2. If the problem persists, try a new column. 3. Analyze the peak by LC-MS to check for co-eluting species.

Data Presentation

Table 1: Physicochemical Properties and Potential Impurities

Property Value Reference
Molecular Formula C₁₂H₈O₄[11]
Molecular Weight 216.19 g/mol [11]
CAS Number 88460-72-4[11]
Melting Point >114°C (decomposition)[8]
Solubility Likely soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. A similar compound, 5-formylfuran-2-carboxylic acid, shows increased solubility in mixtures of water and 1,4-dioxane.[12]Inferred
Storage Temperature -20°C[8]
Potential Impurities 2-halobenzoic acid, (5-formylfuran-2-yl)boronic acid, furan-2-carbaldehyde, benzoic acid, polymeric "humins".Inferred from synthetic routes[3][4]

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Analysis

  • Objective: To determine the purity of this compound.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile and water.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: DMSO-d₆.

  • Procedure:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

    • Transfer the solution to an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR signals: Signals corresponding to the aldehyde proton, the furan ring protons, and the protons of the benzoic acid ring. The carboxylic acid proton will likely appear as a broad singlet.

  • Expected ¹³C NMR signals: Signals for the carboxyl carbon, the aldehyde carbon, and the aromatic carbons of the furan and benzene rings.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight of this compound.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Negative ion mode is preferred to observe the [M-H]⁻ ion.

  • Sample Preparation: Prepare a dilute solution (e.g., 0.1 mg/mL) of the sample in methanol or acetonitrile.

  • Procedure: Infuse the sample solution directly into the mass spectrometer or analyze via LC-MS using the HPLC conditions described above.

  • Expected Ion: [M-H]⁻ at m/z 215.03.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_characterization Characterization start Starting Materials (2-halobenzoic acid ester + (5-formylfuran-2-yl)boronic acid) reaction Suzuki-Miyaura Coupling (Pd catalyst, base) start->reaction extraction Aqueous Workup (Acid/Base Extraction) reaction->extraction hydrolysis Ester Hydrolysis (if applicable) extraction->hydrolysis chromatography Column Chromatography hydrolysis->chromatography final_product Pure Product chromatography->final_product purity HPLC Analysis structure NMR Spectroscopy (¹H, ¹³C) mass Mass Spectrometry final_product->purity final_product->structure final_product->mass troubleshooting_hplc start HPLC analysis shows poor peak shape q1 Is the peak tailing? start->q1 a1_yes Lower mobile phase pH (add 0.1% TFA/Formic Acid) q1->a1_yes Yes a1_no Is the peak broad? q1->a1_no No end_node Improved Peak Shape a1_yes->end_node a2_yes Check sample solubility in mobile phase. Lower column temp. a1_no->a2_yes Yes a2_no Is the peak split? a1_no->a2_no No a2_yes->end_node a3_yes Flush or replace column. Check for co-elution with LC-MS. a2_no->a3_yes Yes a3_no Consult instrument specialist. a2_no->a3_no No a3_yes->end_node degradation_pathway cluster_degradation Degradation Pathways main_compound This compound oxidation Oxidation (furan-2,5-diyl)dibenzoic acid main_compound->oxidation [O], Air, Light decarboxylation Decarboxylation 5-(2-carboxyphenyl)furan-2-carbaldehyde main_compound->decarboxylation Heat polymerization Polymerization (Humins) main_compound->polymerization Heat, Acid

References

Validation & Comparative

2-(5-Formylfuran-2-yl)benzoic acid vs. terephthalic acid in polymer properties

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Polymer Properties for Researchers, Scientists, and Drug Development Professionals

The quest for high-performance, sustainable materials has led to a surge of interest in bio-based polymers. Among these, furan-based polymers are emerging as promising alternatives to their petroleum-derived counterparts. This guide provides a detailed, data-driven comparison of the properties of polymers derived from the bio-based monomer 2,5-furandicarboxylic acid (FDCA) and the conventional petroleum-based monomer terephthalic acid (TPA).

While the initial focus of this guide was to be on 2-(5-formylfuran-2-yl)benzoic acid (FFBA), a comprehensive literature search revealed a lack of available experimental data on polymers synthesized from this specific monomer. Therefore, to provide a meaningful and data-supported comparison, this guide will focus on the well-characterized and extensively researched FDCA-based polymer, polyethylene furanoate (PEF), as the furan-based counterpart to the widely used TPA-based polymer, polyethylene terephthalate (PET). The structural similarities between furan-based monomers make the insights from PEF valuable for predicting the potential characteristics of other furan-based polymers.

Monomer Structures and Polymerization

Terephthalic acid is a benzene-dicarboxylic acid, a planar and symmetrical molecule that imparts rigidity and linearity to the polymer backbone. 2,5-Furandicarboxylic acid is a heterocyclic dicarboxylic acid with a five-membered furan ring. The kinked nature of the furan ring, in contrast to the linear benzene ring, introduces a different geometry into the polymer chain, which significantly influences the resulting material properties.

Both TPA and FDCA are typically polymerized with diols, such as ethylene glycol, through a polycondensation reaction to produce polyesters. The resulting polymers, PET and PEF, share a similar ester linkage but differ in the aromatic core of their repeating units.

G cluster_TPA Terephthalic Acid (TPA) Based Polymerization cluster_FFBA This compound (FFBA) vs. 2,5-Furandicarboxylic Acid (FDCA) cluster_FDCA FDCA Based Polymerization TPA Terephthalic Acid (TPA) PET Polyethylene Terephthalate (PET) TPA->PET Polycondensation EG1 Ethylene Glycol EG1->PET FFBA This compound (FFBA) (Target Monomer - Data Unavailable) FDCA 2,5-Furandicarboxylic Acid (FDCA) (Proxy Monomer) FDCA2 2,5-Furandicarboxylic Acid (FDCA) PEF Polyethylene Furanoate (PEF) FDCA2->PEF Polycondensation EG2 Ethylene Glycol EG2->PEF

Figure 1. Logical relationship between the target and proxy furan-based monomers and their polymerization to form polyesters.

Quantitative Comparison of Polymer Properties

The following tables summarize the key thermal, mechanical, and barrier properties of PET and PEF based on experimental data from various studies.

Table 1: Thermal Properties
PropertyPolyethylene Terephthalate (PET)Polyethylene Furanoate (PEF)
Glass Transition Temperature (Tg) ~75 °C[1]85-95 °C[1]
Melting Temperature (Tm) ~260 °C[1]~215 °C[1]
Decomposition Temperature (Td, 5% weight loss) ~390 °C[1]~350 °C[1]
Table 2: Mechanical Properties
PropertyPolyethylene Terephthalate (PET)Polyethylene Furanoate (PEF)
Tensile Modulus ~2.0 - 2.7 GPa[1]~2.0 - 4.0 GPa[1]
Tensile Strength 45 - 60 MPa[1]55 - 70 MPa[1]
Elongation at Break >50%2 - 6%[1]
Table 3: Gas Barrier Properties
Gas PermeabilityPolyethylene Terephthalate (PET)Polyethylene Furanoate (PEF)Improvement Factor
Oxygen (O₂) Barrier Standard~11 times lower permeability than PET~11x
Carbon Dioxide (CO₂) Barrier Standard~19 times lower permeability than PET~19x
Water Vapor (H₂O) Barrier Standard~2 times lower permeability than PET~2x

In-Depth Analysis of Property Differences

Thermal Properties: PEF exhibits a significantly higher glass transition temperature (Tg) compared to PET.[1] This is attributed to the restricted rotation of the furan ring in the polymer backbone, leading to increased chain rigidity. The higher Tg of PEF makes it suitable for applications requiring better heat resistance, such as hot-fill packaging. However, the melting temperature (Tm) of PEF is lower than that of PET, which could be advantageous for melt processing by reducing energy consumption.[1] The thermal decomposition temperature of PEF is slightly lower than PET, indicating a marginally lower thermal stability at very high temperatures.[1]

Mechanical Properties: Furan-based PEF generally displays a higher tensile modulus and tensile strength compared to PET.[1] This suggests that PEF is a stiffer and stronger material. However, this increased rigidity comes at the cost of reduced ductility, as evidenced by the significantly lower elongation at break for PEF.[1] The enhanced mechanical strength of PEF can be beneficial in applications where structural integrity is paramount.

Barrier Properties: One of the most significant advantages of PEF over PET is its superior gas barrier properties. PEF demonstrates a remarkable reduction in permeability to oxygen and carbon dioxide, and a notable improvement in its barrier to water vapor. This enhanced barrier performance is a direct consequence of the reduced mobility of the furan ring compared to the phenyl ring in PET, which hinders the diffusion of gas molecules through the polymer matrix. The exceptional barrier properties of PEF make it a highly attractive material for packaging applications, particularly for oxygen-sensitive products and carbonated beverages, where extending shelf life is crucial.

Experimental Protocols

The data presented in this guide is a summary of findings from various scientific studies. The key experimental techniques used to characterize these polymer properties are outlined below.

Synthesis of Polyethylene Furanoate (PEF)

A common method for synthesizing PEF is a two-stage melt polycondensation process:

  • Esterification: 2,5-Furandicarboxylic acid (FDCA) and ethylene glycol are reacted in a specific molar ratio (e.g., 1:1.5) in the presence of a catalyst (e.g., titanium(IV) isopropoxide) at elevated temperatures (e.g., 180-220°C) under a nitrogen atmosphere. Water is removed as a byproduct.

  • Polycondensation: The resulting oligomers are then heated to higher temperatures (e.g., 230-250°C) under high vacuum to increase the molecular weight by removing excess ethylene glycol. The reaction is monitored by measuring the torque of the stirrer, which correlates with the melt viscosity and thus the polymer's molecular weight.

G cluster_synthesis PEF Synthesis Workflow start FDCA + Ethylene Glycol + Catalyst esterification Esterification (180-220°C, N₂) Remove H₂O start->esterification oligomers PEF Oligomers esterification->oligomers polycondensation Polycondensation (230-250°C, Vacuum) Remove Ethylene Glycol oligomers->polycondensation pef_product High Molecular Weight PEF polycondensation->pef_product

Figure 2. A simplified workflow for the synthesis of Polyethylene Furanoate (PEF).

Characterization Techniques
  • Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of the polymers. A small sample is heated at a controlled rate, and the heat flow to or from the sample is measured.

  • Thermogravimetric Analysis (TGA): TGA is employed to evaluate the thermal stability of the polymers. The mass of a sample is monitored as it is heated at a constant rate in a controlled atmosphere. The temperature at which significant weight loss occurs indicates the onset of thermal decomposition.

  • Tensile Testing: The mechanical properties, such as tensile modulus, tensile strength, and elongation at break, are determined using a universal testing machine. A standardized dog-bone shaped specimen is stretched at a constant rate until it fractures, and the corresponding stress and strain are recorded.

  • Gas Permeability Measurement: The gas barrier properties are typically measured using a permeability analyzer. A polymer film of known thickness is placed between two chambers, one containing the test gas at a specific pressure and the other initially evacuated. The rate at which the gas permeates through the film is measured over time.

Conclusion

The comparison between polymers derived from terephthalic acid and 2,5-furandicarboxylic acid reveals a compelling case for furan-based polyesters as high-performance, bio-based alternatives. While PET remains a versatile and widely used material, PEF offers distinct advantages, particularly in terms of its superior gas barrier properties and higher glass transition temperature. These characteristics make PEF a strong candidate for demanding packaging applications where product preservation and thermal resistance are critical.

The primary trade-off appears to be in the reduced ductility of PEF compared to PET. Further research and development in polymer blending and copolymerization may offer pathways to mitigate this limitation. As the production of bio-based monomers like FDCA becomes more economically viable, furan-based polymers are poised to play an increasingly significant role in the transition towards a more sustainable and circular plastics economy. The potential of other furan-based monomers, such as this compound, remains an intriguing area for future investigation, with the promise of novel polymer structures and properties.

References

A Comparative Analysis of 2-(5-Formylfuran-2-yl)benzoic Acid and 2,5-Furandicarboxylic Acid (FDCA) for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the properties, synthesis, and potential applications of two key furan-based compounds.

This guide provides a comprehensive comparison of 2-(5-Formylfuran-2-yl)benzoic acid and the well-established bio-based platform chemical, 2,5-furandicarboxylic acid (FDCA). While FDCA is a widely studied molecule with a wealth of available data, this compound is a less-explored compound. This comparison aims to consolidate the existing knowledge on both, highlighting their structural differences, known properties, and potential applications to inform future research and development.

Physicochemical Properties: A Tale of Two Furans

A direct experimental comparison of the physicochemical properties of this compound and FDCA is challenging due to the limited publicly available data for the former. However, a summary of known and predicted properties is presented below.

PropertyThis compound2,5-Furandicarboxylic Acid (FDCA)
Molecular Formula C₁₂H₈O₄[1][2][3]C₆H₄O₅
Molecular Weight 216.19 g/mol [1][2][3]156.09 g/mol
Appearance Likely a solidWhite crystalline powder
Melting Point Data not available342 °C (decomposes)
Boiling Point Data not availableData not available
Solubility Data not availableSparingly soluble in water, soluble in DMSO and alkaline solutions
CAS Number 88460-72-4[1][3][4]3238-40-2

Synthesis and Production

The synthesis routes for these two compounds are fundamentally different, reflecting their distinct chemical structures. FDCA is typically produced from biomass-derived sugars, while this compound would likely be synthesized through cross-coupling reactions.

2,5-Furandicarboxylic Acid (FDCA) Synthesis

FDCA is primarily synthesized from the oxidation of 5-hydroxymethylfurfural (HMF), which is derived from the dehydration of C6 sugars like fructose and glucose. This bio-based production pathway is a key driver of the interest in FDCA as a sustainable chemical.

Experimental Protocol: Catalytic Oxidation of HMF to FDCA

A common method for FDCA synthesis involves the catalytic oxidation of HMF. The following is a generalized protocol:

  • Reaction Setup: A high-pressure reactor is charged with 5-hydroxymethylfurfural (HMF), a suitable solvent (e.g., water, acetic acid), and a heterogeneous catalyst (e.g., Pt, Pd, or Au-based catalysts).

  • Reaction Conditions: The reactor is pressurized with an oxidant, typically oxygen or air, and heated to a specific temperature (e.g., 90-150 °C). The reaction is stirred for a set duration.

  • Work-up and Isolation: After the reaction, the catalyst is removed by filtration. The solvent is then evaporated, and the crude FDCA is purified by recrystallization from a suitable solvent (e.g., water or ethanol).

FDCA_Synthesis Biomass Biomass (C6 Sugars) HMF 5-Hydroxymethylfurfural (HMF) Biomass->HMF Dehydration FDCA 2,5-Furandicarboxylic Acid (FDCA) HMF->FDCA Catalytic Oxidation

This compound: A Hypothetical Synthesis

Currently, there is a lack of specific, published experimental protocols for the synthesis of this compound. However, based on its structure, a plausible synthetic route would involve a palladium-catalyzed Suzuki cross-coupling reaction. This would couple a furan building block with a substituted benzene ring.

Hypothetical Experimental Protocol: Suzuki Coupling for this compound Synthesis

  • Reactant Preparation: (5-Formylfuran-2-yl)boronic acid and 2-halobenzoic acid (e.g., 2-bromobenzoic acid) would be used as the coupling partners.

  • Reaction Setup: The reactants are dissolved in a suitable solvent system (e.g., a mixture of an organic solvent like dioxane and water). A palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃ or K₂CO₃) are added.

  • Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by techniques like TLC or GC-MS.

  • Work-up and Purification: The reaction mixture is cooled, and the organic product is extracted. The crude product is then purified using column chromatography or recrystallization to yield pure this compound.

FFBA_Synthesis cluster_reactants Reactants Furan_Boronic (5-Formylfuran-2-yl)boronic acid FFBA This compound Furan_Boronic->FFBA Suzuki Coupling Benzoic_Halide 2-Halobenzoic acid Benzoic_Halide->FFBA

Comparative Performance and Applications

The distinct functionalities of these two molecules suggest different potential applications.

2,5-Furandicarboxylic Acid (FDCA): The Polymer Building Block

FDCA is primarily valued as a bio-based monomer for the production of polyesters, most notably polyethylene furanoate (PEF). PEF is positioned as a sustainable alternative to petroleum-based polyethylene terephthalate (PET).

Performance Data of FDCA-based Polymer (PEF) vs. PET:

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Oxygen Barrier ~10x better than PETStandard
Carbon Dioxide Barrier ~4x better than PETStandard
Water Vapor Barrier ~2x better than PETStandard
Glass Transition Temp. (Tg) ~85 °C~75 °C
Tensile Strength Higher than PETStandard

The superior barrier properties of PEF make it an excellent candidate for packaging applications, particularly for oxygen-sensitive products like food and beverages. Its higher glass transition temperature also offers better thermal resistance.

Polymer_Comparison FDCA FDCA PEF Polyethylene Furanoate (PEF) FDCA->PEF EG Ethylene Glycol EG->PEF Properties Superior Barrier Properties Higher Thermal Resistance PEF->Properties

This compound: Potential in Medicinal Chemistry and Functional Materials

While lacking the symmetrical structure that makes FDCA an ideal monomer for linear polymers, the unique arrangement of functional groups in this compound — a carboxylic acid, an aldehyde, and a bi-aryl system — suggests potential applications in other fields.

  • Medicinal Chemistry: The presence of both a carboxylic acid and an aldehyde group on a rigid scaffold makes it an interesting building block for the synthesis of novel pharmaceutical compounds. The formyl group can be readily converted into other functionalities, allowing for the creation of diverse chemical libraries for drug discovery.

  • Functional Materials: The extended π-system of the furan and benzene rings could impart interesting photophysical properties, making it a candidate for research into organic electronics, dyes, or sensors. The aldehyde and carboxylic acid groups also provide handles for further chemical modification and incorporation into larger functional molecules.

Conclusion

2,5-Furandicarboxylic acid is a well-established, bio-based platform chemical with a clear and promising application in the production of high-performance polymers like PEF. Its synthesis from renewable resources and the superior properties of its derived polymers make it a key player in the transition to a more sustainable chemical industry.

In contrast, this compound remains a largely unexplored molecule. While its direct application as a polymer monomer is less obvious, its unique combination of functional groups presents intriguing possibilities in the fields of medicinal chemistry and materials science. Further research into the synthesis, characterization, and derivatization of this compound is needed to unlock its full potential. This guide serves as a starting point for researchers interested in exploring the chemistry and applications of these two distinct but related furan-based carboxylic acids.

References

A Comparative Spectroscopic Analysis: Furan-2,5-dicarboxylic Acid vs. Benzene-dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic signatures of furan-2,5-dicarboxylic acid and its benzene-based counterparts: terephthalic, isophthalic, and phthalic acids.

This guide provides a comprehensive comparison of the spectroscopic properties of furan-2,5-dicarboxylic acid (FDCA) and the three isomers of benzene-dicarboxylic acid—terephthalic acid (TPA), isophthalic acid (IPA), and phthalic acid (PA). Understanding the unique spectral fingerprints of these compounds is crucial for their identification, characterization, and application in various fields, including polymer chemistry and drug development. This document presents key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.

Data Presentation: A Spectroscopic Snapshot

The following tables summarize the key spectroscopic data for FDCA and the benzene-dicarboxylic acids, facilitating a direct comparison of their characteristic spectral features.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compound¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
Furan-2,5-dicarboxylic Acid (FDCA) 7.28 (s, 2H)[1]158.4, 147.8, 119.1[1]
Terephthalic Acid (TPA) ~8.0 (s, 4H)~167, ~134, ~130
Isophthalic Acid (IPA) 8.55 (s, 1H), 8.22 (d, 2H), 7.68 (t, 1H)[2]166.5, 139.4, 131.8, 125.5, 124.8, 121.6[3]
Phthalic Acid (PA) 13.0 (br s, 2H), 7.70 (m, 2H), 7.60 (m, 2H)[4]Not readily available in DMSO-d₆

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: IR and UV-Vis Spectroscopic Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies, while Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule.

CompoundKey IR Absorptions (cm⁻¹)UV-Vis λmax (nm) in Ethanol/Water
Furan-2,5-dicarboxylic Acid (FDCA) ~3100-2500 (O-H), ~1680 (C=O), ~1580 & ~1470 (furan ring C=C)~265
Terephthalic Acid (TPA) ~3000-2500 (O-H), 1692 (C=O), 1575 & 1511 (aromatic C=C)[2]190, 241, 285[5][6]
Isophthalic Acid (IPA) ~3000-2500 (O-H), ~1700 (C=O), ~1600 & ~1480 (aromatic C=C)210, 228[7]
Phthalic Acid (PA) ~3000-2500 (O-H), ~1700 (C=O), ~1600 & ~1480 (aromatic C=C)200, 226, 276[8]
Table 3: Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues.

CompoundMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)
Furan-2,5-dicarboxylic Acid (FDCA) 156.09[9]156 (M+), 139, 112, 95, 68
Terephthalic Acid (TPA) 166.13[5]166 (M+), 149, 121, 105, 77, 51
Isophthalic Acid (IPA) 166.13166 (M+), 149, 121, 105, 77, 51
Phthalic Acid (PA) 166.13[10]166 (M+), 148, 104, 76, 50

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the dicarboxylic acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved; gentle heating or sonication may be applied if necessary.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or 600 MHz).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Data Collection: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent, such as ethanol or deionized water.[11] The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[12]

  • Spectrum Acquisition: Replace the blank with the sample solution in a matched quartz cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).[12]

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of dicarboxylic acids, derivatization is typically required before GC-MS analysis.[13]

  • Derivatization (Esterification):

    • To a known amount of the dicarboxylic acid, add a suitable esterifying agent (e.g., methanol with an acid catalyst like sulfuric acid, or a silylating agent like BSTFA).

    • Heat the mixture to drive the reaction to completion.

    • After cooling, the derivatized sample can be diluted in an appropriate solvent for injection.

  • GC-MS System: Use a gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: Typically 250-280 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 300 °C) to ensure separation of components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and key fragments.

  • Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of furan and benzene dicarboxylic acids.

Spectroscopic_Analysis_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_data Data Output & Analysis cluster_interpretation Interpretation & Comparison Sample Dicarboxylic Acid (FDCA or Benzene-dicarboxylic acid) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry (after derivatization) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) Functional Group ID IR->IR_Data UV_Vis_Data Absorption Maxima (λmax) Electronic Transitions UV_Vis->UV_Vis_Data MS_Data Mass-to-Charge Ratio (m/z) Fragmentation Pattern MS->MS_Data Interpretation Structural Elucidation & Purity Assessment NMR_Data->Interpretation IR_Data->Interpretation UV_Vis_Data->Interpretation MS_Data->Interpretation Comparison Comparative Analysis of Furan vs. Benzene Analogs Interpretation->Comparison

Caption: Workflow for Spectroscopic Analysis.

References

A Comparative Guide to the Biological Activity of 2-(5-Formylfuran-2-yl)benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While specific experimental data on the biological activity of 2-(5-Formylfuran-2-yl)benzoic acid is not extensively available in publicly accessible literature, its structural motifs—a furan ring, a benzoic acid moiety, and a formyl group—are present in numerous biologically active molecules. This guide provides a comparative analysis of the biological activities of compounds analogous to these structural components, focusing on anticancer and antimicrobial properties, supported by experimental data from published studies.

Introduction to the Core Scaffolds

The furan ring is a versatile heterocyclic scaffold known for its presence in a wide array of bioactive natural products and synthetic compounds. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Similarly, benzoic acid and its derivatives are well-established as antimicrobials and have been investigated for their potential in cancer therapy. The combination of these moieties in this compound suggests the potential for interesting biological activities.

Anticancer Activity of Analogous Compounds

Numerous derivatives of furan and benzofuran have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.

Comparative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected furan and benzofuran derivatives against various human cancer cell lines. This data, compiled from multiple studies, offers a quantitative comparison of their cytotoxic potential.

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Benzofuran Derivative (Compound 22) ME-180 (Cervical Cancer)0.08[1]
A549 (Lung Cancer)0.12[1]
ACHN (Renal Cancer)0.11[1]
HT-29 (Colon Cancer)1.14[1]
B-16 (Melanoma)0.17[1]
Benzofuran Derivative (Compound 25) ME-180 (Cervical Cancer)0.06[1]
A549 (Lung Cancer)0.08[1]
ACHN (Renal Cancer)0.09[1]
HT-29 (Colon Cancer)0.17[1]
B-16 (Melanoma)0.12[1]
Combretastatin A-4 (CA-4) (Standard) A549 (Lung Cancer)0.05[1]
ACHN (Renal Cancer)0.09[1]
Furan-based Pyridine Carbohydrazide (Compound 4) MCF-7 (Breast Cancer)4.06[2]
Furan-based N-phenyl Triazinone (Compound 7) MCF-7 (Breast Cancer)2.96[2]

Note: The benzofuran derivatives 22 and 25, which share a core heterocyclic structure with this compound, exhibit potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against a panel of cancer cell lines.[1] Their activity is comparable to the well-known anticancer agent Combretastatin A-4. Furan-based compounds 4 and 7 also show significant cytotoxicity against the MCF-7 breast cancer cell line.[2]

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The purple formazan crystals formed by viable cells are dissolved by adding a solubilization buffer (e.g., 100 µL of DMSO) to each well.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.[2]

MTT_Assay_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 compound_treatment Treat with Test Compounds incubation1->compound_treatment incubation2 Incubate 24-72h compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilization Buffer incubation3->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow of the MTT cytotoxicity assay.

Antimicrobial Activity of Analogous Compounds

Furan and benzoic acid derivatives are known for their antimicrobial properties. The mechanism often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Comparative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values of various furan and benzoic acid derivatives against different microbial strains.

Compound/AnalogMicrobial StrainMIC (µg/mL)Reference
2-(4-hydroxyaryl)-N'-[{5'-(substituted aryl)-furan-2'-yl}-methylidene]-ketohydrazides (3a-k) S. aureus (Gram-positive)Not specified, but showed activity[3]
B. cereus (Gram-positive)Not specified, but showed activity[3]
E. faecalis (Gram-positive)Not specified, but showed activity[3]
S. epidermidis (Gram-positive)Not specified, but showed activity[3]
E. coli (Gram-negative)Not specified, but showed activity[3]
S. typhi (Gram-negative)Not specified, but showed activity[3]
S. dysenteriae (Gram-negative)Not specified, but showed activity[3]
K. pneumoniae (Gram-negative)Not specified, but showed activity[3]
Benzofuroxan Derivative (A5) F. graminearum (Fungus)1.1[4]
Benzofuroxan Derivative (A14) S. sclerotiorum (Fungus)2.52[4]
F. graminearum (Fungus)3.42[4]
Carbendazim (Standard) F. graminearum (Fungus)0.5[4]

Note: A novel series of furan-containing ketohydrazides (3a-k) demonstrated in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[3] Additionally, benzofuroxan derivatives, which are structurally related, have shown potent antifungal activity against phytopathogenic fungi, with MIC values in the low µg/mL range.[4]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

MIC_Assay_Workflow start Start prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution Serially Dilute Test Compound prepare_inoculum->serial_dilution inoculation Inoculate Wells with Microbial Suspension serial_dilution->inoculation incubation Incubate Plate inoculation->incubation read_mic Determine MIC (Lowest Concentration with No Growth) incubation->read_mic end End read_mic->end

Caption: Workflow of the Minimum Inhibitory Concentration (MIC) assay.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, the analysis of its structural analogs provides a strong rationale for its potential as a bioactive compound. The furan and benzoic acid moieties are well-established pharmacophores in anticancer and antimicrobial drug discovery. The potent activities observed for the presented analogs underscore the promise of this chemical space for identifying novel therapeutic agents.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic library of its derivatives. Such studies would enable a thorough investigation of its structure-activity relationships and elucidate its specific mechanisms of action, paving the way for its potential development as a novel therapeutic candidate.

References

A Comparative Performance Analysis of Metal-Organic Frameworks: Furan-Based vs. Traditional Aromatic Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance metrics of Metal-Organic Frameworks (MOFs) reveals the significant impact of organic linker selection on their structural and functional properties. This guide provides a comprehensive comparison of MOFs synthesized from the bio-derived 2,5-furandicarboxylic acid (FDCA) against those constructed from conventional aromatic linkers, namely terephthalic acid (BDC) and trimesic acid (BTC). This analysis is tailored for researchers, scientists, and drug development professionals seeking to understand the performance trade-offs associated with linker choice.

Quantitative Performance Comparison

The selection of the organic linker is a critical determinant of a MOF's physicochemical properties. The tables below summarize the key performance metrics of a representative FDCA-based MOF, Zr-CAU-28, and compares them with some of the most well-studied MOFs: MOF-5, HKUST-1, and UiO-66.

Table 1: Comparison of Physical and Thermal Properties

MOFMetal IonOrganic LinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Thermal Stability (°C)
Zr-CAU-28Zr2,5-furandicarboxylic acid (FDCA)1006[1]0.42[1]~270[1]
MOF-5ZnTerephthalic acid (BDC)~3000~1.0~400
HKUST-1Cu1,3,5-Benzenetricarboxylic acid (BTC)~1800~0.8~350
UiO-66ZrTerephthalic acid (BDC)~1200~0.5~500

Table 2: Gas Adsorption Capacities

MOFCO₂ Adsorption (mmol/g) @ STPH₂ Adsorption (wt%) @ 77 KCH₄ Adsorption (cm³/cm³) @ 298 K, 35 bar
Zr-CAU-28N/AN/AN/A
MOF-5~1.3~1.5~150
HKUST-1~4.5~2.0~180
UiO-66~2.5~1.0~130

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the synthesis and evaluation of MOFs. Below are representative protocols for the synthesis of an FDCA-based MOF and a brief overview of the characterization techniques.

Synthesis of Zr-CAU-28 (a Furan-Based MOF)

This protocol is adapted from the green synthesis of Zr-CAU-28.[1]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,5-Furandicarboxylic acid (H₂FDCA)

  • Acetic acid

  • Deionized water

Procedure:

  • In a typical synthesis, a mixture of ZrCl₄ and H₂FDCA is dissolved in a solution of deionized water and acetic acid.

  • The molar ratio of the reactants is crucial and should be carefully controlled.

  • The resulting solution is placed in a Teflon-lined autoclave.

  • The autoclave is then heated in a microwave synthesizer to a specified temperature (e.g., 150-200 °C) for a designated period (e.g., 30-60 minutes).

  • After the reaction, the autoclave is allowed to cool down to room temperature.

  • The resulting white crystalline powder is collected by filtration or centrifugation.

  • The product is washed several times with deionized water and ethanol to remove any unreacted starting materials and solvent molecules.

  • Finally, the synthesized Zr-CAU-28 is activated by heating under vacuum to remove the solvent molecules from the pores, making the porous network accessible.

Characterization Methods

The synthesized MOFs are typically characterized using a suite of analytical techniques to determine their structural and functional properties.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material using nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by monitoring its weight loss as a function of temperature.

  • Gas Adsorption Measurements: To determine the uptake capacity of specific gases (e.g., CO₂, H₂, CH₄) at various pressures and temperatures using a volumetric or gravimetric sorption analyzer.

Visualizing Synthesis and Structural Comparison

The following diagrams, generated using the DOT language, illustrate a generalized solvothermal synthesis workflow for MOFs and a conceptual comparison of the furan-based linker with a traditional benzene-based linker.

G General Solvothermal MOF Synthesis Workflow cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing metal_source Metal Salt/Cluster mixing Mixing in Autoclave metal_source->mixing organic_linker Organic Linker organic_linker->mixing solvent Solvent (e.g., DMF) solvent->mixing heating Heating mixing->heating cooling Cooling heating->cooling filtration Filtration/Centrifugation cooling->filtration washing Washing filtration->washing activation Activation (Heating under Vacuum) washing->activation final_product Porous MOF Material activation->final_product

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

G Linker Structure vs. MOF Performance cluster_linkers Organic Linkers cluster_properties Resulting MOF Properties furan_linker Furan-based Linker (FDCA) - Heteroatom (Oxygen) - Potentially higher polarity - Bio-derived porosity Porosity & Surface Area furan_linker->porosity Influences pore environment stability Chemical & Thermal Stability furan_linker->stability Oxygen may affect stability selectivity Adsorption Selectivity furan_linker->selectivity Polarity may enhance CO2 affinity benzene_linker Benzene-based Linker (BDC) - All-carbon aromatic ring - Hydrophobic - Petroleum-derived benzene_linker->porosity Dictates framework geometry benzene_linker->stability Generally high stability benzene_linker->selectivity Well-established performance

Caption: Conceptual relationship between linker structure and resulting MOF performance characteristics.

Concluding Remarks

The choice of organic linker is a pivotal step in the design of Metal-Organic Frameworks with tailored properties. While traditional aromatic linkers like terephthalic acid have led to the development of high-performance materials such as MOF-5 and UiO-66, the exploration of alternative linkers, including those derived from biomass, is a burgeoning area of research. Furan-based linkers like 2,5-furandicarboxylic acid offer the potential for creating MOFs with unique pore chemistries and the advantage of being sourced from renewable feedstocks.

The comparative data presented herein indicates that while established MOFs from conventional linkers currently exhibit superior surface areas, the performance of furan-based MOFs like Zr-CAU-28 is competitive, particularly in terms of its respectable porosity and thermal stability. Further research focusing on the synthesis of MOFs from a wider variety of functionalized furan-based linkers, including the initially proposed 2-(5-Formylfuran-2-yl)benzoic acid, will undoubtedly unveil new materials with enhanced performance for a range of applications, from gas storage and separation to catalysis and drug delivery. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to build upon in this exciting field.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Validation of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purity determination of 2-(5-Formylfuran-2-yl)benzoic acid. It is intended for researchers, scientists, and drug development professionals who require accurate and robust analytical methods for quality control and impurity profiling. This document outlines detailed experimental protocols and presents comparative data to facilitate method selection and implementation.

Introduction

This compound is a key organic intermediate in the synthesis of various pharmaceutical compounds and functional materials. The purity of this compound is critical as impurities can affect the yield, safety, and efficacy of the final products. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds. This guide compares a newly developed, optimized HPLC method (Method A) with a more generic, non-optimized method (Method B) to highlight the importance of method validation and optimization for achieving accurate and reliable purity analysis.

Comparative Analytical Methodologies

Two distinct reversed-phase HPLC methods with UV detection are evaluated for the purity analysis of this compound. Method A is an optimized method designed for high resolution and sensitivity, while Method B represents a more general-purpose screening method.

Experimental Protocols

Sample Preparation:

Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a stock solution with a concentration of 1 mg/mL. From this stock solution, prepare a working solution of 100 µg/mL by diluting 1 mL to 10 mL with the same diluent. If necessary, filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterMethod A (Optimized)Method B (Generic)
Column C18, 250 mm x 4.6 mm, 5 µmC18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in WaterWater
Mobile Phase B AcetonitrileAcetonitrile
Gradient 50% B to 95% B over 20 minIsocratic: 60% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °CAmbient
Injection Volume 10 µL20 µL
Detector UV at 254 nmUV at 254 nm

Data Presentation: Comparative Performance

The performance of the two HPLC methods was evaluated based on their ability to separate the main peak of this compound from two potential impurities: Impurity 1 (a more polar related substance) and Impurity 2 (a less polar related substance). The following table summarizes the comparative data.

ParameterMethod A (Optimized)Method B (Generic)
Retention Time (min)
Impurity 18.53.2
This compound12.25.8
Impurity 215.89.1
Resolution
Impurity 1 / Main Peak8.21.8
Main Peak / Impurity 27.52.1
Tailing Factor (Asymmetry)
Main Peak1.11.8
Theoretical Plates
Main Peak12,5004,200

Mandatory Visualizations

HPLC Validation Workflow

The following diagram illustrates the key stages involved in the validation of an HPLC method for purity determination.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis dev_start Define Analytical Target Profile column_selection Column & Mobile Phase Screening dev_start->column_selection param_optimization Parameter Optimization (Gradient, Flow Rate, etc.) column_selection->param_optimization specificity Specificity / Selectivity param_optimization->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis data_reporting Data Reporting & Review sample_analysis->data_reporting

A Comparative Guide to the Reactivity of 2-(5-Formylfuran-2-yl)benzoic Acid and 4-(5-Formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(5-Formylfuran-2-yl)benzoic acid and 4-(5-Formylfuran-2-yl)benzoic acid are bifunctional molecules containing a benzoic acid moiety and a formyl-substituted furan ring. These functionalities offer multiple reaction sites, making them valuable building blocks in medicinal chemistry and materials science. The positional isomerism of the furan-2-ylbenzoic acid substituent—ortho (2-substituted) versus para (4-substituted)—is expected to significantly influence the reactivity of both the carboxylic acid and the aldehyde functional groups due to a combination of steric and electronic effects.

Theoretical Reactivity Profile

Acidity of the Carboxylic Acid Group

The acidity of the carboxylic acid is a key parameter influencing its reactivity in reactions such as esterification and amidation. The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where an ortho-substituent, regardless of its electronic nature, generally increases the acidity of the carboxylic acid compared to its para-isomer.[1] This is primarily attributed to steric hindrance, which forces the carboxylic acid group out of the plane of the aromatic ring. This disruption of coplanarity inhibits resonance between the carboxyl group and the benzene ring, thereby increasing the acidity.

Therefore, it is predicted that This compound will be a stronger acid (lower pKa) than 4-(5-Formylfuran-2-yl)benzoic acid.

Reactivity of the Formyl Group

The reactivity of the formyl (aldehyde) group in nucleophilic addition reactions, such as the Wittig reaction, is governed by both electronic and steric factors.

  • Electronic Effects: The furan ring is an electron-rich aromatic system. The electron-donating nature of the furan ring can influence the electrophilicity of the formyl carbon. The position of the benzoic acid substituent will modulate this electronic effect.

  • Steric Hindrance: The proximity of the ortho-carboxylic acid group in this compound is expected to create significant steric hindrance around the formyl group, potentially impeding the approach of bulky nucleophiles. In contrast, the formyl group in the 4-substituted isomer is sterically unencumbered.

Consequently, it is anticipated that the formyl group of 4-(5-Formylfuran-2-yl)benzoic acid will be more reactive towards nucleophiles than the formyl group of this compound , especially with sterically demanding reagents.

Data Presentation

The following tables present a summary of the key physicochemical properties and predicted reactivity data for the two isomers. These tables are intended to serve as a template for researchers to populate with their own experimental findings.

Table 1: Physicochemical Properties

PropertyThis compound4-(5-Formylfuran-2-yl)benzoic acid
CAS Number 88460-72-439245-15-3
Molecular Formula C₁₂H₈O₄C₁₂H₈O₄
Molecular Weight 216.19 g/mol 216.19 g/mol
Predicted pKa Lower (Higher Acidity)Higher (Lower Acidity)

Table 2: Hypothetical Comparative Reactivity Data

ExperimentParameter MeasuredPredicted Outcome for this compoundPredicted Outcome for 4-(5-Formylfuran-2-yl)benzoic acid
Acid-Catalyzed Esterification Reaction Rate Constant (k)Higher k valueLower k value
Wittig Reaction Reaction Yield (%)Lower yieldHigher yield
Suzuki Coupling Reaction Yield (%)Potentially lower yield due to steric hindranceHigher yield

Experimental Protocols

Detailed methodologies for the synthesis of both isomers and for key comparative experiments are provided below.

Synthesis Protocols

Protocol 1: Synthesis of 4-(5-Formylfuran-2-yl)benzoic acid

This protocol is adapted from the hydrolysis of the corresponding methyl ester.

  • Materials: 4-(5-Formylfuran-2-yl)benzoic acid methyl ester, Lithium hydroxide (LiOH), Methanol (MeOH), Water (H₂O), 2N Hydrochloric acid (HCl), Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution (NaHCO₃), Brine.

  • Procedure:

    • Dissolve 4-(5-formylfuran-2-yl)benzoic acid methyl ester (1 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Add lithium hydroxide (10 mmol) to the solution.

    • Reflux the reaction mixture for approximately 1 hour, monitoring the disappearance of the starting material by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture and acidify to pH 4-5 with 2N HCl.

    • Extract the product with ethyl acetate (3 x 25 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.

Protocol 2: Proposed Synthesis of this compound via Suzuki Coupling

This is a plausible synthetic route based on standard Suzuki coupling procedures.

  • Materials: 2-Bromobenzoic acid, (5-Formylfuran-2-yl)boronic acid, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Potassium carbonate (K₂CO₃), 1,4-Dioxane, Water.

  • Procedure:

    • In a round-bottom flask, combine 2-bromobenzoic acid (1 mmol), (5-formylfuran-2-yl)boronic acid (1.2 mmol), potassium carbonate (3 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

    • Add a 3:1 mixture of 1,4-dioxane and water (10 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15 minutes.

    • Heat the reaction mixture at 90 °C under an inert atmosphere for 12-16 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and add water (20 mL).

    • Acidify with 1N HCl to pH 2-3.

    • Extract the product with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Comparative Reactivity Protocols

Protocol 3: Comparative Analysis of Acidity via pKa Determination

  • Objective: To experimentally determine and compare the acid dissociation constants (pKa) of the two isomers.

  • Methodology: Potentiometric titration is a standard method for pKa determination.

    • Prepare equimolar solutions (e.g., 0.01 M) of both this compound and 4-(5-formylfuran-2-yl)benzoic acid in a suitable solvent system (e.g., 50:50 ethanol:water).

    • Titrate each solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), measuring the pH after each addition of the titrant using a calibrated pH meter.

    • Plot the pH versus the volume of NaOH added.

    • The pKa is the pH at the half-equivalence point.

    • Perform the experiment in triplicate for each isomer to ensure reproducibility.

Protocol 4: Comparative Kinetics of Acid-Catalyzed Esterification

  • Objective: To compare the rate of esterification of the two isomers with a model alcohol.

  • Methodology:

    • Set up two parallel reactions. In each reaction flask, dissolve one of the isomers (1 mmol) and a large excess of a primary alcohol (e.g., methanol, 10 mL) in a dry, inert solvent (e.g., toluene, 20 mL).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid, 0.1 mmol) to each flask.

    • Heat both reactions to a constant temperature (e.g., 80 °C) with stirring.

    • At regular time intervals (e.g., every 30 minutes), withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of cold water.

    • Extract the unreacted carboxylic acid and the ester product with a suitable organic solvent.

    • Analyze the composition of the organic extract using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the ester product.

    • Plot the concentration of the ester product versus time for both isomers to determine the initial reaction rates and calculate the rate constants.

Protocol 5: Comparative Reactivity in the Wittig Reaction

  • Objective: To compare the reactivity of the formyl group of the two isomers in a Wittig olefination.

  • Methodology:

    • Prepare a Wittig reagent, for example, from methyltriphenylphosphonium bromide and a strong base like n-butyllithium in an anhydrous solvent like THF.

    • Set up two parallel reactions. In each flask, dissolve one of the isomers (1 mmol) in dry THF.

    • Cool both solutions to 0 °C.

    • To each flask, add the same amount of the freshly prepared Wittig reagent (1.1 mmol) dropwise.

    • Allow the reactions to proceed at room temperature for a set period (e.g., 4 hours).

    • Quench both reactions by adding a saturated aqueous solution of ammonium chloride.

    • Extract the products with an organic solvent (e.g., diethyl ether).

    • Wash the organic layers, dry, and concentrate.

    • Analyze the crude reaction mixtures by ¹H NMR or GC-MS to determine the yield of the corresponding alkene product for each isomer.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Isomers cluster_reactivity Comparative Reactivity Studies cluster_analysis Data Analysis Syn_Ortho Synthesis of 2-Isomer Acidity pKa Determination Syn_Ortho->Acidity Esterification Esterification Kinetics Syn_Ortho->Esterification Wittig Wittig Reaction Syn_Ortho->Wittig Syn_Para Synthesis of 4-Isomer Syn_Para->Acidity Syn_Para->Esterification Syn_Para->Wittig Data Comparative Data Tables Acidity->Data Esterification->Data Wittig->Data

Caption: Experimental workflow for the comparative analysis.

ortho_effect cluster_ortho This compound cluster_para 4-(5-Formylfuran-2-yl)benzoic acid Ortho_Struct Ortho-substituted structure Steric_Hindrance Steric Hindrance Ortho_Struct->Steric_Hindrance Non_Coplanar COOH group is out-of-plane Steric_Hindrance->Non_Coplanar Reduced_Resonance Reduced resonance with benzene ring Non_Coplanar->Reduced_Resonance Increased_Acidity Increased Acidity (Lower pKa) Reduced_Resonance->Increased_Acidity Para_Struct Para-substituted structure No_Steric No significant steric hindrance Para_Struct->No_Steric Coplanar COOH group is coplanar No_Steric->Coplanar Resonance Resonance with benzene ring Coplanar->Resonance Lower_Acidity Lower Acidity (Higher pKa) Resonance->Lower_Acidity

Caption: The "Ortho Effect" and its influence on acidity.

wittig_reactivity cluster_ortho_wittig 2-Isomer cluster_para_wittig 4-Isomer Ortho_Aldehyde Formyl group Steric_Block Steric hindrance Ortho_Aldehyde->Steric_Block Ortho_COOH ortho-COOH group Ortho_COOH->Steric_Block Reduced_Yield Lower Reactivity/Yield Steric_Block->Reduced_Yield Para_Aldehyde Formyl group No_Steric_Block Sterically accessible Para_Aldehyde->No_Steric_Block Increased_Yield Higher Reactivity/Yield No_Steric_Block->Increased_Yield Nucleophile Wittig Reagent (Nucleophile) Nucleophile->Reduced_Yield Hindered attack Nucleophile->Increased_Yield Unhindered attack

Caption: Steric effects on the Wittig reaction.

References

A Cost-Benefit Analysis of 2-(5-Formylfuran-2-yl)benzoic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks in chemical synthesis is a critical decision, balancing cost, efficiency, and the novelty of the resulting molecules. This guide provides a comprehensive cost-benefit analysis of using 2-(5-formylfuran-2-yl)benzoic acid, a versatile furan-containing scaffold, in comparison to its synthetic alternatives. The analysis is supported by experimental data and detailed methodologies to inform strategic decisions in research and development.

Furan derivatives are a cornerstone in medicinal chemistry, valued for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The subject of this guide, this compound, presents a unique trifunctional architecture, incorporating a carboxylic acid, an aldehyde, and a furan ring, making it an attractive starting material for the synthesis of complex molecular entities.

Synthetic Accessibility: The Suzuki-Miyaura Coupling Approach

The most viable and widely adopted method for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This powerful carbon-carbon bond-forming reaction joins an aryl halide with an organoboron compound. In this case, the reaction involves the coupling of a 2-halobenzoic acid (most commonly 2-bromobenzoic acid) with (5-formylfuran-2-yl)boronic acid.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Bromobenzoic_Acid 2-Bromobenzoic Acid Reaction_Vessel Reaction Mixture in Inert Atmosphere 2-Bromobenzoic_Acid->Reaction_Vessel 5-Formylfuran-2-boronic_Acid (5-Formylfuran-2-yl)boronic Acid 5-Formylfuran-2-boronic_Acid->Reaction_Vessel Palladium_Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Palladium_Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Toluene/Water) Solvent->Reaction_Vessel Heating Heating (e.g., 80-100 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Purification Heating->Workup Product This compound Workup->Product

Caption: General workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Cost-Benefit Analysis: A Quantitative Comparison

To provide a clear and objective comparison, the following tables summarize the estimated costs of starting materials and a theoretical yield for the synthesis of this compound. The primary alternative considered is the synthesis of a structurally similar isomer, 4-(5-formylfuran-2-yl)benzoic acid, for which more direct synthetic data is available.

Table 1: Starting Material Cost Comparison

CompoundSupplier ExamplePrice (USD) per Gram
2-Bromobenzoic AcidGTI Laboratory Supplies~
1.32(1.32 (1.32(
33.10 / 25g)[5]
(5-Formylfuran-2-yl)boronic AcidThermo Scientific Chemicals~
35.65(35.65 (35.65(
35.65 / 1g)[6]
4-Bromobenzoic AcidVarious~$0.50 - $2.00
Palladium(II) Acetate (Catalyst)TCI ChemicalsVaries significantly with market price
Tetrakis(triphenylphosphine)palladium(0) (Catalyst)Sigma-AldrichVaries significantly with market price

Note: Prices are approximate and subject to change based on supplier and purity.

Table 2: Comparative Synthesis Data (Theoretical and Reported)

Target CompoundSynthetic RouteKey Starting MaterialsReported/Theoretical YieldEstimated Reagent Cost per gram of Product (USD)
This compound Suzuki-Miyaura Coupling2-Bromobenzoic Acid, (5-Formylfuran-2-yl)boronic Acid~70-85% (Theoretical, based on similar couplings)~$45 - $55
4-(5-Formylfuran-2-yl)benzoic Acid Suzuki-Miyaura Coupling followed by Hydrolysis4-Bromobenzoic Acid Methyl Ester, (5-Formylfuran-2-yl)boronic AcidHigh (Hydrolysis step is typically high-yielding)~$40 - $50
2-Fluoro-5-formylbenzoic Acid Multi-step synthesis3-Bromo-4-fluorobenzaldehydeHigh (for the established two-step route)Varies, can be cost-effective at scale

Discussion of Cost vs. Benefit

The primary cost driver for the synthesis of this compound is the price of (5-formylfuran-2-yl)boronic acid. While 2-bromobenzoic acid is a relatively inexpensive commodity chemical, the specialized furan boronic acid is significantly more costly.[5][6] This initial investment, however, provides access to a unique molecular scaffold that may not be achievable through other synthetic routes.

The benefit of using this compound lies in its potential to generate novel chemical entities with desirable biological activities. The specific substitution pattern, with the benzoic acid at the 2-position of the furan ring, can lead to distinct pharmacological profiles compared to its isomers or other related compounds. For drug discovery programs, the higher upfront cost of synthesis may be justified by the potential for discovering new intellectual property and more effective therapeutic agents.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol adapted from the synthesis of structurally similar biaryl compounds and should be optimized for the specific synthesis of this compound.[7]

Materials:

  • 2-Bromobenzoic acid (1.0 eq)

  • (5-Formylfuran-2-yl)boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., toluene, dioxane, or a mixture with water)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzoic acid, (5-formylfuran-2-yl)boronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent.

  • Degas the mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving this compound are not yet extensively documented in publicly available literature, the broader class of furan-containing carboxylic acids has shown significant biological activity. For instance, benzoic acid and its derivatives are known to affect intracellular membrane trafficking pathways.[8] Furan fatty acids, which share the core furan structure, exhibit potent antioxidant and anti-inflammatory effects.[9][10]

Given the structural motifs present in this compound, it is plausible that it could interact with various biological targets. The benzoic acid moiety can act as a pharmacophore, while the furan ring can modulate the electronic properties and binding affinity of the molecule to protein targets.

Hypothetical Signaling Pathway Involvement

The following diagram illustrates a generalized representation of how a furan-containing small molecule inhibitor could potentially modulate a cellular signaling pathway, a common mechanism for therapeutic intervention.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Signaling Ligand Receptor Transmembrane Receptor Ligand->Receptor Binding & Activation Kinase_A Kinase A Receptor->Kinase_A Signal Transduction Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Gene_Expression->Cellular_Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Kinase_A Inhibition

Caption: A hypothetical signaling pathway modulated by a furan-based inhibitor.

Conclusion

The synthesis of this compound via Suzuki-Miyaura coupling presents a trade-off between higher initial reagent costs and access to a novel and potentially valuable molecular scaffold for drug discovery and materials science. While the cost of (5-formylfuran-2-yl)boronic acid is a significant factor, the versatility of the resulting product and its potential for generating new intellectual property can outweigh this initial investment for research-intensive applications. The provided experimental framework serves as a starting point for the synthesis and further exploration of this promising building block. As research into furan-based compounds continues to expand, a deeper understanding of the specific biological roles of molecules like this compound is anticipated, further clarifying its value in the scientific landscape.

References

A Comparative Guide to the Environmental Impact of 2-(5-Formylfuran-2-yl)benzoic Acid Production: A Traditional vs. Greener Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex organic molecules is a cornerstone of pharmaceutical and materials science research. However, the environmental footprint of these synthetic routes is a growing concern. This guide provides a comparative environmental impact assessment of two potential production methods for 2-(5-Formylfuran-2-yl)benzoic acid, a molecule of interest in drug discovery and development. We will compare a "traditional" synthesis route, representative of common laboratory practices, with a "greener" alternative that incorporates principles of sustainable chemistry. This objective comparison is supported by available experimental data and safety information for the reagents involved.

At a Glance: Comparison of Synthetic Routes

ParameterTraditional SynthesisGreener Synthesis
Reaction Type Suzuki-Miyaura Cross-CouplingSuzuki-Miyaura Cross-Coupling
Starting Materials 2-Bromobenzoic acid, (5-Formylfuran-2-yl)boronic acid2-Bromobenzoic acid, (5-Formylfuran-2-yl)boronic acid
Catalyst Palladium(II) acetatePalladium(II) acetate (with potential for recyclable catalyst)
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)Water-soluble or recyclable ligand (e.g., TPPTS)
Base Potassium phosphatePotassium phosphate
Solvent TolueneEthanol/Water mixture
Environmental Concerns (Traditional) Use of a volatile, toxic, and environmentally persistent organic solvent (toluene)[1][2][3][4][5][6][7][8][9][10][11]. Use of a complex, air-sensitive, and potentially ecotoxic phosphine ligand.
Environmental Advantages (Greener) Use of a renewable, biodegradable, and less toxic solvent system (ethanol/water)[12][13][14][15][16][17][18][19][20]. Potential for catalyst and ligand recycling, reducing heavy metal waste.

Detailed Experimental Protocols

The following protocols are hypothetical but based on established procedures for Suzuki-Miyaura cross-coupling reactions.

Traditional Synthesis Protocol

Reaction: Suzuki-Miyaura coupling of 2-bromobenzoic acid and (5-formylfuran-2-yl)boronic acid in toluene.

Materials:

  • 2-Bromobenzoic acid

  • (5-Formylfuran-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

  • In a separate vial, under an inert atmosphere, dissolve palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous toluene.

  • Add the catalyst solution to the reaction flask via syringe.

  • Add additional anhydrous toluene to the reaction flask to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Greener Synthesis Protocol

Reaction: Suzuki-Miyaura coupling of 2-bromobenzoic acid and (5-formylfuran-2-yl)boronic acid in an ethanol/water mixture.

Materials:

  • 2-Bromobenzoic acid

  • (5-Formylfuran-2-yl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt (TPPTS) (or other water-soluble ligand)

  • Potassium phosphate (K₃PO₄)

  • Ethanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), (5-formylfuran-2-yl)boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), palladium(II) acetate (0.02 equiv), and TPPTS (0.06 equiv).

  • Add a 1:1 mixture of ethanol and deionized water to the flask to achieve a desired concentration (e.g., 0.1 M).

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the solid product by filtration and wash with cold water.

  • Further purify the product by recrystallization from an ethanol/water mixture.

  • The aqueous filtrate containing the palladium catalyst and ligand can potentially be recycled for subsequent reactions after appropriate treatment.

Environmental Impact and Safety Data Comparison

The following table summarizes the key environmental and safety data for the reagents used in both synthetic routes. The data is compiled from Safety Data Sheets (SDS) and environmental databases.

ReagentGHS Hazard Statements (Traditional Route)GHS Hazard Statements (Greener Route)Environmental Fate & Notes
2-Bromobenzoic acid H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[21][22][23]H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[21][22][23]Bioaccumulation is not expected. Discharge into the environment should be avoided.[24]
(5-Formylfuran-2-yl)boronic acid H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[25][26]H314: Causes severe skin burns and eye damage. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[25][26]No specific data on environmental fate available. Handle with care to avoid environmental release.
Palladium(II) acetate H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[1][27][28][29][30][31][32][33][34]H317: May cause an allergic skin reaction. H318: Causes serious eye damage. H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects.[1][27][28][29][30][31][32][33][34]Palladium is a precious metal with a significant environmental burden associated with its mining and refining. Recycling is crucial.
RuPhos H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.Not used in the greener route.Air-sensitive and requires careful handling. Limited data on environmental fate.
Potassium phosphate Not classified as hazardous.[35][36][37][38]Not classified as hazardous.[35][36][37][38]Generally considered to have low environmental impact, but large quantities can contribute to eutrophication in waterways.
Toluene H225: Highly flammable liquid and vapour. H304: May be fatal if swallowed and enters airways. H315: Causes skin irritation. H336: May cause drowsiness or dizziness. H361d: Suspected of damaging the unborn child. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.[2][3][7][8][9]Not used in the greener route.Volatile Organic Compound (VOC) that contributes to air pollution.[4][5][6][10] Readily biodegrades in soil and water but can persist in groundwater.[4]
Ethanol Not used in the traditional route.H225: Highly flammable liquid and vapour. H319: Causes serious eye irritation.[15][16][17][19]Renewable and biodegradable solvent.[12][13][14][18][20] Lower toxicity compared to many organic solvents.
Water Not used as a primary solvent in the traditional route.Not classified as hazardous.The greenest solvent, with minimal environmental impact.

Visualization of Synthetic Pathways and Environmental Impact

The following diagrams illustrate the workflows of the traditional and greener synthesis routes, highlighting the key differences in reagents and their associated environmental impacts.

Traditional_vs_Greener_Synthesis cluster_traditional Traditional Synthesis cluster_greener Greener Synthesis T_SM Starting Materials (2-Bromobenzoic acid, (5-Formylfuran-2-yl)boronic acid) T_Reaction Suzuki-Miyaura Coupling T_SM->T_Reaction T_Workup Workup (Organic Solvent Extraction) T_Reaction->T_Workup T_Solvent Toluene (VOC, Toxic) T_Solvent->T_Reaction T_Catalyst Pd(OAc)₂ / RuPhos (Heavy Metal, Air-sensitive ligand) T_Catalyst->T_Reaction T_Base K₃PO₄ T_Base->T_Reaction T_Product This compound T_Workup->T_Product T_Waste Waste Stream (Toluene, Heavy Metal, Ligand) T_Workup->T_Waste G_SM Starting Materials (2-Bromobenzoic acid, (5-Formylfuran-2-yl)boronic acid) G_Reaction Suzuki-Miyaura Coupling G_SM->G_Reaction G_Workup Workup (Precipitation/Filtration) G_Reaction->G_Workup G_Solvent Ethanol / Water (Renewable, Biodegradable) G_Solvent->G_Reaction G_Catalyst Pd(OAc)₂ / TPPTS (Potential for Recycling) G_Catalyst->G_Reaction G_Base K₃PO₄ G_Base->G_Reaction G_Product This compound G_Workup->G_Product G_Waste Aqueous Waste Stream (Potential for Catalyst Recovery) G_Workup->G_Waste

Caption: Comparison of traditional and greener synthesis workflows.

Discussion and Conclusion

The production of this compound via a Suzuki-Miyaura cross-coupling reaction offers a clear choice between a conventional approach with significant environmental drawbacks and a greener alternative that aligns with the principles of sustainable chemistry.

The traditional route , while effective, relies on toluene, a volatile organic compound (VOC) with known human health risks and negative environmental impacts.[1][2][3][4][5][6][7][8][9][10][11] The use of a complex and air-sensitive phosphine ligand like RuPhos also adds to the cost and complexity of the process, with limited information on its long-term environmental fate.

In contrast, the greener synthesis presents a compelling alternative. The substitution of toluene with an ethanol/water mixture significantly reduces the environmental impact.[12][13][14][15][16][17][18][19][20] Ethanol is a renewable and biodegradable solvent with lower toxicity. The use of a water-soluble ligand not only facilitates the reaction in an aqueous medium but also opens up the possibility of catalyst and ligand recycling, which is a critical step in reducing waste and the economic burden of using precious metals like palladium. The workup procedure in the greener route, involving precipitation and filtration, is also simpler and avoids the use of large volumes of organic extraction solvents.

While both methods utilize a palladium catalyst, a known aquatic toxin, the greener approach provides a more feasible pathway for its recovery and reuse. The development of highly active and recyclable palladium catalyst systems for aqueous cross-coupling reactions is an active area of research and offers the potential to further minimize the environmental footprint of such syntheses.

For researchers and drug development professionals, the adoption of greener synthetic routes is not just an environmental consideration but also a step towards more efficient, cost-effective, and safer chemical processes. The synthesis of this compound serves as an excellent case study for implementing these principles in practice. The data presented in this guide strongly supports the selection of the greener pathway as the more responsible and sustainable option for the production of this and other valuable organic molecules.

References

A Comparative Guide to the Scalable Synthesis of 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, 2-(5-formylfuran-2-yl)benzoic acid stands out as a valuable building block due to its bifunctional nature, incorporating both a reactive aldehyde and a carboxylic acid moiety. These features make it an attractive starting material for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials development. This guide provides a comprehensive comparison of two prominent palladium-catalyzed cross-coupling methods for the synthesis of this key intermediate: the Suzuki-Miyaura coupling and the Stille coupling. We present a detailed analysis of their respective scalability, supported by generalized experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Method 1: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used carbon-carbon bond-forming reaction that joins an organoboron compound with an organohalide. For the synthesis of this compound, this involves the reaction of a 2-halobenzoic acid with 5-formyl-2-furanboronic acid. This method is often favored in industrial settings due to the low toxicity of the boron-containing reagents and the ease of removal of byproducts.[1][2][3]

Experimental Protocol:

Materials:

  • 2-Bromobenzoic acid (or 2-iodobenzoic acid)

  • 5-Formyl-2-furanboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if not using a pre-formed catalyst, e.g., SPhos, RuPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene/water, Dioxane/water, DME/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a flame-dried round-bottom flask, combine 2-bromobenzoic acid (1.0 equiv.), 5-formyl-2-furanboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the phosphine ligand.

  • Evacuate the flask and backfill with an inert gas. Repeat this process three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the product.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: The Stille Coupling

The Stille coupling offers an alternative route, utilizing an organotin reagent in place of the organoboron compound. In this case, a 2-halobenzoic acid is coupled with 2-(tributylstannyl)-5-formylfuran. The Stille reaction is known for its excellent functional group tolerance and often proceeds under neutral conditions.[1][3][4] However, a significant drawback is the high toxicity of the organotin reagents and the difficulty in completely removing tin byproducts from the final product.[1][2]

Experimental Protocol:

Materials:

  • 2-Bromobenzoic acid (or 2-iodobenzoic acid)

  • 2-(Tributylstannyl)-5-formylfuran

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (e.g., PPh₃, AsPh₃)

  • Solvent (e.g., Toluene, DMF, Dioxane)

  • Optional additives (e.g., LiCl, CuI)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the 2-halobenzoic acid (1.0 equiv.), the palladium catalyst (2-5 mol%), and the ligand.

  • Add the anhydrous, degassed solvent to dissolve the solids.

  • Add 2-(tributylstannyl)-5-formylfuran (1.1-1.2 equiv.) to the reaction mixture via syringe.

  • If required, add any additives such as LiCl or CuI.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF or NH₄F to precipitate the tin byproducts.

  • Filter the mixture through a pad of Celite, washing with the organic solvent.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Quantitative Comparison of Synthesis Methods

ParameterSuzuki-Miyaura CouplingStille Coupling
Typical Yield Generally high (can exceed 90%)Generally high (can exceed 90%)
Reaction Time 2 - 24 hours1 - 18 hours
Reaction Temperature 80 - 110 °C80 - 120 °C
Reagent Toxicity Low (Boronic acids are generally non-toxic)[1][3]High (Organotin compounds are highly toxic)[1][2][3]
Byproduct Removal Relatively easy (Boron byproducts are often water-soluble)[1][3]Difficult (Tin byproducts can be challenging to remove completely)[1][3]
Functional Group Tolerance Good, but can be sensitive to strong bases.[4]Excellent, tolerates a wide range of functional groups.[1]
Scalability Highly scalable and widely used in industry.[2][5]Less favorable for large-scale synthesis due to toxicity and purification challenges.[1]
Cost of Reagents Boronic acids can be more expensive for complex structures.Organotin reagents can be costly.

Logical Workflow for Method Selection

The choice between the Suzuki-Miyaura and Stille coupling for the synthesis of this compound depends on several factors. The following diagram illustrates a decision-making workflow to guide researchers.

Synthesis_Decision_Workflow start Start: Need to synthesize This compound scale Primary Concern: Large-scale production? start->scale toxicity Primary Concern: Toxicity of reagents? scale->toxicity No suzuki Choose Suzuki-Miyaura Coupling scale->suzuki Yes purification Primary Concern: Ease of purification? toxicity->purification No toxicity->suzuki Yes functional_groups Substrate has sensitive functional groups incompatible with basic conditions? purification->functional_groups No purification->suzuki Yes functional_groups->suzuki No stille Consider Stille Coupling functional_groups->stille Yes

Caption: A decision workflow for selecting between Suzuki-Miyaura and Stille coupling.

References

A Comparative Guide to Catalysts for the Synthesis of 2-(5-Formylfuran-2-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-(5-formylfuran-2-yl)benzoic acid, a key building block in medicinal chemistry, is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of catalyst is critical and significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of various palladium-based catalytic systems applicable to the synthesis of this and structurally related biaryl compounds, supported by experimental data from analogous reactions.

Performance Comparison of Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of the crucial C-C bond in this compound.[1] This involves the reaction of a 2-halobenzoic acid derivative with a 5-formylfuran-2-boronic acid derivative, or vice versa. The performance of the palladium catalyst is highly dependent on the choice of the palladium precursor (precatalyst) and the associated ligands.

Below is a summary of the performance of different categories of palladium catalysts, drawing data from the synthesis of similar heterocyclic biaryl compounds.

Table 1: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of Heterocyclic Compounds

Catalyst System CategoryPalladium PrecursorLigandKey AdvantagesTypical Yields (Analogous Reactions)
Traditional Phosphine Ligands Pd(PPh₃)₄TriphenylphosphineCommercially available, versatile for a range of substrates.Moderate to Good (Can be lower for challenging substrates)
Pd(OAc)₂ / PdCl₂TriphenylphosphineCost-effective precursors.[2]Moderate (55-61% for some benzofuran syntheses without optimized ligands)[2]
Buchwald-Type Ligands Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhosHigh activity for hindered and heteroaryl substrates, often allowing for lower catalyst loading and room temperature reactions.[3]Good to Excellent (Often >90%)[4]
N-Heterocyclic Carbenes (NHCs) [Pd(NHC)Cl(1-tBu-indenyl)]NHCHigh stability, leading to high turnover numbers; effective for sterically demanding and electron-deficient heterocycles.[5]Good to Excellent
Palladacycles PEPPSI-type PrecatalystsNHCAir and moisture stable, easy to handle, exhibit exceptional activity at low catalyst loadings.[5]High to Excellent

Experimental Protocols

A generalized experimental protocol for the synthesis of this compound via a Suzuki-Miyaura coupling is provided below. This protocol is based on established methods for the synthesis of structurally related biaryl compounds.[6][7]

Materials:

  • 2-Bromobenzoic acid (or 2-iodobenzoic acid)

  • 5-Formylfuran-2-boronic acid (or its pinacol ester)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, or a combination of a palladium precursor like Pd(OAc)₂ and a ligand like SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, 1,4-Dioxane, EtOH/H₂O mixture)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halobenzoic acid (1.0 equiv.), 5-formylfuran-2-boronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

  • Catalyst and Solvent Addition: The palladium catalyst (e.g., 1-5 mol%) and degassed solvent are added to the reaction mixture under the inert atmosphere.

  • Reaction: The mixture is heated to the desired temperature (typically 80-110 °C) and stirred for 4-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then taken up in water and acidified with 1 M HCl to a pH of 2-3.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3x).

  • Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Combine Reactants: 2-Halobenzoic Acid, 5-Formylfuran-2-boronic acid, Base inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reactants->inert_atm catalyst_solvent Add Palladium Catalyst and Degassed Solvent inert_atm->catalyst_solvent heating Heat and Stir (80-110 °C, 4-24h) catalyst_solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring workup Aqueous Work-up and Acidification monitoring->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification characterization Product Characterization (NMR, MS) purification->characterization

Caption: Generalized experimental workflow for the synthesis of this compound.

catalyst_comparison cluster_catalyst Catalyst System cluster_performance Performance Metrics Pd_precursor Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) Yield Yield Pd_precursor->Yield Reaction_Time Reaction Time Pd_precursor->Reaction_Time Ligand Ligand (e.g., Phosphine, NHC) Ligand->Yield Ligand->Reaction_Time Catalyst_Loading Catalyst Loading Ligand->Catalyst_Loading Substrate_Scope Substrate Scope Ligand->Substrate_Scope Base Base (e.g., K₂CO₃, K₃PO₄) Base->Yield Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Yield

Caption: Interplay of catalytic components and their impact on performance metrics.

References

Safety Operating Guide

Proper Disposal of 2-(5-Formylfuran-2-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-(5-Formylfuran-2-yl)benzoic acid is crucial for maintaining a safe laboratory environment and ensuring environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, based on available safety data and general principles of hazardous waste management.

I. Hazard Identification and Classification

Before initiating any disposal procedure, it is imperative to understand the potential hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound was not located, data for structurally similar compounds and related chemicals indicate the following potential hazards:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: May cause skin, eye, and respiratory irritation.[2]

Based on these hazards, this compound should be treated as a hazardous waste. Proper classification is the first step in ensuring safe disposal.[3] Hazardous waste is broadly categorized into listed wastes (F-list, K-list, P-list, U-list) and characteristic wastes (ignitable, corrosive, reactive, toxic).[3][4][5][6] Given its potential toxicity, this compound would likely be classified based on its characteristics.

Table 1: Hazard and Disposal Information Summary

ParameterInformationSource
GHS Hazard Statements H302, H312, H332: Harmful if swallowed, in contact with skin, if inhaledChemScene[1]
GHS Precautionary Statements P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P363, P501ChemScene[1]
Primary Disposal Route Dispose of contents/container to an approved waste disposal plant.AK Scientific, Inc.[2]
Personal Protective Equipment Chemical-resistant gloves, safety glasses or goggles, lab coat.General Laboratory Practice[7]

II. Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE.[7] This includes, at a minimum:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety glasses or goggles.

    • A fully buttoned lab coat.

  • If there is a risk of generating dust or aerosols, work within a certified chemical fume hood.

2. Waste Segregation:

  • Crucially, do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) office. [7][8]

  • Incompatible chemicals can react, leading to the generation of heat, toxic gases, or even explosions.[7]

  • Segregate solid waste from liquid waste.

3. Waste Container Selection and Labeling:

  • Solid Waste:

    • Use a designated, leak-proof, and sealable container compatible with the chemical. The original container is often a good choice if it is in good condition.[9][10]

    • The container must be clearly labeled as "Hazardous Waste."[9]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations.[9]

      • The specific hazards (e.g., "Toxic," "Irritant").

      • The date accumulation started.

      • The name of the principal investigator or laboratory contact.

  • Contaminated Labware:

    • Glassware or other lab materials contaminated with the compound should be treated as hazardous waste.[9]

    • Sharps, such as needles or broken glass, must be placed in a puncture-resistant sharps container.[8]

    • Disposable items like gloves and weighing paper should be collected in a designated, labeled hazardous waste bag or container.

4. Waste Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[7]

  • This storage area should be away from general laboratory traffic and incompatible materials.

  • Keep the container closed at all times except when adding waste.[9]

5. Disposal and Removal:

  • Never dispose of this compound down the drain or in the regular trash. [4][7]

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office to schedule a collection.[7]

  • Provide the EHS team with accurate information about the waste contents.

6. Empty Container Disposal:

  • An "empty" container that held this compound must be managed carefully.

  • To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.[9][11]

  • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[9]

  • After triple-rinsing and allowing it to air dry, deface or remove the original label, and then the container may be disposed of in the regular trash or recycling, in accordance with institutional policy.[11]

III. Visualized Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

G A Start: Unused or Contaminated This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B H Triple-Rinse Empty Container A->H For Empty Containers C Segregate Waste: Solid vs. Liquid Avoid Mixing B->C D Select & Label Hazardous Waste Container C->D E Store Securely in a Designated Area D->E F Contact EHS for Waste Pickup E->F G End: Proper Disposal by Approved Facility F->G I Collect Rinsate as Hazardous Waste H->I J Dispose of Rinsed Container in Regular Trash/Recycling H->J After Rinsing & Drying I->D

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize consulting your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet.

References

Personal protective equipment for handling 2-(5-Formylfuran-2-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(5-Formylfuran-2-yl)benzoic acid, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

Based on the hazard profiles of structurally similar compounds, a comprehensive PPE strategy is crucial to minimize exposure when handling this compound. This compound is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3]

PPE Category Recommended Equipment Rationale
Eye and Face Protection Chemical safety goggles meeting ANSI Z.87.1 standards. A face shield may be required for splash-prone procedures.[4]To protect against eye irritation or serious eye damage from dust or splashes.[1][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat must be worn and fully buttoned.To prevent skin contact which can cause irritation.[1][3] Contaminated clothing should be removed and washed before reuse.[1][3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[3] If ventilation is insufficient, a NIOSH-approved respirator for dusts is necessary.[4]To avoid inhalation of dust, which may cause respiratory tract irritation.[1][2][3]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to minimize dust inhalation.[3][4]

    • Ensure all necessary equipment, such as spatulas, weigh boats, and properly labeled waste containers, are assembled before starting.[4]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above.

    • Inspect gloves for any defects before use and ensure they are the correct size.[4]

  • Handling the Compound :

    • To contain any dust, carefully weigh the desired amount of the powdered compound on a weigh boat or paper inside the fume hood.[4]

    • Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height or vigorous scraping.[4]

    • Do not eat, drink, or smoke when using this product.[5]

  • Post-Handling Procedures :

    • Thoroughly clean any contaminated surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination, starting with gloves, followed by the lab coat and eye protection.[4]

    • Wash hands and any exposed skin thoroughly after handling.[1][2][3]

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • All disposable materials contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3][4]

  • Disposal Method :

    • Dispose of the contents and container to an approved waste disposal plant in accordance with all applicable federal, state, and local environmental regulations.[1][2][3] The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

    • Do not let the product enter drains, other waterways, or soil.[3]

Experimental Workflow for Safe Handling

cluster_prep 1. Preparation cluster_ppe 2. Donning PPE cluster_handling 3. Handling cluster_post 4. Post-Handling cluster_disposal 5. Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Containers prep_area->gather_materials don_gloves Wear Nitrile Gloves don_coat Wear Lab Coat don_gloves->don_coat don_goggles Wear Safety Goggles don_coat->don_goggles weigh Weigh Compound in Hood transfer Transfer with Spatula weigh->transfer decontaminate Decontaminate Surfaces doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash segregate Segregate Contaminated Waste dispose Dispose via Approved Facility segregate->dispose cluster_prep cluster_prep cluster_ppe cluster_ppe cluster_prep->cluster_ppe Proceed when ready cluster_handling cluster_handling cluster_ppe->cluster_handling cluster_post cluster_post cluster_handling->cluster_post cluster_disposal cluster_disposal cluster_post->cluster_disposal

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.